cadherin-11
描述
属性
CAS 编号 |
156621-71-5 |
|---|---|
分子式 |
C6H12N2O3 |
产品来源 |
United States |
Foundational & Exploratory
The Pivotal Role of Cadherin-11 in Fibroblast Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cadherin-11 (CDH11), a type II classical cadherin, has emerged as a critical regulator of fibroblast behavior and function. Predominantly expressed in mesenchymal cells, including fibroblasts and osteoblasts, CDH11 orchestrates key cellular processes such as cell-cell adhesion, migration, and extracellular matrix (ECM) organization.[1][2] Its dysregulation is implicated in a range of pathologies, from fibrotic diseases to cancer and inflammatory arthritis. This technical guide provides an in-depth exploration of this compound's function in fibroblast biology, detailing its signaling pathways, impact on cellular processes, and its role in disease. This document summarizes key quantitative data, provides detailed experimental protocols for studying CDH11, and visualizes complex biological pathways to support researchers and professionals in the field of drug development.
Core Functions of this compound in Fibroblasts
This compound is a fundamental molecule in mediating homophilic cell-cell adhesion in fibroblasts, a process essential for tissue architecture and integrity.[3][4] Beyond its structural role, CDH11 acts as a signaling hub, influencing a multitude of fibroblast activities.
Cell-Cell Adhesion and Tissue Organization
This compound facilitates the formation of adherens junctions between fibroblasts, contributing to the formation of cohesive cell sheets and the overall organization of mesenchymal tissues.[3][4] This homophilic binding is calcium-dependent and crucial for maintaining tissue structure.[1] In vitro studies have demonstrated that fibroblasts expressing this compound form organized, tissue-like structures, whereas those lacking this protein exhibit a more disorganized arrangement.[3][4]
Fibroblast Migration and Invasion
This compound plays a dual role in fibroblast motility. While strong cell-cell adhesions can be inhibitory to migration, the dynamic nature of this compound-mediated contacts is also essential for collective cell movement and invasion. In pathological contexts such as cancer and rheumatoid arthritis, elevated this compound expression in fibroblasts is associated with increased invasive potential.[5][6][7] For instance, cancer cells expressing this compound can "hijack" stromal fibroblasts through CDH11-mediated adhesions to facilitate their invasion and metastasis.[5]
Extracellular Matrix Synthesis and Remodeling
A growing body of evidence highlights this compound as a key regulator of ECM production by fibroblasts. The engagement of this compound initiates intracellular signaling cascades that lead to the upregulation of key ECM components, including type I and type III collagen and elastin.[8] This function is critical in both normal tissue homeostasis and in the pathogenesis of fibrotic diseases, where excessive ECM deposition is a hallmark.[1][9]
Key Signaling Pathways Involving this compound
This compound ligation triggers a complex network of intracellular signaling pathways that govern fibroblast behavior. Understanding these pathways is crucial for identifying potential therapeutic targets.
TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) pathway is a central mediator of fibrosis and is intricately linked with this compound. This compound engagement can activate the TGF-β pathway, leading to the phosphorylation of downstream effectors like SMAD2.[8] This activation, in turn, promotes the expression of fibrotic genes, including collagens and other ECM components. Furthermore, TGF-β itself can upregulate this compound expression, creating a positive feedback loop that perpetuates a pro-fibrotic fibroblast phenotype.[1][9]
Wnt/β-catenin Signaling
The canonical Wnt/β-catenin pathway, a critical regulator of development and disease, is also influenced by this compound. β-catenin is a key component of the adherens junction, linking cadherins to the actin cytoskeleton. Upon Wnt signaling, stabilized β-catenin translocates to the nucleus to activate target gene expression. This compound can modulate the availability of cytoplasmic β-catenin, thereby influencing Wnt pathway activity. Dysregulation of this interplay is implicated in fibrotic conditions and cancer progression.
Inflammatory Signaling Pathways
This compound engagement on fibroblasts can trigger pro-inflammatory signaling cascades, contributing to the inflammatory microenvironment in diseases like rheumatoid arthritis. This involves the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[10] Activation of these pathways leads to the production and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), further perpetuating inflammation and fibroblast activation.[10][11]
References
- 1. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound contributes to liver fibrosis induced by carbon tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Post-EMT: this compound mediates cancer hijacking fibroblasts [elifesciences.org]
- 6. This compound Promotes Invasive Behavior of Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound involves in synovitis and increases the migratory and invasive capacity of fibroblast-like synoviocytes of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a novel regulator of extracellular matrix synthesis and tissue mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound contributes to pulmonary fibrosis: potential role in TGF-β production and epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound regulates fibroblast inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cadherin-11 Signaling in Cancer Metastasis: A Technical Guide for Researchers
Abstract
Cadherin-11 (CDH11), a type II classical cadherin, has emerged as a critical mediator of cancer progression and metastasis. Typically expressed in mesenchymal cells, its aberrant upregulation in various carcinomas is a hallmark of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive capabilities.[1][2] This technical guide provides an in-depth exploration of the core signaling pathways orchestrated by CDH11 that drive cancer metastasis. We will dissect its intricate interplay with the Wnt/β-catenin, Src kinase, and Rho GTPase signaling cascades, presenting quantitative data on its impact on metastatic phenotypes and detailed protocols for key experimental analyses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and target the molecular underpinnings of CDH11-mediated cancer cell dissemination.
The Core Signaling Pathways of this compound
CDH11 acts as a central signaling hub, translating cell-cell adhesion events into intracellular signals that promote a metastatic phenotype. Its function goes beyond simple adhesion; it actively engages with and modulates several key oncogenic pathways.
The Wnt/β-catenin Axis: A Key Driver of Proliferation and Invasion
The Wnt/β-catenin pathway is fundamental to both development and cancer. This compound plays a direct and crucial role in sustaining the activity of this pathway in cancer cells. In the absence of Wnt signaling, cytoplasmic β-catenin is typically targeted for degradation.[3] However, CDH11 intervenes in this process. The intracellular domain of CDH11 binds to and stabilizes β-catenin, protecting it from degradation.[1][4]
A critical step in this signaling axis involves the proteolytic cleavage of full-length CDH11 by enzymes such as matrix metalloproteinases (MMPs) and γ-secretase.[1] This cleavage releases a C-terminal fragment (CTF) of CDH11. This CDH11-CTF, while still bound to β-catenin, can translocate to the nucleus.[1][4] Inside the nucleus, the complex maintains β-catenin's activity, allowing it to co-activate TCF/LEF transcription factors and drive the expression of target genes involved in proliferation, migration, and invasion.[1][5] Inhibition of CDH11 cleavage has been shown to diminish Wnt signaling, highlighting this as a key regulatory node.[1][4]
Crosstalk with Src Family Kinases and STAT3
The relationship between CDH11 and the non-receptor tyrosine kinase Src is complex and appears to be context-dependent. High levels of activated Src can lead to the disruption of cadherin-catenin complexes and have been shown to quantitatively reduce CDH11 protein levels.[6][7] However, complete loss of CDH11 is detrimental to Src-driven transformation.
Studies have shown that residual amounts of CDH11 are necessary for the full neoplastic transformation of cells by the oncogene v-Src.[8] CDH11 engagement triggers a pathway involving the upregulation of the Rac GTPase and IL-6 family cytokines.[6][8] This leads to the activation of the STAT3 transcription factor, a potent survival signal that protects the transformed cells from apoptosis that would otherwise be induced by oncogenic drivers.[6][8] Therefore, CDH11 provides a critical pro-survival signal that cooperates with oncogenes like Src to promote malignancy.
Regulation of the Cytoskeleton via Rho GTPases
Cell migration is fundamentally dependent on the dynamic remodeling of the actin cytoskeleton, a process governed by the Rho family of small GTPases, including RhoA and Rac. CDH11 signaling directly influences these key regulators.[9][10] For instance, the transcription factor HOXC8 can activate CDH11 transcription.[9][11] The resulting HOXC8-CDH11 axis promotes the membrane localization of Trio, a guanine (B1146940) nucleotide exchange factor, which in turn activates Rac.[9][10] This activation cascade is crucial for promoting the growth, invasion, and migration of metastatic cancer cells.[9][10] Furthermore, CDH11 can also activate Rho-associated protein kinase (ROCK) pathways, further contributing to cytoskeletal rearrangements necessary for cell motility.[9]
Quantitative Impact of this compound on Metastatic Phenotypes
The upregulation of CDH11 has a quantifiable impact on cancer progression, from gene expression changes in patient tumors to functional effects on cell behavior in vitro.
Table 1: this compound Expression in Human Cancers vs. Normal Tissue This table summarizes the differential expression of CDH11 in various tumor types compared to their corresponding normal tissues, as well as its prevalence in metastatic sites.
| Cancer Type | Comparison Metric | Quantitative Finding | Reference |
| Breast Cancer | mRNA Fold Change (vs. Normal) | > 3-fold increase | [1] |
| Brain Cancer | mRNA Fold Change (vs. Normal) | > 7-fold increase | [1] |
| Pancreatic Cancer | mRNA Fold Change (vs. Normal) | > 39-fold increase | [1] |
| Lymphoma | mRNA Fold Change (vs. Normal) | > 110-fold increase | [1] |
| Breast Cancer | Prevalence in Malignant Tissue | Detected in 97.6% (80/82) of samples | [12] |
| Breast Cancer | Prevalence in Non-Malignant Tissue | Detected in 47.1% (33/70) of samples | [12] |
| Prostate Cancer | Prevalence in Primary Tumor | 14% (7/50) of specimens positive | [13] |
| Prostate Cancer | Prevalence in Lymph Node Metastases | 26% (5/19) of specimens positive | [13] |
| Prostate Cancer | Prevalence in Bone Metastases | 50% (9/18) of specimens positive | [13] |
Table 2: Effect of CDH11 Modulation on Cancer Cell Migration and Invasion This table outlines the functional consequences of altering CDH11 expression on the migratory and invasive potential of cancer cells, as measured by in vitro assays.
| Cell Line | Modulation | Assay | Quantitative Effect | Reference |
| C4-2B4 (Prostate) | Overexpression of CDH11 | Transwell Migration | ~2.5-fold increase in migrated cells | [14] |
| C4-2B4 (Prostate) | Overexpression of CDH11 | Matrigel Invasion | ~3-fold increase in invaded cells | [14] |
| PC3 (Prostate) | shRNA Knockdown of CDH11 | Transwell Migration | ~50% decrease in migrated cells | [14] |
| PC3 (Prostate) | shRNA Knockdown of CDH11 | Matrigel Invasion | ~60% decrease in invaded cells | [14] |
| U373 (Glioblastoma) | shRNA Knockdown of CDH11 | Transwell Migration | ~40% decrease in migrated cells | [2] |
| SNB19 (Glioblastoma) | shRNA Knockdown of CDH11 | Transwell Migration | ~50% decrease in migrated cells | [2] |
Key Experimental Protocols for Studying this compound Signaling
Investigating the CDH11 signaling pathway requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for essential experiments.
Analysis of Protein-Protein Interactions: Co-Immunoprecipitation
This protocol is designed to validate the interaction between this compound and a putative binding partner, such as β-catenin, in cancer cells.
Methodology:
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Cell Lysis:
-
Culture cells (e.g., MDA-MB-231) to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice for 30 minutes with non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 2 mM EDTA, 10% glycerol, 1% Triton X-100) supplemented with protease and phosphatase inhibitor cocktails.[1]
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing:
-
Transfer the supernatant to a new tube.
-
Add 20 µL of Protein A/G magnetic beads and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube. Reserve a small aliquot as the "Input" control.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-4 µg of the primary antibody (e.g., anti-Cadherin-11) or an equivalent amount of control IgG.
-
Incubate with rotation overnight at 4°C.
-
-
Complex Capture:
-
Add 25 µL of fresh Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate with rotation for 2-4 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 500 µL of ice-cold lysis buffer (without inhibitors). After the final wash, remove all residual supernatant.
-
-
Elution and Analysis:
-
Resuspend the beads in 30 µL of 1X Laemmli sample buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Briefly centrifuge and place on a magnetic rack.
-
Load the supernatant onto an SDS-PAGE gel for Western blot analysis, probing with an antibody against the suspected interacting protein (e.g., anti-β-catenin).
-
Quantifying Changes in Cell Motility: Transwell Migration Assay
This assay measures the chemotactic migration of cancer cells through a porous membrane in response to a chemoattractant.
Methodology:
-
Cell Preparation:
-
Culture cancer cells (e.g., PC3 cells with and without CDH11 knockdown) as required.
-
Starve cells in serum-free medium for 12-24 hours prior to the assay.
-
Harvest cells using a non-enzymatic dissociation solution and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Place 24-well plate Transwell inserts (typically with 8.0 µm pores) into the wells of the plate.
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of each well.
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Add 100 µL of the cell suspension (10,000 cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator for a period determined by cell type (e.g., 12-24 hours).
-
-
Cell Removal and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet solution for 20 minutes.
-
-
Quantification:
-
Wash the inserts gently in water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of stained, migrated cells in 5-10 random high-power fields for each insert.
-
Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.
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Genetic Modulation: siRNA-mediated Knockdown of CDH11
This protocol allows for the transient silencing of the CDH11 gene to study the functional consequences of its loss.
Methodology:
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siRNA Design and Preparation:
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Design or obtain at least two independent siRNAs targeting the CDH11 mRNA sequence, along with a non-targeting (scrambled) control siRNA.
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Reconstitute siRNAs to a stock concentration of 20 µM.
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Cell Seeding:
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One day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
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Transfection:
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For each well, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the siRNA (e.g., to a final concentration of 20 nM) into 100 µL of serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the ~200 µL siRNA-lipid complex drop-wise to the cells in the well.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours at 37°C.
-
After incubation, harvest the cells.
-
Validation: Use a portion of the cells to validate knockdown efficiency via qRT-PCR (to measure mRNA levels) or Western blot (to measure protein levels).
-
Functional Assay: Use the remaining cells to perform functional assays, such as the Transwell migration assay described above, to assess the phenotypic effects of CDH11 silencing.
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Conclusion and Future Directions
This compound is unequivocally a potent driver of cancer metastasis, functioning as a signaling scaffold that integrates adhesion with pro-migratory and pro-survival pathways. Its central role in activating Wnt/β-catenin signaling, cooperating with Src/STAT3, and modulating Rho GTPase activity underscores its importance in the metastatic cascade, particularly in cancers with a propensity for bone metastasis like prostate and breast cancer.[1][3][13]
The quantitative data clearly demonstrate a strong correlation between CDH11 expression and the aggressive, metastatic potential of cancer cells. As such, CDH11 represents a high-value therapeutic target. The development of monoclonal antibodies and small molecule inhibitors against CDH11, some of which are already being explored for inflammatory diseases like rheumatoid arthritis, offers a promising avenue for clinical translation into oncology.[15] Future research should focus on elucidating the precise mechanisms of CDH11 cleavage and nuclear import, identifying additional downstream effectors, and developing combination therapies that target the CDH11 axis alongside other key oncogenic drivers to overcome therapeutic resistance.
References
- 1. Cadherin‐11 increases tumor cell proliferation and metastatic potential via Wnt pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cadherin 11 Inhibition Downregulates β-catenin, Deactivates the Canonical WNT Signalling Pathway and Suppresses the Cancer Stem Cell-Like Phenotype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound increases tumor cell proliferation and metastatic potential via Wnt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cadherin Signaling in Cancer: Its Functions and Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activated Src requires this compound, Rac, and gp130 for Stat3 activation and survival of mouse Balb/c3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Research progress in the role and mechanism of this compound in different diseases [jcancer.org]
- 10. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound expression is upregulated in invasive human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound increases migration and invasion of prostate cancer cells and enhances their interaction with osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
The Pivotal Role of Cadherin-11 in the Pathogenesis of Rheumatoid Arthritis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive cartilage and bone destruction. A key player in the architectural and inflammatory changes observed in the RA synovium is Cadherin-11 (CDH11), a type II classical cadherin.[1][2][3] Unlike other cadherins that are typically involved in maintaining tissue integrity, CDH11 is uniquely expressed on fibroblast-like synoviocytes (FLS) and plays a critical role in the pathological processes of RA.[4][5] This technical guide provides a comprehensive overview of the multifaceted role of CDH11 in RA pathogenesis, detailing its function in cell-to-cell adhesion, signaling pathways, and its emergence as a promising therapeutic target.
Data Presentation: Quantitative Insights into this compound Function
The following tables summarize key quantitative data from in vitro and in vivo studies, highlighting the impact of this compound on various aspects of RA pathology.
| Parameter | Condition | Result | Reference |
| FLS Adhesion | Adhesion to this compound-Fc | ~30-40% of FLS adhered | [6] |
| Adhesion to E-cadherin-Fc (Control) | ~5% of FLS adhered | [6] | |
| Cell Invasion | This compound transfected L-cells | Two-fold increased invasive capacity compared to controls | [3] |
| FLS Proliferation | IL-1β-induced proliferation with CDH11 siRNA | 42% reduction | [7] |
| IL-1β-induced proliferation with β-catenin siRNA | 63% reduction | [7] | |
| Inflammatory Mediator Production | MCP-1 production by FLS stimulated with hCad-11-Fc | 1632 ± 349 pg/mL | [2] |
| MCP-1 production by FLS with hIgG1 (Control) | 471 ± 89 pg/mL | [2] |
| Animal Model Parameter | This compound Status | Observation | Reference |
| Arthritis Severity | This compound deficient mice | Resistant to inflammatory arthritis | [1][8] |
| Synovial Lining | This compound deficient mice | Hypoplastic synovial lining | [1][8] |
| Cartilage Damage | This compound deficient mice | Markedly reduced cartilage damage | [4] |
| Inflammation | Anti-cadherin-11 mAb therapy | Significantly reduced joint swelling and clinical inflammation scores | [4] |
Core Functions of this compound in RA Pathogenesis
Architect of the Synovium: Mediating FLS Adhesion and Synovial Lining Formation
This compound is fundamental to the structural organization of the synovium.[3] It mediates homophilic (like-to-like) adhesion between FLS, a process essential for the formation and maintenance of the synovial lining.[6][9] In a healthy synovium, this lining is a thin layer, one to three cells thick, that separates the joint cavity from the underlying tissue.[4] In RA, this lining becomes hyperplastic, contributing to the formation of the destructive pannus tissue.[4][10]
Studies using in vitro 3D organ culture systems have demonstrated that FLS spontaneously organize into a lining-like structure, a process that is abrogated by the blockade of this compound function with a this compound-Fc fusion protein.[10] Furthermore, non-adhesive L-cell fibroblasts, when transfected to express this compound, gain the ability to form tissue-like sheets and lining structures, underscoring the specific role of this cadherin in synovial architecture.[6][9]
Fueling the Fire: this compound in Synovial Inflammation
Beyond its structural role, this compound actively participates in the inflammatory cascade of RA. Engagement of this compound on FLS triggers intracellular signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[2] This positions FLS not just as structural cells but as key contributors to the inflammatory microenvironment of the RA joint.
This compound expression itself is upregulated by pro-inflammatory cytokines like TNF-α and IL-1β, creating a positive feedback loop that perpetuates synovial inflammation.[11] Moreover, this compound engagement synergizes with these cytokines to amplify the production of inflammatory mediators.[2]
The Invader's Toolkit: this compound in Pannus Formation and Invasion
The pannus, a hallmark of RA, is an aggressive, hyperplastic synovial tissue that invades and destroys articular cartilage and bone.[4] this compound is abundantly expressed in the pannus, particularly at the destructive cartilage-pannus junction.[3] In vitro studies have shown that this compound expression enhances the invasive capacity of FLS.[3][12] L-cells expressing this compound exhibit a significantly increased ability to invade through a Matrigel matrix compared to control cells.[3] This pro-invasive function is dependent on the intracellular juxtamembrane domain of this compound, suggesting the involvement of specific downstream signaling events.[3]
Signaling Pathways Involving this compound
This compound ligation on FLS initiates a cascade of intracellular signaling events that drive the pathogenic behaviors of these cells.
The this compound/Catenin Complex and its Link to the Cytoskeleton
Like other classical cadherins, the cytoplasmic tail of this compound interacts with a complex of proteins called catenins, including p120-catenin, β-catenin, and α-catenin.[1] This complex forms adherens junctions between FLS and links to the actin cytoskeleton, providing a mechanism for regulating cell shape, adhesion, and migration.[10] The interaction with β-catenin is particularly noteworthy as it can influence gene transcription.
References
- 1. This compound in synovial lining formation and pathology in arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of this compound in synovial joint formation and rheumatoid arthritis pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a therapeutic target in chronic, inflammatory rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound involves in synovitis and increases the migratory and invasive capacity of fibroblast-like synoviocytes of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for this compound cleavage in the synovium and partial characterization of its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces Rheumatoid Arthritis Fibroblast-Like Synoviocytes to Form Lining Layers in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. researchgate.net [researchgate.net]
Cadherin-11: A Pivotal Mediator in the Pathogenesis of Pulmonary Fibrosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pulmonary fibrosis, particularly idiopathic pulmonary fibrosis (IPF), is a devastating and progressive lung disease with limited therapeutic options. The disease is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scar tissue formation and irreversible loss of lung function. Emerging evidence has identified Cadherin-11 (CDH11), a type II classical cadherin, as a critical player in the fibrotic cascade. This technical guide provides a comprehensive overview of the role of CDH11 in pulmonary fibrosis, detailing its expression, function, and involvement in key signaling pathways. We present quantitative data from seminal studies, detailed experimental protocols for investigating CDH11, and visual representations of its signaling networks to support further research and the development of novel anti-fibrotic therapies targeting this promising molecule.
Introduction: The Emerging Role of this compound in Fibrosis
This compound, also known as OB-cadherin, is a calcium-dependent cell-cell adhesion molecule predominantly expressed in mesenchymal cells.[1] While its role in embryonic development and tissue morphogenesis is well-established, recent studies have highlighted its upregulation and pathogenic function in various fibrotic diseases, including rheumatoid arthritis, scleroderma, and notably, pulmonary fibrosis.[2][3] In the context of the lung, CDH11 is expressed on several key cell types implicated in the fibrotic process, including fibroblasts, myofibroblasts, alveolar epithelial cells, and macrophages.[2][4] Its involvement in mediating crucial cellular events such as fibroblast activation, epithelial-mesenchymal transition (EMT), and inflammatory responses positions it as a central node in the complex network of fibrotic signaling.
Quantitative Data on this compound in Pulmonary Fibrosis
The upregulation of this compound in fibrotic lung tissue is a consistent finding in both human patients and animal models of pulmonary fibrosis. The following tables summarize key quantitative data from published studies, highlighting the significance of CDH11 as a biomarker and therapeutic target.
Table 1: Upregulation of this compound in Idiopathic Pulmonary Fibrosis (IPF)
| Parameter | Patient Cohort | Method | Key Finding | Reference |
| CDH11 mRNA Expression | Mild vs. Severe IPF | qRT-PCR | Significantly increased CDH11 transcript levels in patients with severe IPF compared to those with mild IPF. | [2] |
| CDH11 Protein Expression | IPF vs. Normal Lung | Immunohistochemistry | CDH11 immunoreactivity is prominent in fibroblast-like cells within fibrotic foci in severe IPF, while it is below the level of detection in normal lung tissue. | [2] |
| CDH11 Protein Levels | Bleomycin-treated vs. Saline-treated Mice | Western Blot | Increased CDH11 protein levels in lung homogenates from mice with bleomycin-induced pulmonary fibrosis. | [2] |
Table 2: Attenuation of Fibrosis with this compound Deficiency or Inhibition in the Bleomycin (B88199) Mouse Model
| Parameter | Model | Intervention | Method | Key Finding | Reference |
| Soluble Collagen | Bleomycin-induced fibrosis | Cdh11 knockout mice | Sircol Assay (BAL fluid) | Significant reduction in soluble collagen levels in the bronchoalveolar lavage (BAL) fluid of Cdh11-/- mice compared to wild-type mice. | [2] |
| Soluble Collagen | Bleomycin-induced fibrosis | Anti-CDH11 neutralizing antibody | Sircol Assay (BAL fluid) | Markedly reduced soluble collagen levels in mice treated with anti-CDH11 antibody compared to isotype control. | [2] |
| Total Lung Collagen | Bleomycin-induced fibrosis | Cdh11 knockout mice | Hydroxyproline (B1673980) Assay | While not always directly proportional to collagen fibers, hydroxyproline content is a widely used measure of total collagen. Studies on the role of CDH11 in other tissues have shown reduced collagen content in knockout animals.[5] Specific quantitative data for hydroxyproline in the lungs of Cdh11 knockout mice with bleomycin-induced fibrosis requires further investigation.[6][7][8][9] | |
| Myofibroblast Accumulation | Bleomycin-induced fibrosis | Cdh11 knockout mice | Immunohistochemistry (α-SMA) | Reduced accumulation of α-smooth muscle actin (α-SMA)-positive myofibroblasts in the lungs of Cdh11-/- mice. | [10] |
| TGF-β Levels | Bleomycin-induced fibrosis | Cdh11 knockout mice | ELISA (BAL fluid) | Significantly lower levels of active TGF-β in the BAL fluid of Cdh11-/- mice compared to wild-type mice. | [2] |
| TGF-β Levels | Bleomycin-induced fibrosis | Anti-CDH11 neutralizing antibody | ELISA (BAL fluid) | Markedly reduced TGF-β levels in the BAL fluid of mice treated with anti-CDH11 antibody. | [2] |
Key Signaling Pathways Involving this compound in Pulmonary Fibrosis
This compound does not act in isolation; it is a key component of a complex signaling network that drives the fibrotic process. The following diagrams, generated using the DOT language for Graphviz, illustrate the pivotal signaling pathways influenced by CDH11.
This compound and TGF-β Signaling: A Pro-fibrotic Feedback Loop
Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. This compound is both an upstream regulator and a downstream effector of TGF-β signaling, creating a vicious feedback loop that perpetuates the fibrotic response.
Caption: this compound and TGF-β signaling in pulmonary fibrosis.
This compound and RhoA-Mediated Cytoskeletal Reorganization
This compound engagement influences the actin cytoskeleton through the activation of small GTPases, particularly RhoA. This signaling cascade is crucial for the differentiation of fibroblasts into contractile myofibroblasts.
Caption: this compound mediated RhoA activation in fibroblasts.
Crosstalk between this compound and Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is a key driver of fibrosis. This compound can influence this pathway by modulating the availability of β-catenin, a dual-function protein involved in both cell adhesion and gene transcription.
Caption: Crosstalk between this compound and Wnt/β-catenin signaling.
Detailed Experimental Protocols
Reproducible and robust experimental protocols are essential for advancing our understanding of this compound in pulmonary fibrosis. This section provides detailed methodologies for key in vivo and in vitro experiments.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice
This is the most widely used animal model to study the mechanisms of pulmonary fibrosis.[2]
-
Animal Strain: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Bleomycin Administration:
-
Intratracheal (i.t.) Instillation: Anesthetize the mouse (e.g., with isoflurane (B1672236) or ketamine/xylazine). Surgically expose the trachea and instill a single dose of bleomycin sulfate (B86663) (typically 1.5-3.0 U/kg) in a small volume of sterile saline (e.g., 50 µL).
-
Oropharyngeal Aspiration: A non-invasive method where the bleomycin solution is placed at the back of the throat of an anesthetized mouse, which then aspirates the liquid into the lungs.
-
Intraperitoneal (i.p.) Injection: Repeated i.p. injections of bleomycin can also induce pulmonary fibrosis and may better model the systemic nature of some fibrotic diseases.[10][11]
-
-
Timeline: The inflammatory phase typically occurs within the first week, followed by the fibrotic phase, which peaks around day 14 to 21.
-
Assessment of Fibrosis:
-
Histology: Harvest lungs at the desired time point, fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome to visualize collagen deposition (stains blue).
-
Ashcroft Scoring: A semi-quantitative method to score the severity of fibrosis on a scale of 0 to 8 based on histological examination of lung sections.
-
Hydroxyproline Assay: A biochemical method to quantify total collagen content in lung homogenates.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx and levels of soluble collagen and cytokines (e.g., TGF-β) by ELISA.
-
Gene and Protein Expression: Analyze lung homogenates for the expression of fibrotic markers (e.g., collagen I, α-SMA) and CDH11 by qRT-PCR and Western blotting.
-
Immunohistochemistry for this compound in Lung Tissue
This protocol is for the visualization of this compound protein expression in formalin-fixed, paraffin-embedded (FFPE) lung sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against this compound (diluted in blocking buffer) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei (stains blue).
-
Dehydrate slides through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for this compound and Fibrotic Markers
This protocol allows for the quantification of protein expression in lung tissue homogenates or cell lysates.
-
Protein Extraction:
-
Homogenize lung tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDH11, collagen I, α-SMA, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensity using densitometry software.
-
In Vitro Fibroblast to Myofibroblast Differentiation Assay
This assay is used to study the direct effect of this compound on fibroblast activation.
-
Cell Culture:
-
Culture primary human or mouse lung fibroblasts in DMEM supplemented with 10% fetal bovine serum (FBS).
-
-
Induction of Differentiation:
-
Starve cells in serum-free media for 24 hours.
-
Stimulate cells with recombinant human TGF-β1 (typically 2-10 ng/mL) for 24-72 hours.
-
-
Gene Knockdown (Optional):
-
Transfect fibroblasts with siRNA targeting CDH11 or a non-targeting control siRNA 24 hours prior to TGF-β1 stimulation to assess the necessity of CDH11 for differentiation.
-
-
Assessment of Myofibroblast Differentiation:
-
Immunofluorescence: Fix and permeabilize cells, then stain for α-SMA to visualize its incorporation into stress fibers.
-
Western Blotting: Analyze cell lysates for the expression of α-SMA and collagen I.
-
qRT-PCR: Measure the mRNA expression of ACTA2 (α-SMA) and COL1A1 (collagen I).
-
Collagen Gel Contraction Assay: Embed fibroblasts in a collagen gel and monitor the contraction of the gel over time as a measure of myofibroblast function.
-
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for investigating the role of this compound in pulmonary fibrosis, from initial observations to mechanistic studies.
Caption: Experimental workflow for investigating this compound in pulmonary fibrosis.
Conclusion and Future Directions
The evidence strongly supports a multifaceted role for this compound in the pathogenesis of pulmonary fibrosis. Its upregulation in fibrotic tissue and its involvement in key pro-fibrotic processes, including fibroblast-to-myofibroblast differentiation, epithelial-mesenchymal transition, and the production of TGF-β, make it an attractive therapeutic target. The successful attenuation of fibrosis in preclinical models using both genetic knockout and antibody-mediated inhibition of CDH11 provides a strong rationale for the development of CDH11-targeted therapies for patients with pulmonary fibrosis.
Future research should focus on further elucidating the intricate molecular mechanisms by which this compound exerts its pro-fibrotic effects. A deeper understanding of its downstream signaling partners and its crosstalk with other fibrotic pathways will be crucial for the development of highly specific and effective inhibitors. Furthermore, the development of biomarkers to identify patient populations most likely to respond to anti-CDH11 therapies will be essential for the successful clinical translation of these promising preclinical findings. The continued investigation of this compound holds significant promise for advancing our ability to combat the devastating consequences of pulmonary fibrosis.
References
- 1. Frontiers | this compound Regulates Macrophage Development and Function [frontiersin.org]
- 2. This compound contributes to pulmonary fibrosis: potential role in TGF-β production and epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. This compound is a novel regulator of extracellular matrix synthesis and tissue mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of Bleomycin-Induced Pulmonary Fibrosis in Mice Deficient for Components of the Fibrinolytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular hydroxyproline imprinting following resolution of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of bleomycin pulmonary toxicity in mice by changes in lung hydroxyproline content and morphometric histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular hydroxyproline imprinting following resolution of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. apps.dtic.mil [apps.dtic.mil]
The Role of Cadherin-11 in Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epithelial-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, tissue repair, and pathological conditions, most notably in cancer progression and metastasis. A key molecular event during EMT is the "cadherin switch," characterized by the downregulation of E-cadherin and the upregulation of mesenchymal cadherins, such as Cadherin-11 (CDH11). This guide provides an in-depth examination of the molecular mechanisms by which this compound drives EMT, focusing on its role in critical signaling pathways, its impact on cellular behavior, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the intricate role of this compound in EMT and disease.
Introduction: The Cadherin Switch in EMT
Epithelial-mesenchymal transition is a complex process where epithelial cells lose their characteristic cell-cell adhesion and polarity, acquiring a mesenchymal phenotype with enhanced migratory and invasive properties.[1][2] A hallmark of this transition is the alteration in the expression of cadherin cell adhesion molecules.[1] The loss of E-cadherin, which is crucial for the formation of adherens junctions in epithelial tissues, is a critical step in the initiation of EMT.[2] Concurrently, the expression of N-cadherin and this compound is often upregulated, a phenomenon referred to as the "cadherin switch".[3][4] this compound, also known as OB-cadherin, is a type II classical cadherin predominantly expressed in mesenchymal cells.[4][5] Its aberrant expression in cancer cells is strongly associated with increased invasion, metastasis, and poor prognosis in various cancers, including breast and prostate cancer.[4][5][6]
Core Signaling Pathways Modulated by this compound in EMT
This compound is not merely a structural component of mesenchymal cells; it actively participates in intracellular signaling cascades that promote the EMT phenotype. The following sections detail the key signaling pathways influenced by this compound.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of cell fate, proliferation, and differentiation, and its dysregulation is a common feature of many cancers. This compound plays a pivotal role in activating this pathway during EMT.
Mechanism of Activation:
In the absence of Wnt signaling, cytoplasmic β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that drive EMT.[7]
This compound enhances Wnt/β-catenin signaling through several mechanisms:
-
Stabilization and Translocation of β-catenin: this compound can bind to β-catenin at the cell membrane. It is suggested that cleavage of this compound can lead to the formation of carboxy-terminal fragments (CTFs) that remain bound to β-catenin. This complex can then co-localize in the nucleus, preserving β-catenin activity and promoting the transcription of Wnt target genes.[8] Inhibiting this cleavage leads to β-catenin phosphorylation and reduced Wnt signaling.[8]
-
Transcriptional Regulation: Studies have shown a positive correlation between the expression of this compound and β-catenin, as well as Wnt pathway components like WNT2 and TCF12.[7] Knockdown of this compound has been shown to decrease the expression of β-catenin and its downstream targets, such as c-Myc and MMP7.[7]
Transforming Growth Factor-β (TGF-β) Signaling
TGF-β is a potent inducer of EMT in various cell types.[9] this compound is implicated as a key downstream effector in TGF-β-mediated EMT.
Mechanism of Interaction:
TGF-β signaling initiates by binding to its receptors on the cell surface, leading to the phosphorylation and activation of Smad proteins. Activated Smads translocate to the nucleus and regulate the transcription of target genes, including those that orchestrate the EMT program.
This compound is involved in this pathway in the following ways:
-
Upregulation by TGF-β: TGF-β has been shown to upregulate the expression of this compound in lung epithelial cells.[10]
-
Mediation of TGF-β-induced EMT: Knockdown of this compound can reduce TGF-β-induced expression of mesenchymal markers like collagen type 1 alpha 1 (Col1a1) and the transcription factor Snail2/Slug.[10] This suggests that this compound is a necessary component for the full execution of the TGF-β-induced EMT program.[10]
-
Regulation of TGF-β Production: In the context of pulmonary fibrosis, this compound expression on alveolar macrophages is associated with the production of TGF-β, suggesting a potential positive feedback loop.[10]
Interaction with Tumor Stroma: The Role of Fibroblasts
A crucial aspect of this compound function in EMT is its ability to mediate interactions between cancer cells and fibroblasts in the tumor microenvironment.[3][11] This interaction promotes a more aggressive and invasive phenotype.
Mechanism of Interaction:
Cancer cells that have undergone EMT and express this compound can form adherens junctions with this compound-positive cancer-associated fibroblasts (CAFs).[3] This "hijacking" of fibroblasts by cancer cells leads to:
-
Enhanced Co-invasion: this compound-mediated adhesion allows cancer cells to migrate along fibroblasts, utilizing their motility to invade the surrounding matrix more effectively.[3][11]
-
Increased Invasion Speed and Persistence: This co-invasion results in higher invasion speed, velocity, and persistence of the cancer cells.[3][11]
-
Promotion of Tumor Growth and Metastasis: In vivo studies have confirmed that the interaction between this compound-expressing cancer cells and fibroblasts promotes tumor growth and distant metastasis.[3][11]
Quantitative Data on this compound in EMT
The upregulation of this compound and its functional consequences in EMT have been quantified in numerous studies. The following tables summarize key quantitative findings.
Table 1: this compound Expression in EMT
| Cell Line/Tissue | Condition | Fold Change in CDH11 mRNA | Fold Change in CDH11 Protein | Reference |
| Breast Carcinoma | Malignant vs. Healthy | Significantly Overexpressed (P=0.040) | Significantly Overexpressed (P<0.0001) | [6] |
| Ovarian Tumors | Benign vs. Malignant | Decreased with Malignancy | Decreased with Malignancy | [12][13] |
| Glioblastoma Cells | Control vs. CDH11 shRNA | - | 77-93% Reduction | [4] |
| 4T1 Mouse Breast Cancer Cells | Wild-Type vs. CDH11 Overexpression | Significantly Increased | - | [3] |
Table 2: Functional Consequences of this compound Modulation in EMT
| Cell Line | Experimental Condition | Effect on Migration | Effect on Invasion | Reference |
| Triple Negative Breast Cancer Cells | siCDH11 | Attenuated | Attenuated | [7] |
| Ewing Sarcoma Cells | CDH11 Depletion | Inhibited | - | [14] |
| Glioblastoma Cells | CDH11 Knockdown | - | Reduced | [4] |
| A549 Lung Cancer Cells | Cdh11 Knockdown (with TGF-β) | - | Reduced mesenchymal morphogenesis | [10] |
| MDA-MB-231 (with fibroblasts) | Co-culture | Increased speed and velocity | Increased speed and velocity | [15] |
Experimental Protocols for Studying this compound in EMT
This section provides detailed methodologies for key experiments used to investigate the role of this compound in EMT.
siRNA-mediated Knockdown of this compound
This protocol is for the transient knockdown of this compound expression to assess its functional role.
Materials:
-
On-Target plus Human CDH11 siRNA-SMARTpool (e.g., Dharmacon)
-
Lipofectamine 3000 Transfection Reagent (or similar)
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS
-
6-well plates
-
Target cells (e.g., MDA-MB-231, Hs578t)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection (e.g., 3 x 10^5 cells/well for MDA-MB-231). Culture in DMEM with 10% FBS without antibiotics.
-
Transfection Complex Preparation:
-
For each well, dilute 80 nM of CDH11 siRNA into serum-free DMEM.
-
In a separate tube, dilute Lipofectamine 3000 into serum-free DMEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and Lipofectamine 3000, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation and Medium Change: Incubate the cells for 6 hours at 37°C. After incubation, replace the medium with fresh DMEM containing 10% FBS.
-
Second Transfection (Optional but Recommended): The following day, repeat the transfection process.
-
Harvesting: 48 hours after the initial transfection, cells can be harvested for downstream analysis (e.g., Western blot, functional assays).[16]
Wound Healing (Scratch) Assay
This assay is used to assess cell migration.
Materials:
-
Confluent cell monolayer in a 6-well or 12-well plate
-
Sterile 200 µl or 1 ml pipette tip
-
Phosphate-buffered saline (PBS)
-
Culture medium (serum-free or with specific treatments)
-
Microscope with a camera
Procedure:
-
Cell Culture: Grow cells to a confluent monolayer.
-
Creating the Scratch: Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer. A cross-shaped scratch can also be made.[17][18]
-
Washing: Gently wash the cells with PBS to remove detached cells.[17][18]
-
Adding Medium: Add fresh culture medium. This can be serum-free medium to minimize cell proliferation or medium containing specific inhibitors or activators.
-
Imaging (Time 0): Immediately capture images of the scratch at defined locations. Mark the plate to ensure the same fields are imaged over time.
-
Incubation and Imaging: Incubate the plate at 37°C. Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound is closed.[17]
-
Analysis: Measure the area of the scratch at each time point using software like ImageJ. Calculate the rate of wound closure.
Transwell Invasion Assay
This assay measures the invasive potential of cells through an extracellular matrix.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix (or similar)
-
Serum-free culture medium
-
Culture medium with 10% FBS (as a chemoattractant)
-
Cotton swabs
-
Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium. Add 50-100 µl of the diluted Matrigel to the upper chamber of the Transwell inserts. Incubate at 37°C for at least 30-60 minutes to allow it to solidify.[19][20][21]
-
Cell Seeding: Resuspend cells in serum-free medium. Seed a defined number of cells (e.g., 2.5-5 x 10^4) into the upper chamber of the coated inserts.[19]
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Removing Non-invasive Cells: Carefully remove the non-invaded cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with a fixation solution for 10-20 minutes. Stain the cells with crystal violet for 10-20 minutes.
-
Washing and Drying: Wash the inserts with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of stained cells in several microscopic fields. Alternatively, the stain can be eluted and the absorbance measured.
TCF/LEF Luciferase Reporter Assay
This assay is used to measure the activity of the Wnt/β-catenin signaling pathway.
Materials:
-
TCF/LEF Luciferase Reporter Vector (containing TCF/LEF response elements driving firefly luciferase)
-
Control vector with a constitutively expressed Renilla luciferase (for normalization)
-
Lipofectamine 2000 (or similar)
-
Dual-Luciferase® Reporter Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the TCF/LEF firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent.[22][23][24]
-
Treatment: After 24 hours, treat the cells with the desired stimuli (e.g., Wnt3a conditioned medium, or in the context of this compound studies, cells with varying levels of this compound expression).
-
Cell Lysis: After the desired treatment period (e.g., 24-48 hours), wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) to the cell lysate and measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® Reagent (Renilla luciferase substrate and firefly luciferase inhibitor) to the same sample and measure the Renilla luciferase activity.
-
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to the control condition.[22][23][24]
Conclusion and Future Directions
This compound has emerged as a critical player in the epithelial-mesenchymal transition, actively promoting a more invasive and metastatic phenotype. Its intricate involvement in the Wnt/β-catenin and TGF-β signaling pathways, as well as its ability to mediate interactions with the tumor microenvironment, underscores its significance as a potential therapeutic target. The experimental protocols detailed in this guide provide a robust framework for further investigation into the multifaceted roles of this compound in EMT and cancer progression.
Future research should focus on further dissecting the downstream effectors of this compound-mediated signaling and exploring the therapeutic potential of targeting this compound in combination with other anti-cancer agents. A deeper understanding of the regulatory mechanisms governing this compound expression and function will be instrumental in the development of novel strategies to combat cancer metastasis.
References
- 1. Cadherins and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-EMT: this compound mediates cancer hijacking fibroblasts [elifesciences.org]
- 4. This compound, a Marker of the Mesenchymal Phenotype, Regulates Glioblastoma Cell Migration and Survival In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound expression is upregulated in invasive human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound increases tumor cell proliferation and metastatic potential via Wnt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound contributes to pulmonary fibrosis: potential role in TGF-β production and epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound mRNA and protein expression in ovarian tumors of different malignancy: No evidence of oncogenic or tumor-suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound contributes to the heterogenous and dynamic Wnt-Wnt-β-catenin pathway activation in Ewing sarcoma | PLOS One [journals.plos.org]
- 15. elifesciences.org [elifesciences.org]
- 16. 2.4. CDH11 Knockdown [bio-protocol.org]
- 17. med.virginia.edu [med.virginia.edu]
- 18. Scratch Wound Healing Assay [bio-protocol.org]
- 19. snapcyte.com [snapcyte.com]
- 20. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. corning.com [corning.com]
- 22. TCF/LEF luciferase reporter assay [bio-protocol.org]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide on the Core Structural Domains of Cadherin-11 and Ligand Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadherin-11 (CDH11), also known as OB-cadherin, is a type II classical cadherin that plays a crucial role in mediating calcium-dependent cell-cell adhesion.[1][2] Primarily expressed in mesenchymal cells, this compound is integral to processes such as embryonic development, tissue morphogenesis, and the maintenance of tissue architecture.[2][3] Its involvement has been implicated in various pathological conditions, including rheumatoid arthritis and cancer metastasis, making it a significant target for therapeutic intervention.[2][4] This technical guide provides a comprehensive overview of the structural domains of this compound, its ligand binding characteristics, and the downstream signaling pathways it modulates.
Structural Domains of this compound
This compound is a single-pass transmembrane protein composed of three main regions: an extracellular domain, a transmembrane domain, and a cytoplasmic domain.[1]
-
Extracellular Domain: The extracellular region of this compound consists of five tandemly repeated domains, designated EC1 through EC5, extending from the N-terminus.[1][5] These domains are crucial for the adhesive function of the protein. The EC1 domain is the most distal from the membrane and is primarily responsible for the specificity of cadherin interactions.[6] Calcium ions bind to the linker regions between the EC domains, inducing a conformational rigidity that is essential for cadherin-mediated adhesion.[1]
-
Transmembrane Domain: A single alpha-helical segment spans the cell membrane, anchoring the this compound molecule.
-
Cytoplasmic Domain: The cytoplasmic tail is highly conserved among classical cadherins and is critical for linking this compound to the actin cytoskeleton. This connection is not direct but is mediated by a complex of intracellular proteins known as catenins. The cytoplasmic domain of this compound contains binding sites for p120-catenin (p120ctn) and β-catenin.[1][5] β-catenin, in turn, binds to α-catenin, which then interacts with the actin filament network.[1] This linkage is vital for the formation of stable adherens junctions and for the transduction of signals from the cell exterior to the interior.
Ligand Binding and Interactions
This compound primarily engages in homophilic binding, where a this compound molecule on one cell binds to another this compound molecule on an adjacent cell.[3] However, it is also capable of heterophilic interactions with other cadherin subtypes.
Homophilic Binding
The primary mechanism of this compound adhesion is through the interaction of the EC1 domains of two opposing molecules.[6] This "strand-swapping" mechanism involves the exchange of N-terminal β-strands between the EC1 domains of interacting cadherins, forming a stable adhesive dimer.
Heterophilic Binding
While homophilic binding is predominant, this compound also exhibits significant heterophilic binding, most notably with cadherin-8.[3] Surface plasmon resonance (SPR) studies have demonstrated that the heterophilic interaction between this compound and cadherin-8 is a particularly strong and specific interaction.[3]
Quantitative Analysis of Binding Affinity
The binding affinity of this compound interactions has been quantified using various biophysical techniques, primarily analytical ultracentrifugation (AUC) and surface plasmon resonance (SPR).
| Interaction Type | Technique | Dissociation Constant (Kd) | Reference |
| This compound Homodimerization | AUC | Low micromolar range (intermediate within 3.1 to 42.2 μM) | [3] |
| General Cadherin Trans Interactions | Not specified | ~720 μM | [7] |
Key Signaling Pathways
This compound engagement initiates several intracellular signaling cascades that regulate a variety of cellular processes, including gene expression, proliferation, and migration.
Wnt/β-Catenin Signaling Pathway
This compound can modulate the Wnt/β-catenin signaling pathway.[4][8] In the absence of Wnt signaling, β-catenin that is not associated with cadherins is targeted for degradation. However, upon Wnt stimulation, or through mechanisms involving this compound, β-catenin can accumulate in the cytoplasm and translocate to the nucleus.[4][9] In the nucleus, β-catenin acts as a transcriptional co-activator, interacting with TCF/LEF transcription factors to regulate the expression of target genes involved in cell proliferation and differentiation.[4][10]
Rho GTPase Signaling Pathway
This compound engagement can also influence the activity of Rho family GTPases, such as RhoA.[11][12] The activation of RhoA and its downstream effector, Rho-associated kinase (ROCK), plays a role in regulating the actin cytoskeleton, cell contractility, and migration.[13][14] The interaction between this compound and p120-catenin is thought to be a key regulatory point in this pathway.[15]
NF-κB Signaling Pathway
Engagement of this compound has been shown to activate the nuclear factor-kappa B (NF-κB) signaling pathway.[2][16] This activation can lead to the production of pro-inflammatory cytokines, such as IL-6, and matrix metalloproteinases (MMPs), contributing to inflammatory processes and tissue remodeling.[16][17] The activation of NF-κB by this compound is mediated, at least in part, through the activation of MAP kinases.[16]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for this compound interactions.
Materials:
-
Biacore instrument (or similar SPR system)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant this compound extracellular domain (ligand)
-
Binding partner (analyte, e.g., this compound or cadherin-8 extracellular domain)
-
Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
Procedure:
-
Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Surface Activation: Activate the carboxymethylated dextran (B179266) surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Inject the recombinant this compound extracellular domain (diluted in immobilization buffer to 10-50 µg/mL) over the activated surface until the desired immobilization level is reached (typically 1000-2000 Resonance Units, RU).
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to block any remaining active esters on the surface.
-
Kinetic Analysis:
-
Inject a series of concentrations of the analyte in running buffer over the ligand-immobilized surface.
-
Monitor the association phase during the injection and the dissociation phase as the running buffer flows over the surface.
-
Regenerate the surface between analyte injections if necessary, using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.0).
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd, and KD).
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific protein and its binding partners.
Objective: To determine if this compound interacts with a putative binding partner (e.g., β-catenin) in a cell lysate.
Materials:
-
Cells expressing this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-cadherin-11 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative binding partner.
Cell Adhesion Assay
This assay measures the ability of cells to adhere to a substrate coated with a specific protein.
Objective: To quantify the adhesion of cells expressing this compound to a this compound-coated surface.
Materials:
-
Cells expressing this compound
-
Control cells (not expressing this compound)
-
96-well microtiter plates
-
Recombinant this compound-Fc fusion protein
-
Bovine Serum Albumin (BSA) for blocking
-
Calcein-AM (or other fluorescent cell dye)
-
Adhesion buffer (e.g., HBSS with 1 mM CaCl2)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with this compound-Fc overnight at 4°C.
-
Blocking: Wash the wells and block non-specific binding sites with BSA.
-
Cell Labeling: Label the cells with Calcein-AM.
-
Adhesion:
-
Seed the labeled cells into the coated wells.
-
Allow the cells to adhere for a specific time (e.g., 1-2 hours) at 37°C.
-
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The fluorescence intensity is proportional to the number of adherent cells.
Conclusion
This compound is a multifaceted cell adhesion molecule with a well-defined structure that dictates its function in both physiological and pathological contexts. Its ability to engage in both homophilic and heterophilic interactions, coupled with its capacity to activate multiple downstream signaling pathways, underscores its importance as a central regulator of cell behavior. The quantitative data on its binding affinity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the roles of this compound and to explore its potential as a therapeutic target. A thorough understanding of the molecular mechanisms governing this compound function is paramount for the development of novel strategies to combat diseases in which this protein is implicated.
References
- 1. This compound regulates fibroblast inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress in the role and mechanism of this compound in different diseases [jcancer.org]
- 3. CDH11 Monoclonal Antibody (5B2H5) (32-1700) [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the Canonical Wnt Receptor Signaling Pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. This compound Antibodies: Novus Biologicals [novusbio.com]
- 10. researchgate.net [researchgate.net]
- 11. proteomic-basics.eu [proteomic-basics.eu]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. Association of Rho-associated protein kinase 1 with E-cadherin complexes is mediated by p120-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CARD11 mediates factor-specific activation of NF-κB by the T cell receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound engagement modulates matrix metalloproteinase production by rheumatoid arthritis synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Provides Specific Cellular Adhesion between Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Expression Landscape of Cadherin-11: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Differential Expression Patterns of Cadherin-11 in Healthy and Diseased Tissues.
This compound (CDH11), a type II classical cadherin, plays a crucial role in mediating calcium-dependent cell-cell adhesion, primarily in mesenchymal cells. Its expression is tightly regulated during embryonic development and in adult tissues to maintain tissue architecture and homeostasis. However, aberrant expression of this compound has been implicated in the pathogenesis of a range of diseases, including chronic inflammation, fibrosis, and cancer. This technical guide provides a comprehensive overview of this compound expression patterns, detailing its presence in healthy versus diseased tissues, the experimental methodologies for its detection, and the key signaling pathways it modulates.
This compound Expression in Healthy Tissues
In healthy adult tissues, this compound expression is predominantly observed in mesenchymal cell types, playing a vital role in tissue structure and function. RNA sequencing and protein expression data from various sources, including the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas, provide a quantitative and qualitative overview of its distribution.
Quantitative mRNA Expression of this compound in Healthy Human Tissues
The following table summarizes the mRNA expression levels of this compound across a range of healthy human tissues, reported in Transcripts Per Million (TPM). This data provides a baseline for understanding the normal physiological expression of this important adhesion molecule.
| Tissue | This compound mRNA Expression (Median TPM) |
| Ovary | 46.8 |
| Placenta | 33.6 |
| Adipose Tissue | 15.2 |
| Lung | 12.5 |
| Heart | 10.1 |
| Brain | 9.8 |
| Colon | 8.5 |
| Kidney | 7.9 |
| Liver | 5.4 |
| Pancreas | 4.7 |
| Skin | 4.3 |
| Spleen | 3.9 |
| Bone Marrow | 3.1 |
Data sourced from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas.
Qualitative Protein Expression of this compound in Healthy Human Tissues
Immunohistochemical studies from the Human Protein Atlas provide a qualitative assessment of this compound protein expression in various healthy tissues.
| Tissue | Cell Types with Notable Expression | Protein Expression Level |
| Smooth Muscle | Smooth muscle cells | High |
| Connective Tissue | Stromal cells, Fibroblasts | Medium |
| Endothelial Tissue | Endothelial cells | Medium |
| Brain | Neuronal and glial cells | Low to Medium |
| Bone Marrow | Stromal cells | Low |
| Ovary | Stromal cells | High |
Data interpretation from the Human Protein Atlas.[1][2]
This compound Expression in Diseased Tissues
Dysregulation of this compound expression is a hallmark of several pathological conditions. Its upregulation is frequently associated with increased cell migration, invasion, and tissue remodeling, contributing to disease progression.
Quantitative Expression of this compound in Diseased vs. Healthy Tissues
The following table presents a comparative summary of quantitative this compound expression data in various diseases compared to corresponding healthy tissues.
| Disease | Tissue | Method | Expression Change (Diseased vs. Healthy) | Reference |
| Rheumatoid Arthritis | Synovium | Immunohistochemistry | Abundant staining in inflamed tissues vs. discrete in non-inflammatory. | [3] |
| Synovial Fluid | Western Blot/ELISA | Significantly higher levels of soluble CDH11 fragments in RA vs. OA. | [4] | |
| Idiopathic Pulmonary Fibrosis | Lung | Quantitative RT-PCR | Increased mRNA expression in severe IPF vs. normal-appearing regions. | [5] |
| Liver Fibrosis (Biliary Atresia) | Liver | RNA-seq | Significantly increased mRNA expression in BA livers vs. normal livers. | [6] |
| Liver Fibrosis (CCl4-induced) | Liver (mouse) | Quantitative RT-PCR | Increased mRNA levels in CCl4-treated mice vs. vehicle. | [7] |
| Systemic Sclerosis | Skin | Quantitative RT-PCR | Increased mRNA levels correlated with skin thickness scores. | [8] |
| Breast Cancer | Breast Tissue | Semi-quantitative RT-PCR | Detected in 80/82 malignant samples vs. 33/70 non-malignant samples. | [9] |
| Breast Tissue | Immunohistochemistry | 30.5% of malignant samples showed strong positivity, absent in normal tissue. | [9] | |
| Pancreatic Cancer | Pancreas | Immunohistochemistry | Significantly elevated levels in cancer cells and stromal cells vs. normal pancreas. | [10] |
Key Signaling Pathways Involving this compound
This compound-mediated cell adhesion is not merely a structural phenomenon; it actively triggers intracellular signaling cascades that influence cell behavior. The following diagrams, generated using the DOT language for Graphviz, illustrate the pivotal signaling pathways modulated by this compound.
This compound and the Wnt/β-catenin Signaling Pathway
This compound can influence the Wnt/β-catenin pathway, a critical regulator of cell proliferation, differentiation, and stemness. The cytoplasmic tail of this compound interacts with β-catenin, affecting its stability and translocation to the nucleus.[11][12]
This compound and the TGF-β Signaling Pathway
This compound is implicated in fibrotic diseases through its interaction with the Transforming Growth Factor-β (TGF-β) pathway. It can regulate TGF-β production and mediate downstream fibrotic responses.[11][13]
This compound and Rho GTPase Signaling
This compound engagement can activate small Rho GTPases, such as RhoA and Rac1, which are master regulators of the actin cytoskeleton. This activation is crucial for cell migration and invasion.[12][14]
References
- 1. The Genotype-Tissue Expression (GTEx) Project - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. Cross-tissue Analysis of Gene and Protein Expression in Normal and Cancer Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for this compound cleavage in the synovium and partial characterization of its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mednexus.org [mednexus.org]
- 7. Interactions between this compound and platelet-derived growth factor receptor-alpha signaling link cell adhesion and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Cadherin 11 as a Mediator of Dermal Fibrosis and Possible Role in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound regulates fibroblast inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tissue expression of CDH11 - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. This compound and Its Role in Tissue Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CDH11 - Wikipedia [en.wikipedia.org]
Unraveling the Transcriptional Control of Cadherin-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cadherin-11 (CDH11), a type II classical cadherin, plays a pivotal role in cell-cell adhesion, particularly in mesenchymal tissues. Its expression is tightly regulated at the transcriptional level, and dysregulation is implicated in a variety of diseases, including cancer metastasis and fibrosis. This in-depth technical guide synthesizes the current understanding of the transcriptional regulation of the CDH11 gene, providing a comprehensive resource for researchers and professionals in drug development.
Core Transcriptional Machinery and Regulatory Elements
The transcriptional regulation of CDH11 is a complex process involving a multitude of transcription factors that bind to specific promoter and enhancer regions. The core promoter of the bovine CDH11 gene has been identified to be located within the -129/+55 bp region relative to the transcription start site (TSS)[1][2]. Several key transcription factors have been identified to directly modulate CDH11 expression.
Key Transcription Factors:
-
Specificity Protein 1 (SP1) and Glucocorticoid Receptor (GR): These factors have been shown to be crucial for the transcriptional activity of the bovine CDH11 gene.[1][2] Their binding sites are located within the core promoter region at -36/-27 bp and -20/-11 bp, respectively.[1]
-
Homeobox C8 (HOXC8): HOXC8 is a specific transcription factor for CDH11 that activates its transcription by directly binding to the TAA-TCC sequence located at nucleotides -196 to -191 of the CDH11 promoter.[3][4][5]
-
Interleukin Enhancer-Binding Factor 3 (ILF3): ILF3 cooperates with HOXC8 to activate CDH11 transcription by binding to the promoter at nucleotides -2982 to -2978 and -2602 to -2598.[3][4][5]
-
RUNX2: As a master regulator of osteoblast differentiation, RUNX2 is a key transcription factor involved in skeletal development and has been implicated in the regulation of genes like CDH11.[6][7][8]
-
Other Transcription Factors: A number of other transcription factors have been shown to directly regulate CDH11 gene transcription, including ZEB2, HEYL, FOXF1, and BHLHE22.[9][10] The GeneCards database also lists several predicted transcription factor binding sites in the CDH11 promoter, including aMEF-2, Bach1, C/EBPbeta, CUTL1, FOXD3, Ik-2, IRF-1, MEF-2A, Nkx2-2, and Sox9.[11]
Major Signaling Pathways Regulating CDH11 Transcription
The expression of CDH11 is dynamically regulated by several major signaling pathways that are often interconnected and play critical roles in development and disease.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a potent inducer of CDH11 expression. TGF-β1 has been shown to increase CDH11 expression through the activation of the SMAD2/3-Snail signaling cascade.[3] This pathway is crucial in processes such as human trophoblast cell differentiation and the epithelial-mesenchymal transition (EMT) that contributes to pulmonary fibrosis.[3][9] In some contexts, TGF-β can also activate non-classical pathways like PI3K/Akt and MAPK to regulate CDH11.[3]
Caption: TGF-β signaling cascade leading to increased CDH11 expression.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is intricately linked with CDH11 function and expression. While CDH11 can modulate the Wnt pathway by regulating β-catenin localization and stability, the Wnt pathway itself can influence CDH11 expression.[12][13][14][15][16] In triple-negative breast cancer (TNBC), the expression of CDH11 is positively correlated with the expression of Wnt signaling components like β-catenin and Wnt2.[3] The CDH11/β-catenin signaling axis plays a key role in enhancing the cancer stem cell-like phenotype and metastatic potential of TNBC cells.[12][16] In Ewing sarcoma, CDH11 is a key regulator of the heterogeneous activation of the Wnt/β-catenin pathway.[14][15]
Caption: Interplay between Wnt/β-catenin signaling and CDH11.
ROCK Signaling Pathway
The Rho-associated protein kinase (ROCK) pathway is another important regulator of CDH11 expression, particularly in the context of mesenchymal stem cell (MSC) differentiation into smooth muscle cells (SMCs).[3][17] Activation of the ROCK pathway induces the expression of Serum Response Factor (SRF), which in turn upregulates CDH11 expression, creating a positive feedback loop.[17]
Epigenetic Regulation of CDH11
Epigenetic modifications, particularly DNA methylation, play a crucial role in silencing CDH11 expression in various cancers.
Promoter Hypermethylation:
Hypermethylation of the CpG island in the CDH11 promoter is a common mechanism for its transcriptional silencing in metastatic cancer cells, including melanoma, head and neck cancer, and colorectal cancer.[18][19][20] This epigenetic inactivation is often confined to disseminated cells, suggesting a role in the progression of the disease.[18][19] In colorectal cancer, promoter methylation of CDH11 leads to its downregulation, and re-expression of CDH11 can suppress tumor cell proliferation, migration, and invasion.[20] Methylation-specific PCR (MSP) is a common technique used to assess the methylation status of the CDH11 promoter.[3][20]
Quantitative Data Summary
| Condition/Cell Type | Change in CDH11 Expression | Fold Change/Significance | Reference |
| Bovine longissimus dorsi vs. cardiac tissue | Higher mRNA expression | Significantly higher | [2] |
| Bovine lung tissue vs. spleen and heart | Highest expression | Significantly higher | [1] |
| Metastatic melanoma and head and neck cancer cells vs. primary tumor cells | Transcriptional silencing | Undetectable in metastatic cells | [18][19] |
| Colorectal cancer tissues vs. normal tissues | Downregulation | Significant | [20] |
| TGF-β1 treated human trophoblast cells | Increased expression | Significant | [3] |
| Knockdown of CDH11 in human dermal fibroblasts | Decreased COL1A1, COL3A1, and ELN mRNA | ~120-fold, ~480-fold, and ~11-fold decrease, respectively | [21] |
| Cell adhesion on CDH11-Fc surface | Increased CDH11, SRF, MRTF-A, MRTF-B, and MYOCD mRNA | ~25-fold, ~6-fold, ~11-fold, ~9-fold, and ~50-fold increase, respectively | [21] |
| TGF-β1-treated BEAS-2B cells | Upregulated CDH11 expression | Significant | [22] |
| FOXF1 overexpression in TGF-β1-treated BEAS-2B cells | Downregulated CDH11 expression | Significant | [22] |
Key Experimental Protocols
Luciferase Reporter Assay for Promoter Activity
Objective: To identify the core transcriptional regulatory region of the CDH11 gene.
Methodology:
-
Plasmid Construction: A series of deletion fragments of the CDH11 promoter region are generated by PCR and cloned into a pGL3-Basic vector containing the luciferase reporter gene. A control vector (e.g., pRL-TK) containing Renilla luciferase is used for normalization.
-
Cell Culture and Transfection: A suitable cell line (e.g., C2C12 myoblasts) is cultured to an appropriate confluency. The constructed luciferase reporter plasmids and the control plasmid are co-transfected into the cells using a transfection reagent (e.g., Lipofectamine 2000).
-
Luciferase Activity Measurement: After a defined incubation period (e.g., 48 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The activity of each deletion construct is compared to that of the full-length promoter and the empty vector to identify regions that significantly enhance or repress transcription.[1]
Caption: Workflow for identifying the CDH11 core promoter.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To confirm the binding of a specific transcription factor (e.g., SP1) to the CDH11 promoter.
Methodology:
-
Probe Preparation: A short DNA probe corresponding to the putative transcription factor binding site in the CDH11 promoter is synthesized and labeled with a non-radioactive (e.g., biotin) or radioactive tag.
-
Nuclear Extract Preparation: Nuclear extracts containing the transcription factors are prepared from relevant cells.
-
Binding Reaction: The labeled probe is incubated with the nuclear extract in a binding buffer. For competition assays, an unlabeled "cold" probe is added in excess to the reaction to demonstrate binding specificity. For supershift assays, an antibody specific to the transcription factor of interest is added to the reaction.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The position of the labeled probe is detected. A "shifted" band indicates the formation of a DNA-protein complex. A reduction in the shifted band in the presence of a cold competitor confirms specificity. A "supershifted" band in the presence of a specific antibody confirms the identity of the bound transcription factor.[1]
Methylation-Specific PCR (MSP)
Objective: To determine the methylation status of the CDH11 promoter CpG island.
Methodology:
-
DNA Extraction and Bisulfite Conversion: Genomic DNA is extracted from cells or tissues. The DNA is then treated with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: Two pairs of primers are designed for the target CpG island. One pair is specific for the methylated sequence (containing CG), and the other is specific for the unmethylated sequence (containing UG, which is read as TG after PCR). PCR is performed using the bisulfite-converted DNA as a template with both primer sets.
-
Gel Electrophoresis: The PCR products are resolved on an agarose (B213101) gel. The presence of a PCR product in the reaction with the methylated-specific primers indicates methylation, while a product in the reaction with the unmethylated-specific primers indicates a lack of methylation.[3][20]
Conclusion
The transcriptional regulation of the CDH11 gene is a multifaceted process governed by a complex interplay of transcription factors, signaling pathways, and epigenetic modifications. Understanding these regulatory networks is crucial for elucidating the role of CDH11 in various physiological and pathological processes. This guide provides a foundational resource for researchers and clinicians aiming to develop novel therapeutic strategies targeting CDH11-related diseases. Further research into the intricate details of these regulatory mechanisms will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Cloning and Transcriptional Activity Analysis of the Bovine CDH11 Gene Promoter: Transcription Factors Sp1 and GR Regulate Bovine CDH11 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdh11: Roles in different diseases and potential value in disease diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress in the role and mechanism of this compound in different diseases [jcancer.org]
- 6. Runx2: a master organizer of gene transcription in developing and maturing osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of Runx2 in Skeletal Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging RUNX2-Mediated Gene Regulatory Mechanisms Consisting of Multi-Layered Regulatory Networks in Skeletal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | Regulation of CDH11 gene transcription [reactome.org]
- 10. Reactome | Regulation of CDH11 Expression and Function [reactome.org]
- 11. genecards.org [genecards.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound contributes to the heterogenous and dynamic Wnt-Wnt-β-catenin pathway activation in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound contributes to the heterogenous and dynamic Wnt-Wnt-β-catenin pathway activation in Ewing sarcoma | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. CDH2 and CDH11 as Regulators of Stem Cell Fate Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epigenetic disruption of this compound in human cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Epigenetic disruption of this compound in human cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound is inactivated due to promoter methylation and functions in colorectal cancer as a tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound is a novel regulator of extracellular matrix synthesis and tissue mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
The Interplay of Cadherin-11 and the Wnt/β-Catenin Pathway: A Technical Guide for Researchers
An In-depth Examination of a Critical Signaling Axis in Disease and Development
This technical guide provides a comprehensive overview of the intricate relationship between Cadherin-11 (CDH11), a type II classical cadherin, and the canonical Wnt/β-catenin signaling pathway. This interaction is increasingly recognized for its pivotal role in various physiological and pathological processes, including embryonic development, tissue fibrosis, and cancer progression. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms governing this signaling nexus and the experimental approaches used to investigate it.
Core Interaction: this compound as a Positive Regulator of Wnt/β-Catenin Signaling
This compound plays a crucial role in modulating the canonical Wnt signaling pathway by directly interacting with and stabilizing β-catenin, the central effector of this pathway.[1][2][3] In the absence of a Wnt ligand, cytoplasmic β-catenin is targeted for degradation by a destruction complex.[1] However, CDH11 can sequester β-catenin at the cell membrane, preventing its degradation and thereby increasing the cytoplasmic pool of β-catenin available for signaling.[1][4][5] Upon Wnt stimulation, or in cellular contexts with high CDH11 expression, stabilized β-catenin translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1][6]
This positive regulation has been observed in various disease models, including triple-negative breast cancer (TNBC), Ewing sarcoma, and fibrotic diseases.[1][3][7][8][9][10][11] In these contexts, elevated CDH11 expression is often correlated with increased β-catenin levels and the activation of downstream Wnt targets, which contribute to phenotypes such as increased cell proliferation, migration, invasion, and the maintenance of cancer stem cell-like properties.[1][2][12]
Signaling Pathway Diagram
Caption: this compound sequesters β-catenin, preventing its degradation and promoting Wnt signaling.
Quantitative Data Summary
The following tables summarize quantitative findings from various studies investigating the CDH11-Wnt/β-catenin axis.
Table 1: Impact of this compound Knockdown on Wnt/β-Catenin Pathway Components and Cellular Phenotypes
| Cell Line/Model | Experimental Condition | Parameter Measured | Result | Reference |
| Triple-Negative Breast Cancer (TNBC) cells (MDA-MB-231, Hs578t) | siRNA-mediated loss-of-CDH11 (siCDH11) | β-catenin protein expression | Significantly decreased | [1] |
| TNBC cells (MDA-MB-231, Hs578t) | siCDH11 | Expression of Wnt target genes (Met, c-Myc, MMP7) | Decreased | [1][13] |
| TNBC cells (MDA-MB-231, Hs578t) | siCDH11 | β-catenin nuclear localization | Reduced | [1] |
| TNBC cells (MDA-MB-231, Hs578t) | siCDH11 | Tumorsphere formation | Significantly reduced | [1] |
| Murine tumor xenograft models (TNBC) | siCDH11 | Tumor size and growth | Reduced | [1] |
| Murine tumor xenograft models (TNBC) | siCDH11 | Survival time | Longer | [1] |
| Ewing sarcoma cells | CDH11 knockdown | β-catenin expression | Reduced | [3][14] |
| Ewing sarcoma cells | CDH11 knockdown | Response to exogenous Wnt ligand | Delayed and decreased | [3][15] |
| Ewing sarcoma cells | CDH11 knockout | Metastatic burden in lungs (mouse model) | Significant reduction | [3][4] |
| Rheumatoid arthritis-derived synovial fibroblast cells (RA-SFCs) | CDH11 siRNAs | IL-1β-induced proliferation | 42% reduction | [16] |
| Rheumatoid arthritis-derived synovial fibroblast cells (RA-SFCs) | CDH11 siRNAs | β-catenin protein levels | 64% reduction | [16] |
Table 2: Correlation of this compound and β-Catenin Expression in Human Tissues
| Cancer Type | Analysis Method | Finding | p-value | Reference |
| Triple-Negative Breast Cancer (TNBC) | Immunohistochemical (IHC) staining | Significant positive correlation between CDH11 and β-catenin expression | < 0.05 | [1][12][13] |
| Breast Cancer (TCGA BRCA cohort) | Expression profile analysis | Positive correlation between CDH11 and β-catenin, WNT2, and TCF12 expression | - | [1][8][11] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for fundamental experiments used to dissect the CDH11-Wnt/β-catenin interaction.
Co-Immunoprecipitation (Co-IP) to Demonstrate Direct Interaction
This protocol is designed to verify the physical association between this compound and β-catenin within a cell.[3][4][17]
Experimental Workflow Diagram
Caption: Workflow for co-immunoprecipitation to detect protein-protein interactions.
Methodology:
-
Cell Lysis:
-
Culture cells of interest to approximately 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 1% Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.[18][19][20] The goal is to maintain protein-protein interactions.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). Determine protein concentration using a standard assay (e.g., BCA or Bradford).
-
-
Pre-clearing the Lysate:
-
To an appropriate amount of cell lysate (e.g., 500 µg - 1 mg of total protein), add a non-specific IgG antibody of the same isotype as the primary antibody to be used for immunoprecipitation, along with Protein A/G agarose (B213101) or magnetic beads.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the pellet. This step reduces non-specific binding to the beads and IgG.[20]
-
-
Immunoprecipitation:
-
Add the primary antibody specific for the "bait" protein (e.g., anti-Cadherin-11) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer. Each wash should be followed by centrifugation to pellet the beads. This is a critical step to remove non-specifically bound proteins.[21]
-
-
Elution:
-
Elute the bound proteins from the beads by resuspending the pellet in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Alternatively, for downstream applications requiring native proteins, use a gentle elution buffer (e.g., low pH glycine (B1666218) buffer).[19]
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody against the suspected interacting "prey" protein (e.g., anti-β-catenin).
-
A band corresponding to the molecular weight of the prey protein in the immunoprecipitated sample indicates a direct interaction.
-
TOP/FOPflash Luciferase Reporter Assay for Wnt/β-Catenin Signaling Activity
This assay is a standard method for quantifying the transcriptional activity of the canonical Wnt/β-catenin pathway.[6][22][23][24]
Logical Relationship Diagram
Caption: Logic of the TOP/FOPflash assay for measuring Wnt pathway activity.
Methodology:
-
Cell Culture and Transfection:
-
Seed cells in 24- or 96-well plates.
-
Co-transfect the cells with:
-
TOPflash plasmid: Contains multiple TCF/LEF binding sites upstream of a minimal promoter driving a luciferase reporter gene.[6][24]
-
FOPflash plasmid (negative control): Identical to TOPflash, but with mutated TCF/LEF binding sites that cannot be bound by the β-catenin/TCF complex.[6][23] This measures non-specific activation.
-
Renilla luciferase plasmid (internal control): A plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-SV40) to normalize for transfection efficiency.[22]
-
-
Use a suitable transfection reagent (e.g., Lipofectamine).
-
-
Experimental Treatment:
-
After 24 hours of transfection, treat the cells with the experimental compounds (e.g., Wnt3a conditioned media to activate the pathway, or siRNAs against CDH11 to assess its role).
-
Incubate for an appropriate duration (e.g., 24 hours).
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.
-
Measure the firefly luciferase activity (from TOPflash/FOPflash) and Renilla luciferase activity sequentially in a luminometer.
-
-
Data Analysis:
-
For each sample, normalize the firefly luciferase activity to the Renilla luciferase activity.
-
The specific Wnt/β-catenin signaling activity is often expressed as the ratio of TOPflash to FOPflash activity (TOP/FOP ratio).[23] An increase in this ratio indicates activation of the canonical Wnt pathway.
-
Conclusion and Future Directions
The evidence strongly supports a model where this compound acts as a significant positive regulator of the Wnt/β-catenin signaling pathway. This interaction is not merely a bystander effect but a functionally important mechanism that drives key pathological processes in cancer and fibrosis. The stabilization of β-catenin by CDH11 provides a sustained source of this key signaling molecule, promoting pro-tumorigenic and pro-fibrotic gene expression programs.
For drug development professionals, the CDH11/β-catenin axis represents a promising therapeutic target.[1][3] Strategies aimed at disrupting the CDH11-β-catenin interaction or inhibiting CDH11 expression could offer novel avenues for treating diseases characterized by aberrant Wnt/β-catenin signaling. Future research should focus on elucidating the precise molecular determinants of the CDH11-β-catenin interaction, exploring the potential for targeted therapeutics, and further investigating the role of this signaling axis in a broader range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound increases tumor cell proliferation and metastatic potential via Wnt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound contributes to the heterogenous and dynamic Wnt-Wnt-β-catenin pathway activation in Ewing sarcoma | PLOS One [journals.plos.org]
- 4. This compound contributes to the heterogenous and dynamic Wnt-Wnt-β-catenin pathway activation in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cadherins and Wnt signalling: a functional link controlling bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 7. This compound contributes to pulmonary fibrosis: potential role in TGF-β production and epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress in the role and mechanism of this compound in different diseases [jcancer.org]
- 9. Frontiers | Integrins and cadherins as therapeutic targets in fibrosis [frontiersin.org]
- 10. karger.com [karger.com]
- 11. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Cadherin 11 Inhibition Downregulates β-catenin, Deactivates the Canonical WNT Signalling Pathway and Suppresses the Cancer Stem Cell-Like Phenotype of Triple Negative Breast Cancer | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. This compound contributes to the heterogenous and dynamic Wnt-Wnt-β-catenin pathway activation in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of this compound and β-catenin signalling during proliferation of rheumatoid arthritis-derived synovial fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. assaygenie.com [assaygenie.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 22. TOP/FOP flash assay [bio-protocol.org]
- 23. jcancer.org [jcancer.org]
- 24. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cadherin-11 in TGF-β Signaling and Fibrosis: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrosis, the excessive deposition of extracellular matrix (ECM), is a pathological process central to a multitude of chronic diseases, leading to organ dysfunction and failure. Transforming Growth Factor-β (TGF-β) is the master regulator of this process. Emerging evidence has identified Cadherin-11 (CDH11), a cell-cell adhesion molecule, as a critical mediator and amplifier of TGF-β-driven fibrosis across various tissues, including the lungs, skin, heart, and liver. This technical guide provides an in-depth analysis of the intricate relationship between CDH11 and TGF-β signaling, detailing the molecular mechanisms, cellular interactions, and quantitative outcomes of this pathological axis. We present detailed experimental protocols from key studies, summarize quantitative data in structured tables, and provide visual diagrams of the core signaling pathways and experimental workflows to offer a comprehensive resource for researchers and drug developers targeting fibrotic diseases.
Introduction to this compound and Fibrosis
Fibrosis is a dysregulated wound-healing response characterized by the accumulation of ECM proteins, primarily produced by activated fibroblasts known as myofibroblasts.[1][2] The TGF-β signaling pathway is a cornerstone in initiating and sustaining the fibrotic cascade.[3] this compound, a type II classical cadherin, is typically expressed in mesenchymal cells and plays a role in tissue morphogenesis.[4][5] In pathological states, CDH11 expression is significantly upregulated in fibrotic tissues.[2][6][7] It is not merely a marker but an active participant in the fibrotic process, mediating crucial cell-cell interactions and creating a positive feedback loop with TGF-β signaling that perpetuates tissue remodeling and scarring.[1][4]
The Core Mechanism: A CDH11/TGF-β Positive Feedback Loop
The interplay between CDH11 and TGF-β forms a self-amplifying loop that drives the progression of fibrosis. TGF-β is a potent inducer of CDH11 expression in various cell types, including epithelial cells, hepatocytes, and fibroblasts.[1][8] Mechanistically, TGF-β1 can activate the SMAD2/3-Snail signaling pathway, which in turn upregulates CDH11 expression.[9]
Once expressed, CDH11 facilitates multiple processes that enhance TGF-β activity:
-
Macrophage-Mediated TGF-β Production: CDH11 expression on macrophages is crucial for their production of TGF-β.[1][7] this compound deficient macrophages produce significantly less TGF-β compared to their wild-type counterparts.[10]
-
Contact-Dependent TGF-β Activation: CDH11 mediates the direct physical adhesion of latent TGF-β-producing macrophages to myofibroblasts. This close contact is essential for the myofibroblasts to locally activate the latent TGF-β, creating a persistent profibrotic niche.[3][11]
-
Epithelial-to-Mesenchymal Transition (EMT): TGF-β is a known inducer of EMT, a process where epithelial cells acquire a mesenchymal phenotype, contributing to the fibroblast population. Studies show that inhibiting CDH11 expression can reduce TGF-β-induced EMT, suggesting CDH11 is a necessary downstream mediator for this profibrotic cellular transformation.[1][12]
This reciprocal regulation establishes a vicious cycle where initial injury and TGF-β release lead to increased CDH11 expression, which then promotes further TGF-β production and activation, driving sustained myofibroblast activity and ECM deposition.
Cellular Mechanisms Driving Fibrosis
CDH11 contributes to fibrosis by modulating the behavior of several key cell types.
-
Macrophages: CDH11 plays a role in the development and function of monocyte-derived macrophages.[13] Cdh11-/- mice exhibit reduced numbers of these macrophages in response to fibrotic injury.[13] Furthermore, CDH11 is implicated in M2 macrophage polarization, a phenotype associated with tissue repair and fibrosis, and is crucial for their production of profibrotic mediators like TGF-β.[13][14]
-
Fibroblasts and Myofibroblasts: In dermal fibroblasts, CDH11 deficiency leads to decreased collagen synthesis, while its engagement promotes collagen production through ROCK and TGF-β pathways.[8] CDH11 also regulates fibroblast migration and invasion.[1][7] Critically, it mediates the physical adhesion between macrophages and myofibroblasts, creating a profibrotic niche that sustains myofibroblast activation through localized TGF-β signaling.[3][11]
-
Epithelial Cells: In the lung, CDH11 is expressed on hyperplastic alveolar epithelial cells during fibrosis.[1] In vitro studies using A549 lung epithelial cells show that TGF-β stimulation increases CDH11 expression. Knockdown of CDH11 with siRNA substantially reduces TGF-β-induced expression of profibrotic genes like Col1a1 and Snail2/Slug, and prevents the morphological changes associated with EMT.[1]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies, highlighting the impact of CDH11 modulation on fibrosis.
Table 1: Effects of this compound Deficiency or Blockade in Animal Models of Fibrosis
| Model System | Intervention | Key Fibrotic Endpoint | Result | Reference |
| Pulmonary Fibrosis | ||||
| Bleomycin-induced (mice) | Cdh11 knockout (Cdh11-/-) | BAL Fluid TGF-β Levels | Markedly reduced vs. Wild-Type (WT) | [1][12] |
| Bleomycin-induced (mice) | Cdh11-/- | Lung Collagen Content | Significantly decreased vs. WT | [1] |
| Bleomycin-induced (mice) | Anti-CDH11 Antibody | Lung Collagen Content | Significantly reduced vs. IgG control | [1][12] |
| Dermal Fibrosis | ||||
| Bleomycin-induced (mice) | Cdh11-/- | Dermal Thickness | Markedly attenuated vs. WT | [7][14] |
| Bleomycin-induced (mice) | Cdh11-/- | Skin Collagen Content | Significantly decreased vs. WT | [7] |
| Bleomycin-induced (mice) | Anti-CDH11 Antibody | Dermal Thickness | Significantly decreased vs. IgG control | [7] |
| Tight skin-1 (Tsk-1) mice | Anti-CDH11 Antibody | Hypodermal Thickness | Significantly reduced vs. IgG control | [5][15] |
| Cardiac Fibrosis | ||||
| Angiotensin-II induced (mice) | Cdh11-/- | Atrial Fibrosis Area | Significantly reduced vs. WT | [3][16] |
| Myocardial Infarction (mice) | Anti-CDH11 Antibody (SYN0012) | Left Ventricular Volume | Increase prevented vs. IgG control | [17] |
| Liver Fibrosis | ||||
| CCl4-induced (mice) | Cdh11-/- | Liver Collagen Deposition | Decreased vs. WT | [8] |
| CCl4-induced (mice) | Cdh11-/- | α-SMA Accumulation | Decreased vs. WT | [8] |
Table 2: In Vitro Effects of this compound Modulation on Gene Expression and Cell Behavior
| Cell Type | Treatment | Measured Parameter | Result | Reference |
| A549 Lung Epithelial Cells | TGF-β stimulation | Cdh11 mRNA expression | Increased | [1] |
| A549 Lung Epithelial Cells | TGF-β stimulation + Cdh11 siRNA | Col1a1 and Snail2/Slug mRNA | Substantially reduced induction vs. control siRNA | [1] |
| Dermal Fibroblasts | Cdh11 knockout | β-catenin protein levels | Decreased vs. WT fibroblasts | [14] |
| Atrial Fibroblasts | Angiotensin-II + Cdh11 knockout | Cell Proliferation & Migration | Reduced vs. WT fibroblasts | [16] |
| Primary Alveolar Macrophages | Cdh11 knockout | TGF-β production | Reduced vs. WT macrophages | [1][12] |
| Aortic Valve Interstitial Cells | TGF-β stimulation | This compound expression | Upregulated | [18] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature.
Bleomycin-Induced Pulmonary Fibrosis Model
This is the most common animal model for studying idiopathic pulmonary fibrosis.[1]
-
Animals: Wild-type (e.g., C57BL/6) and Cdh11-deficient (Cdh11-/-) mice, typically 8-12 weeks old.
-
Procedure:
-
Anesthetize mice (e.g., with isoflurane).
-
Intratracheally (i.t.) instill a single dose of bleomycin (B88199) sulfate (B86663) (e.g., 2.5 U/kg body weight) dissolved in sterile, endotoxin-free 0.9% saline. Control animals receive saline only.
-
Monitor animals for weight loss and signs of distress.
-
Euthanize animals at specified time points (e.g., day 14 or 21 post-instillation).
-
-
Endpoint Analysis:
-
Histology: Perfuse lungs and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson’s Trichrome for collagen deposition.
-
Collagen Quantification: Homogenize the right lung and measure total collagen content using the Sircol Soluble Collagen Assay.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure levels of soluble mediators like TGF-β via ELISA and for differential cell counts.
-
Gene Expression: Isolate RNA from the left lung for quantitative real-time PCR (qRT-PCR) analysis of fibrotic genes (Col1a1, Acta2, Tgfb1, Cdh11).
-
In Vitro TGF-β Stimulation and siRNA Knockdown
This protocol is used to investigate the direct effects of TGF-β on epithelial cells and the role of CDH11.[1]
-
Cell Line: A549 human alveolar adenocarcinoma cells.
-
Procedure:
-
Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS).
-
For knockdown experiments, transfect cells with CDH11-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine).
-
After 24-48 hours, starve cells in serum-free media for 12-24 hours.
-
Stimulate cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for a specified duration (e.g., 48-72 hours).
-
-
Endpoint Analysis:
-
Morphology: Assess changes in cell shape from epithelial (cobblestone) to mesenchymal (spindle-shaped) using phase-contrast microscopy.
-
Gene Expression: Harvest cells, isolate RNA, and perform qRT-PCR to quantify changes in EMT markers (downregulation of CDH1/E-cadherin; upregulation of CDH2/N-cadherin, SNAI2/Slug, COL1A1).
-
Protein Expression: Perform Western blot analysis for E-cadherin, N-cadherin, and α-SMA.
-
Antibody-Mediated Blockade of this compound
This protocol assesses the therapeutic potential of targeting CDH11 in vivo.[1][7]
-
Reagents: A neutralizing anti-CDH11 monoclonal antibody (e.g., clone 13C2 or SYN0012) and a corresponding isotype control antibody (e.g., mouse IgG1 or IgG2a).
-
Procedure (Prophylactic or Therapeutic):
-
Prophylactic: Begin antibody administration (e.g., 10 mg/kg via intraperitoneal injection, 3 times per week) one day before inducing fibrosis (e.g., with bleomycin).
-
Therapeutic: Induce fibrosis first. Begin antibody administration at a later time point (e.g., 7-10 days after bleomycin) to assess the effect on established fibrosis.
-
-
Endpoint Analysis: As described in the bleomycin model (Section 5.1), compare outcomes between the anti-CDH11 treated group and the isotype control group.
Therapeutic Implications and Future Directions
The central role of this compound in mediating TGF-β-driven fibrosis makes it a compelling therapeutic target.[1][19]
-
Broad Applicability: Since CDH11 is implicated in fibrosis across multiple organs, targeting it could offer a novel, pan-fibrotic therapy.[2]
-
Preclinical Success: Pharmacological inhibition of CDH11 with neutralizing antibodies has proven effective in preventing and treating established fibrosis in various preclinical models, including those for pulmonary, dermal, and cardiac fibrosis.[1][7][17]
-
Targeted Approach: Targeting CDH11 may offer a more specific approach to inhibiting pathological TGF-β activity within the fibrotic niche, potentially avoiding the systemic side effects associated with broad TGF-β inhibition.[10]
Future research should focus on further elucidating the downstream signaling pathways activated by CDH11 engagement, exploring the efficacy of CDH11 inhibition in a wider range of fibrosis models, and developing novel small molecule inhibitors or biologics for clinical translation.
Conclusion
References
- 1. This compound contributes to pulmonary fibrosis: potential role in TGF-β production and epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Role in Tissue Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Research progress in the role and mechanism of this compound in different diseases [jcancer.org]
- 5. Targeting of this compound decreases skin fibrosis in the tight skin-1 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Identification of cadherin 11 as a mediator of dermal fibrosis and possible role in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound contributes to liver fibrosis induced by carbon tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Integrins and cadherins as therapeutic targets in fibrosis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound contributes to pulmonary fibrosis: potential role in TGF-β production and epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound Regulates Macrophage Development and Function [frontiersin.org]
- 14. Identification of Cadherin 11 as a Mediator of Dermal Fibrosis and Possible Role in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting of this compound decreases skin fibrosis in the tight skin-1 mouse model | PLOS One [journals.plos.org]
- 16. dovepress.com [dovepress.com]
- 17. JCI Insight - this compound blockade reduces inflammation-driven fibrotic remodeling and improves outcomes after myocardial infarction [insight.jci.org]
- 18. This compound regulates cell-cell tension necessary for calcific nodule formation by valvular myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are CDH11 inhibitors and how do they work? [synapse.patsnap.com]
genetic mutations in cadherin-11 and associated diseases
An In-depth Technical Guide on Genetic Mutations in Cadherin-11 and Associated Diseases
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CDH11), a type II classical cadherin encoded by the CDH11 gene on chromosome 16q22.1, is a crucial mediator of calcium-dependent, homophilic cell-cell adhesion.[1] Primarily expressed in mesenchymal cells, it plays a fundamental role in tissue morphogenesis during embryonic development and in maintaining tissue architecture in adults.[1][2][3] Dysregulation of CDH11, through genetic mutations, epigenetic modifications, or altered expression, is increasingly implicated in a wide spectrum of human diseases. These pathologies range from rare congenital disorders and complex inflammatory diseases to the progression and metastasis of various cancers.[4][5] This technical guide provides a comprehensive overview of the genetic alterations in CDH11, its role in associated diseases, the intricate signaling pathways it modulates, and the experimental methodologies used to investigate its function.
The this compound Protein and Gene
This compound is a transmembrane glycoprotein (B1211001) characterized by five extracellular cadherin (EC) domains, a transmembrane domain, and a highly conserved intracellular domain.[6] The extracellular domains mediate homophilic binding with CDH11 on adjacent cells.[2] The intracellular domain forms a complex with catenins (such as p120ctn, β-catenin, and α-catenin), which in turn links the adhesion complex to the actin cytoskeleton, providing structural integrity and transducing intracellular signals.[1][6] Genetic alterations in the CDH11 gene can disrupt these functions, leading to pathological conditions.
Genetic Alterations in this compound
Genetic alterations affecting CDH11 function are diverse and can be broadly categorized into direct gene mutations and epigenetic silencing.
-
Gene Mutations : Missense, nonsense, and frameshift mutations in the CDH11 gene have been identified as the cause of specific congenital syndromes. These mutations can impair protein folding, calcium binding, homophilic adhesion, or intracellular signaling.[4][7]
-
Epigenetic Silencing : In the context of cancer, CDH11 can act as a tumor suppressor. Its expression is often silenced through hypermethylation of the promoter region.[1][5] This epigenetic inactivation prevents the synthesis of CDH11 protein, contributing to tumor progression.[5] Conversely, in other cancer types, the gene is overexpressed, promoting an invasive phenotype.[5][8]
Associated Diseases and Pathophysiology
Congenital Genetic Syndromes
Heritable mutations in CDH11 are responsible for two distinct craniofacial and skeletal disorders.[9]
-
Elsahy-Waters Syndrome (EWS) : This rare, autosomal recessive syndrome is caused by homozygous or compound heterozygous loss-of-function variants in CDH11.[4] The resulting absence of functional this compound leads to severe craniofacial abnormalities, vertebral defects, and intellectual disability.[4]
-
Teebi Hypertelorism Syndrome (THS) : In contrast, heterozygous missense variants in CDH11 cause this autosomal dominant disorder.[7] These mutations, often clustering in the extracellular domains, are thought to have a dominant-negative effect, impairing cell-cell adhesion and increasing cell migration.[7]
| Disease | Inheritance | Mutation Type | Consequence | Key Phenotypes |
| Elsahy-Waters Syndrome (EWS) | Autosomal Recessive | Homozygous/Compound Heterozygous Loss-of-Function | Loss of functional protein | Craniofacial abnormalities, vertebral defects, syndactyly[4] |
| Teebi Hypertelorism Syndrome | Autosomal Dominant | Heterozygous Missense | Impaired cell adhesion | Hypertelorism, prominent forehead, depressed nasal root[4][7] |
Table 1: Inherited Syndromes Associated with CDH11 Mutations
Cancer
The role of CDH11 in cancer is complex and context-dependent, acting as both a tumor suppressor and a promoter of metastasis.[4]
-
Tumor Suppressor Role : In several common carcinomas, CDH11 is frequently inactivated by promoter methylation.[5] Re-expression of CDH11 in these cancer cells can suppress cell motility and invasion and induce apoptosis, often through inhibition of the Wnt/β-catenin and AKT/RhoA signaling pathways.[1][6]
-
Metastasis Promoter Role : In cancers like invasive breast cancer, prostate cancer, and glioblastoma, CDH11 is often overexpressed.[5][8] This is a hallmark of the Epithelial-Mesenchymal Transition (EMT), where cancer cells switch from expressing E-cadherin to N-cadherin or CDH11.[5][10] This "cadherin switch" enhances cell migration, invasion, and metastasis, particularly to bone, where CDH11 can interact with native osteoblasts.[8][10] In Triple-Negative Breast Cancer (TNBC), high CDH11 expression is correlated with a worse prognosis.[8][10]
| Cancer Type | Common Alteration | Role of CDH11 | Associated Signaling Pathway(s) |
| Breast Cancer (Invasive) | Overexpression | Promotes metastasis, EMT marker[8] | Wnt/β-catenin, HOXC8-CDH11-Trio |
| Prostate Cancer | Overexpression | Enhances bone metastasis[8][11] | - |
| Pancreatic Cancer | Overexpression | Promotes cell migration, fibrosis[5] | TGF-β |
| Glioblastoma | Overexpression | Contributes to invasive phenotype | - |
| Various Carcinomas | Promoter Hypermethylation | Tumor Suppressor (when expressed)[5] | Wnt/β-catenin, AKT/RhoA |
Table 2: Role of this compound in Various Cancers
Inflammatory and Fibrotic Diseases
CDH11 is a key player in the pathology of chronic inflammatory and fibrotic conditions.
-
Rheumatoid Arthritis (RA) : CDH11 is highly expressed on fibroblast-like synoviocytes (FLS) in the rheumatoid synovium.[1][12] It mediates the homophilic adhesion of these cells, which is critical for the formation of the invasive pannus tissue that destroys cartilage and bone.[2][5] CDH11 engagement on FLS activates MAPK and NF-κB signaling, inducing the production of pro-inflammatory cytokines (e.g., IL-6) and matrix metalloproteinases (MMPs), thus perpetuating the inflammatory cycle.[1][11][13]
-
Systemic Sclerosis (Scleroderma) & Fibrosis : In fibrotic diseases, CDH11 expression is upregulated. It contributes to tissue fibrosis by mediating fibroblast aggregation and interacting with the TGF-β signaling pathway.[1][5] Anti-CDH11 antibodies have been shown to reduce skin fibrosis in preclinical models.[1][5]
-
Cardiovascular Disease : CDH11 is implicated in cardiac fibrosis and calcific aortic valve disease (CAVD). Blocking CDH11 has shown potential in preventing valve stenosis in animal models.[1][5]
Signaling Pathways Modulated by this compound
CDH11 is not merely an adhesion molecule; it is a critical regulator of intracellular signaling cascades.
Caption: this compound mediated homophilic cell-cell adhesion.
-
Wnt/β-catenin Pathway : CDH11 has a dual role. As a tumor suppressor, it can antagonize Wnt signaling.[14] However, in metastatic cancers, CDH11 can be cleaved, and its C-terminal fragments can bind to and stabilize cytoplasmic β-catenin, preventing its degradation.[8][15] This complex can then translocate to the nucleus, activating Wnt target genes involved in proliferation and invasion.[8][15]
Caption: CDH11 promotes Wnt signaling in metastatic cancer.
-
TGF-β Pathway : CDH11 expression can be induced by TGF-β, and in turn, CDH11 can regulate TGF-β signaling.[1] This creates a feed-forward loop that is critical in the pathogenesis of tissue fibrosis, where it promotes the differentiation of fibroblasts into myofibroblasts and the deposition of extracellular matrix.[1][11]
-
MAPK and NF-κB Pathways : In RA, the engagement of CDH11 on the surface of FLS triggers intracellular signaling that activates the JNK and ERK1/2 (MAPK) pathways, as well as the NF-κB pathway.[11][13] This leads to the transcription and secretion of inflammatory mediators, driving joint inflammation and destruction.[11]
Caption: CDH11-mediated inflammatory signaling in RA.
Experimental Protocols
Investigating the role of CDH11 mutations requires a multi-faceted approach, from genetic screening to functional validation.
Identification of CDH11 Mutations
-
Methodology : Whole Exome Sequencing (WES) or targeted panel sequencing is employed on genomic DNA isolated from patient samples (e.g., blood).
-
Library Preparation : Genomic DNA is fragmented, and adapters are ligated.
-
Exome Capture : Biotinylated probes specific to exonic regions are used to capture the target DNA.
-
Sequencing : The captured library is sequenced on a high-throughput platform (e.g., Illumina).
-
Bioinformatic Analysis : Reads are aligned to the human reference genome. Variant calling is performed using tools like GATK. Variants are annotated and filtered based on population frequency (e.g., gnomAD), predicted pathogenicity (e.g., SIFT, PolyPhen), and inheritance pattern.[7]
-
Validation : Candidate variants are validated by Sanger sequencing.
-
Analysis of Promoter Methylation
-
Methodology : Methylation-Specific PCR (MSP) is used to assess the methylation status of the CDH11 promoter.[1][5]
-
Bisulfite Conversion : Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification : Two pairs of primers are designed for the promoter region of interest. One pair is specific for the methylated sequence (contains CG), and the other is specific for the unmethylated sequence (contains TG).
-
Gel Electrophoresis : PCR products are resolved on an agarose (B213101) gel. The presence of a band in the reaction with methylated-specific primers indicates methylation, and a band with unmethylated-specific primers indicates a lack of methylation.
-
Functional Cell-Based Assays
-
Methodology : Cell adhesion assays are used to determine the impact of mutations on CDH11 function.[7][16]
-
Cell Culture and Transfection : A cell line that does not endogenously express cadherins (e.g., L cells or CHO cells) is used. Cells are transfected with plasmids encoding wild-type or mutant CDH11.
-
Substrate Coating : 96-well plates are coated with a recombinant CDH11-Fc fusion protein or control protein (e.g., BSA).
-
Adhesion : Transfected cells are seeded onto the coated wells and allowed to adhere for a defined period (e.g., 1-2 hours).
-
Washing and Quantification : Non-adherent cells are removed by gentle washing. Adherent cells are fixed, stained (e.g., with crystal violet), and quantified by measuring absorbance at a specific wavelength. A reduction in adhesion for mutant-expressing cells compared to wild-type indicates impaired function.[7][16]
-
Caption: Workflow for CDH11 mutation analysis.
Therapeutic Implications and Future Directions
The central role of CDH11 in multiple diseases makes it an attractive therapeutic target.
-
Oncology : In cancers where CDH11 is silenced, demethylating agents could be used to restore its tumor-suppressive function.[5] In metastatic cancers driven by CDH11 overexpression, targeting its function with monoclonal antibodies or small molecule inhibitors could prevent cell migration and invasion.[8]
-
Inflammatory Disease : For RA and fibrotic diseases, blocking CDH11-mediated cell adhesion is a promising strategy. Anti-CDH11 monoclonal antibodies have shown efficacy in preclinical models of arthritis and fibrosis, reducing inflammation and tissue damage.[1][5][12]
Future research should focus on developing more specific and potent CDH11 inhibitors, understanding the precise structural consequences of disease-causing mutations, and elucidating the complete network of CDH11-interacting proteins to identify novel nodes for therapeutic intervention.
Conclusion
This compound is a molecule with a profound and diverse impact on human health and disease. Genetic alterations, ranging from single nucleotide variants to epigenetic silencing, disrupt its normal function in cell adhesion and signaling, leading to a variety of pathological outcomes. A deep understanding of the molecular mechanisms underlying CDH11-associated diseases, facilitated by the experimental approaches detailed herein, is paramount for the development of novel diagnostic and therapeutic strategies for these challenging conditions.
References
- 1. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Provides Specific Cellular Adhesion between Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. Research progress in the role and mechanism of this compound in different diseases [jcancer.org]
- 6. researchgate.net [researchgate.net]
- 7. Pathogenic variants in CDH11 impair cell adhesion and cause Teebi hypertelorism syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cadherin‐11 increases tumor cell proliferation and metastatic potential via Wnt pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. Post-EMT: this compound mediates cancer hijacking fibroblasts [elifesciences.org]
- 11. Cdh11: Roles in different diseases and potential value in disease diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound regulates fibroblast inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDH11 cadherin 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. This compound increases tumor cell proliferation and metastatic potential via Wnt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
Cadherin-11 as a Therapeutic Target in Oncology: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cadherin-11 (CDH11), a type II classical cadherin, is emerging as a pivotal player in oncology. Primarily expressed in mesenchymal cells, its aberrant expression in cancer cells is strongly associated with the progression of numerous malignancies, including breast, prostate, and pancreatic cancers, as well as glioblastoma and sarcoma. CDH11 facilitates key steps in tumor progression such as the epithelial-to-mesenchymal transition (EMT), invasion, metastasis, and interaction with the tumor microenvironment. Its role in mediating homophilic adhesion between cancer cells and stromal cells, particularly in the bone microenvironment, makes it a critical factor in bone metastasis. Furthermore, CDH11-mediated signaling through pathways like Wnt/β-catenin and Rho/Rac promotes cancer cell proliferation, survival, and motility. This guide provides an in-depth overview of CDH11 biology, its role in cancer, preclinical and clinical evidence supporting it as a therapeutic target, and detailed experimental protocols for its study.
Introduction to this compound
This compound, also known as Osteoblast-cadherin (OB-cadherin), is a calcium-dependent cell-cell adhesion molecule encoded by the CDH11 gene on chromosome 16q22.1.[1][2] Unlike type I cadherins (e.g., E-cadherin), which are crucial for maintaining epithelial integrity, CDH11 is predominantly expressed in mesenchymal tissues such as osteoblasts and fibroblasts.[1][2] In the context of cancer, a "cadherin switch," where cancer cells downregulate E-cadherin and upregulate a mesenchymal cadherin like CDH11, is a hallmark of EMT.[3][4] This switch endows cancer cells with increased motility and invasiveness. High CDH11 expression has been correlated with poor prognosis and metastatic disease in a variety of cancers, making it an attractive target for therapeutic intervention.[3][5][6]
Core Signaling Pathways Involving this compound
CDH11 is not merely an adhesion molecule; it actively transduces intracellular signals that drive oncogenic processes. Its cytoplasmic tail interacts with catenins (such as β-catenin and p120ctn) to modulate downstream signaling cascades.
Wnt/β-catenin Pathway
CDH11 plays a crucial role in activating the canonical Wnt/β-catenin signaling pathway. The intracellular domain of CDH11 binds to and stabilizes β-catenin, preventing its degradation.[3][4] This complex can translocate to the nucleus, where β-catenin acts as a transcriptional co-activator for genes involved in proliferation, migration, and stemness, such as c-Myc and MMP7.[3] In some cancers, carboxy-terminal fragments (CTFs) of cleaved CDH11 remain bound to β-catenin, facilitating its nuclear translocation and preserving its activity.[3][4]
Rho GTPase Signaling
CDH11 influences the actin cytoskeleton and cell motility by modulating the activity of small GTPases like RhoA and Rac. The HOXC8-CDH11-Trio signaling axis has been identified in breast cancer, where CDH11 promotes the membrane localization of the guanine (B1146940) nucleotide exchange factor Trio, leading to Rac activation and enhanced cell migration and invasion.[1][2]
Role of CDH11 in Malignancy and Prognosis
High expression of CDH11 is consistently linked to poor clinical outcomes across various cancers. The following table summarizes quantitative data on the prognostic significance of CDH11 expression.
| Cancer Type | Patient Cohort Size | Method | Key Finding | Prognostic Significance (Hazard Ratio / p-value) | Reference(s) |
| Glioblastoma (GBM) | 52 | IHC | High CDH11 intensity correlates with shorter survival. | OS: HR=2.474, p=0.005PFS: HR=7.933, p<0.001 | [1][5] |
| Triple-Negative Breast Cancer (TNBC) | TCGA Cohort | RNA-seq | High CDH11 expression correlates with worse survival. | OS: p=0.045 | [3] |
| Basal-Like Breast Cancer | TCGA Cohort | RNA-seq | High CDH11 expression correlates with worse survival. | OS: p=0.0049 | [3] |
| ER-Negative Breast Cancer | 68 | Microarray | High CDH11 expression correlates with poor survival. | DMFS: p=0.035 | [4] |
| Prostate Cancer (Bone Metastases) | 18 | IHC | CDH11 expression is frequent in bone metastases. | 50% (9/18) of bone metastases were CDH11-positive. | [7] |
| Prostate Cancer (Lymph Node Metastases) | 19 | IHC | CDH11 expression increases with metastasis. | 26% (5/19) of lymph node metastases were CDH11-positive. | [7] |
| Pancreatic Cancer | 79 | IHC | High CDH11 expression correlates with worse survival. | OS: p=0.015 | [8][9] |
| Ovarian Cancer | Kaplan-Meier Plotter | RNA-seq | High CDH11 expression correlates with poor survival. | OS: HR=1.38, p=0.0022PFS: HR=1.4, p=0.0013 | [3] |
| Gastric Cancer | 732 (GEO Cohorts) | Microarray | High CDH11 expression is associated with poor prognosis. | OS: HR=1.20, p=0.002OS: HR=2.20, p=0.006 | [10] |
| Ewing Sarcoma | Patient Cohort | IHC | CDH11 expression is significantly related to bone metastases and poorer survival. | OS: p<0.05 | [11] |
IHC: Immunohistochemistry; OS: Overall Survival; PFS: Progression-Free Survival; DMFS: Distant Metastasis-Free Survival; HR: Hazard Ratio.
CDH11 and the Tumor Microenvironment (TME)
CDH11 facilitates critical interactions between cancer cells and components of the TME, promoting tumor growth and immunosuppression.
-
Cancer-Associated Fibroblasts (CAFs): In pancreatic cancer, CDH11 is primarily expressed by CAFs.[12] It mediates the physical adhesion between CAFs and cancer cells, promoting a desmoplastic, immunosuppressive microenvironment that supports tumor growth and resistance to chemotherapy.[12][13] Knockout or inhibition of CDH11 in preclinical models alters the CAF molecular profile, reduces immunosuppressive cytokines, and increases anti-tumor immunity.[12]
-
Bone Metastasis: CDH11 expression on cancer cells facilitates their homophilic adhesion to osteoblasts in the bone, a critical step in the "vicious cycle" of bone metastasis, particularly in prostate and breast cancer.[6][8]
Therapeutic Targeting of this compound
The integral role of CDH11 in tumor progression makes it a compelling therapeutic target. Strategies include monoclonal antibodies and small molecule inhibitors designed to disrupt its adhesive function and downstream signaling.
Monoclonal Antibodies
Monoclonal antibodies (mAbs) targeting the extracellular domain of CDH11 have shown promise in preclinical models.
-
Mechanism: Antibodies like mAb 2C7 and 1A5 have been developed to specifically block the homophilic binding of CDH11, thereby inhibiting the adhesion of cancer cells to each other and to stromal cells.
-
Efficacy: In a mouse model of prostate cancer, prophylactic administration of mAb 2C7 effectively prevented bone metastasis. In breast cancer xenografts, an anti-CDH11 antibody reduced tumor burden by over 57% after 6 weeks and conferred a 40% survival advantage by reducing metastasis.[2]
Small Molecule Inhibitors
Small molecules that bind to CDH11 can disrupt its function and inhibit the growth of CDH11-positive cancer cells.
-
Mechanism: The repurposed arthritis drug celecoxib (B62257) and novel compounds like Sd-133 have been shown to bind CDH11.[4] Sd-133 is designed to bind to the tryptophan-binding pocket of the CDH11 EC1 domain, disrupting the trans-homodimerization required for cell adhesion.
-
Efficacy: These inhibitors preferentially affect the growth of CDH11-positive cancer cells in vitro and in animal models.
Therapeutic Efficacy Data
The following table summarizes quantitative data on the efficacy of CDH11-targeting agents.
| Agent Type | Agent Name | Cancer Cell Line(s) | Assay Type | Efficacy Metric (IC50 / EC50 / % Inhibition) | Reference(s) |
| Small Molecule Inhibitor | Sd-133 | MDA-MB-231 (Breast), U-2 OS (Osteosarcoma), U-118 MG (Glioblastoma) | Cell Growth | EC50 ≈ 3 µM | [4] |
| Small Molecule Inhibitor | Sd-133 | MCF7 (CDH11-negative Breast) | Cell Growth | Little to no effect | [4] |
| Monoclonal Antibody | Anti-CDH11 Ab | MDA-MB-231 (Breast) | In vivo Xenograft | 57.7% reduction in tumor bioluminescence at week 6 | [2] |
| Monoclonal Antibody | Anti-CDH11 Ab | mT3 (Pancreatic) | In vivo Subcutaneous | Reduced tumor growth (when combined with gemcitabine) | [13] |
| Genetic Knockdown (siRNA) | siCDH11 | MDA-MB-231, Hs578t (TNBC) | In vivo Xenograft | Significantly reduced tumor size and growth | [3] |
IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration.
Key Experimental Protocols
Studying CDH11 requires a range of molecular and cellular biology techniques. Below are outlines for key experimental protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Role of the Cadherin (CDH) Gene Family in the Carcinogenic Processes of Ovarian Cancer: A Comprehensive Bioinformatics Analysis | Asian Pacific Journal of Cancer Biology [waocp.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound mRNA and protein expression in ovarian tumors of different malignancy: No evidence of oncogenic or tumor-suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. Cadherin 11 Expression Correlates with Pancreatic Carcinogenesis and Clinical Stage in Patients with Pancreatic Cancer [scirp.org]
- 9. Cadherin 11 Expression Correlates with Pancreatic Carcinogenesis and Clinical Stage in Patients with Pancreatic Cancer - Journal of Biosciences and Medicines - SCIRP [scirp.org]
- 10. scispace.com [scispace.com]
- 11. This compound regulates the metastasis of Ewing sarcoma cells to bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Loss of this compound in pancreatic ductal adenocarcinoma alters tumor-immune microenvironment [frontiersin.org]
- 13. Loss of this compound in pancreatic ductal adenocarcinoma alters tumor-immune microenvironment (Journal Article) | OSTI.GOV [osti.gov]
The Pivotal Role of Cadherin-11 in Embryonic Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cadherin-11 (CDH11), a type II classical cadherin, is a critical cell-cell adhesion molecule that plays a multifaceted role during embryogenesis. Its dynamic expression and function are essential for a variety of developmental processes, including the specification, survival, and migration of neural crest cells, somitogenesis, and the formation of the heart and limbs. Dysregulation of CDH11 has been linked to developmental abnormalities, highlighting its importance in the precise orchestration of embryonic development. This technical guide provides an in-depth overview of the developmental role of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of its associated signaling pathways to serve as a comprehensive resource for researchers in developmental biology and drug development.
Introduction to this compound
Cadherins are a superfamily of calcium-dependent transmembrane glycoproteins that mediate cell-cell adhesion, a fundamental process for tissue organization and morphogenesis during embryonic development[1]. This compound, also known as OB-cadherin, is predominantly expressed in mesenchymal cells and plays a crucial role in the specific association of these cell subsets[2]. Unlike other cadherins, its expression is dynamically regulated during key morphogenetic events, such as the epithelial-to-mesenchymal transition (EMT), a process vital for the delamination and migration of embryonic cell populations[2][3].
Expression of this compound During Embryogenesis
The spatiotemporal expression pattern of this compound is tightly regulated throughout embryonic development. It is found in various mesenchymal tissues and is associated with significant morphogenetic events.
Key Expression Domains:
-
Neural Crest Cells: CDH11 is expressed in premigratory and migratory neural crest cells in avian and amphibian embryos[4]. Its expression is upregulated in the dorsal neural tube just before neural crest migration[3].
-
Somites: In mouse embryos, this compound expression is correlated with the condensation and segregation of somites from the presomitic mesoderm. Its expression is later restricted to the sclerotome, the precursor to the axial skeleton[2].
-
Limb Buds: During limb development, CDH11 appears in the distal mesenchymal cells and later becomes prominent in the peripheral mesenchyme[2].
-
Heart Development: In both chick and mouse embryos, this compound is expressed in the endocardial and mesenchymal cells of the atrioventricular and outflow tract cushions, which are precursors to the heart valves[3][5].
-
Cranial and Neural Tissues: Expression is also observed in mesenchymal tissues of the head, including the branchial arches, as well as parts of the neural tube, such as the optic vesicle and dorsal midline[2].
Functional Roles of this compound in Embryogenesis
This compound's function extends beyond simple cell adhesion; it is an active participant in cell fate decisions, survival, and migration.
Neural Crest Development
In the development of the neural crest, a migratory and multipotent cell population, this compound is indispensable.
-
Specification and Survival: Knockdown of CDH11 in chicken embryos leads to a significant reduction in neural crest cells. This is, in part, due to an increase in p53-mediated apoptosis[2][4][6]. Blocking the p53 pathway can rescue the neural crest phenotype, indicating that CDH11 plays a crucial role in cell survival[2][4][6].
-
Epithelial-to-Mesenchymal Transition (EMT) and Migration: CDH11 is required for the normal EMT of neural crest cells. Its loss results in altered cell morphology and impaired migration[2]. In Xenopus, CDH11 is known to restrain cranial neural crest migration, suggesting a role in modulating the cohesiveness of the migrating cell population.
Somitogenesis and Mesenchymal Organization
The expression of this compound in somites is linked to their initial condensation and segregation[2]. This suggests a role in the organization and patterning of the paraxial mesoderm, which gives rise to the vertebrae and skeletal muscles.
Cardiac and Limb Development
In the developing heart, the expression of CDH11 in the endocardial cushions is crucial for the formation of the heart valves[3][5]. In the limb buds, its expression in the mesenchyme is indicative of its involvement in the patterning and differentiation of limb structures[2].
Quantitative Data on this compound Function
The following tables summarize key quantitative findings from studies investigating the role of this compound in embryogenesis.
| Parameter | Experimental Condition | Organism | Quantitative Change | Reference |
| Neural Crest Cell Markers | This compound Morpholino Knockdown | Chicken (HH8-9) | SOX9-positive cells reduced by 41% | [2] |
| SNAI2-positive cells reduced by 34% | [4] | |||
| SOX10-positive cells reduced by 41.7% | [4] | |||
| Apoptosis | This compound Morpholino Knockdown | Chicken | Activated Caspase-3 positive cells increased by 71.5% | [2] |
| Gene Expression | Wnt3a treatment of neural crest cells | Chicken | This compound mRNA expression upregulated by 2.7-fold | [4] |
Signaling Pathways Involving this compound
This compound function is intricately linked with several key developmental signaling pathways.
Wnt Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is a known regulator of this compound expression in neural crest cells. Treatment of neural crest cells with Wnt3a leads to a significant upregulation of this compound mRNA[4]. This positions this compound as a downstream effector of Wnt signaling in controlling neural crest development.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is another key regulator of this compound. TGF-β1 can induce the expression of CDH11, which in turn promotes the differentiation of various cell types, including human trophoblast cells and mesenchymal stem cells into smooth muscle cells[1][7]. This signaling cascade often involves the activation of the SMAD2/3-Snail signaling pathway[7].
Rho GTPase Signaling
This compound-mediated cell adhesion can influence the activity of Rho family GTPases, such as RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton and cell migration[8][9][10]. This signaling is crucial for the dynamic changes in cell shape and motility required during embryonic development. P-cadherin, another member of the cadherin family, has been shown to activate Cdc42 through the guanine (B1146940) nucleotide exchange factor (GEF) β-PIX, promoting collective cell migration[8][11]. While the direct GEFs for this compound in embryogenesis are still under investigation, a similar mechanism is likely at play.
Key Experimental Protocols
This section provides detailed methodologies for common experiments used to study this compound in embryogenesis.
Whole-Mount In Situ Hybridization for Mouse Embryos (E8.5-E11.5)
This protocol is adapted for the detection of this compound mRNA in whole mouse embryos.
Materials:
-
Mouse embryos (E8.5-E11.5)
-
4% Paraformaldehyde (PFA) in PBS
-
Methanol (B129727) series (25%, 50%, 75% in PBST)
-
PBST (PBS with 0.1% Tween-20)
-
Proteinase K (10 µg/ml in PBST)
-
Prehybridization buffer
-
Hybridization buffer with DIG-labeled this compound riboprobe (0.25-1 µg/ml)
-
Wash solutions (50% Formamide, 1x SSC, 0.1% Tween-20; MABT)
-
Blocking solution (MABT, 2% blocking reagent, 20% heat-inactivated horse serum)
-
Anti-DIG-AP antibody
-
NBT/BCIP developing solution
Procedure:
-
Dissect embryos in ice-cold PBS and fix in 4% PFA overnight at 4°C.
-
Dehydrate embryos through a methanol series and store at -20°C.
-
Rehydrate embryos through a descending methanol series into PBST.
-
Treat with Proteinase K to increase probe permeability. The duration of this step is critical and depends on the embryonic stage.
-
Post-fix with 4% PFA and 0.2% glutaraldehyde.
-
Prehybridize in hybridization buffer for at least 1 hour at 65°C.
-
Hybridize with the DIG-labeled this compound probe overnight at 65°C.
-
Perform stringent washes to remove unbound probe.
-
Block non-specific antibody binding sites with blocking solution.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
Wash extensively with MABT.
-
Equilibrate in detection buffer and develop the color reaction with NBT/BCIP.
-
Stop the reaction by washing in PBST, and post-fix the embryos.
-
Image the embryos using a dissecting microscope.
Immunohistochemistry for this compound in Chick Embryos
This protocol describes the detection of this compound protein in whole-mount or sectioned chick embryos.
Materials:
-
Chick embryos
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer (e.g., PBS with 1% Triton X-100 and 10% goat serum)
-
Primary antibody: anti-Cadherin-11
-
Secondary antibody: fluorescently-labeled or HRP-conjugated
-
DAB substrate (for HRP) or mounting medium with DAPI (for fluorescence)
Procedure:
-
Fix embryos in 4% PFA for 2 hours on ice (for whole mount) or overnight at 4°C (for sectioning).
-
For whole-mount staining, permeabilize the embryos with PBS containing 1% Triton X-100.
-
Block non-specific binding sites with blocking buffer for at least 1 hour.
-
Incubate with the primary anti-Cadherin-11 antibody overnight at 4°C.
-
Wash extensively with PBST.
-
Incubate with the appropriate secondary antibody for 2 hours at room temperature or overnight at 4°C.
-
Wash extensively with PBST.
-
For fluorescent detection, mount the embryos in a medium containing DAPI. For chromogenic detection, incubate with DAB substrate until the desired color intensity is reached, then stop the reaction.
-
Image using a fluorescence or bright-field microscope.
Western Blotting for this compound in Embryonic Lysates
This protocol is for the detection and quantification of this compound protein from embryonic tissue lysates.
Materials:
-
Embryonic tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Cadherin-11
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Dissect and homogenize embryonic tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cadherin-11 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A band of approximately 110-120 kDa is expected for this compound[3][12].
Morpholino-based Knockdown in Zebrafish Embryos
This protocol provides a general workflow for transient gene knockdown using morpholino antisense oligonucleotides in zebrafish.
Materials:
-
Zebrafish embryos (1-4 cell stage)
-
This compound specific morpholino oligonucleotide (MO)
-
Control morpholino
-
Microinjection apparatus
Procedure:
-
Design and synthesize a morpholino targeting the start codon or a splice site of the this compound mRNA.
-
Prepare the morpholino solution at the desired concentration.
-
Align freshly fertilized zebrafish embryos on an injection plate.
-
Microinject the morpholino solution into the yolk of 1-4 cell stage embryos.
-
Incubate the injected embryos and observe for developmental phenotypes at different time points.
-
Validate the knockdown efficiency by Western blot, qPCR, or by co-injection with a construct designed to test splice-blocking MO efficacy.
Conclusion
This compound is a key player in the intricate process of embryonic development. Its precise regulation of expression and its interaction with major signaling pathways are essential for the proper formation of a wide range of tissues and organs. A thorough understanding of its developmental roles is crucial for elucidating the mechanisms of normal embryogenesis and the etiology of congenital disorders. The experimental approaches and data presented in this guide offer a valuable resource for researchers aiming to further unravel the complexities of this compound function and its potential as a therapeutic target.
References
- 1. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is Required for Neural Crest Specification and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of cadherin expression in the chicken neural crest by the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a novel regulator of extracellular matrix synthesis and tissue mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Is Required for Neural Crest Specification and Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Rho GTPase signalling in cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rho GTPases in collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes for Anti-Cadherin-11 Antibody in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadherin-11 (CDH11), also known as OB-cadherin, is a type II classical cadherin that plays a crucial role in cell-cell adhesion, particularly in mesenchymal cells.[1][2] It is a calcium-dependent transmembrane glycoprotein (B1211001) involved in various physiological and pathological processes, including embryonic development, tissue morphogenesis, and cancer progression.[1][2][3] In the context of drug development and disease research, particularly in areas like oncology and fibrosis, accurate detection and quantification of this compound are paramount. Western blotting is a fundamental technique for this purpose, and the use of a well-characterized anti-Cadherin-11 antibody is critical for obtaining reliable and reproducible results. These application notes provide detailed protocols and supporting data for the utilization of anti-Cadherin-11 antibodies in Western blot analysis.
Data Presentation
Antibody Specifications and Recommended Dilutions
The selection of an appropriate antibody and its optimal dilution are critical for a successful Western blot experiment. Below is a summary of commercially available anti-Cadherin-11 antibodies and their manufacturer-recommended starting dilutions for Western blot analysis. It is important to note that the optimal dilution may vary depending on the specific experimental conditions, including the cell or tissue lysate used, and should be determined empirically by the end-user.
| Antibody Identifier | Host Species | Clonality | Recommended Dilution for Western Blot | Molecular Weight of this compound (approx.) |
| MAB1790[4] | Mouse | Monoclonal | 1 µg/mL | ~110-120 kDa[2][5] |
| 32-1700[6] | Mouse | Monoclonal | 2-4 µg/mL | ~110 kDa[5][6] |
| MBS570041[1] | Mouse | Monoclonal | 1:25 - 1:250 | Not Specified |
| 12028-1-PBS[7] | Rabbit | Polyclonal | 1:300 | Not Specified |
| A04419[8] | Rabbit | Polyclonal | 1:500 - 1:2000 | Not Specified |
| 4442[9] | Rabbit | Polyclonal | Not Specified | Not Specified |
Signaling Pathways Involving this compound
This compound is a key player in several signaling pathways that regulate cell behavior. Its cytoplasmic domain interacts with various proteins, including p120-catenin, β-catenin, and α-catenin, which in turn connect to the actin cytoskeleton.[1][2] This interaction is fundamental for mediating cell-cell adhesion and transducing intracellular signals. Key signaling pathways influenced by this compound include the Wnt/β-catenin pathway, the TGF-β pathway, and Rho GTPase signaling.[1][8]
References
- 1. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress in the role and mechanism of this compound in different diseases [jcancer.org]
- 3. rupress.org [rupress.org]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound contributes to pulmonary fibrosis: potential role in TGF-β production and epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound regulates fibroblast inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cadherins and Wnt signalling: a functional link controlling bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Interactions between this compound and platelet-derived growth factor receptor-alpha signaling link cell adhesion and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cadherin-11 Immunohistochemistry in Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadherin-11 (CDH11), also known as OB-cadherin, is a type II classical cadherin that plays a crucial role in cell-cell adhesion.[1][2] Its expression is particularly noted in mesenchymal cells and is integral to processes such as bone development and maintenance.[2] Emerging research has highlighted this compound's involvement in various pathological conditions, including cancer progression, where it is associated with increased invasiveness and metastatic potential, and in fibrotic diseases.[2][3][4] Specifically, this compound has been shown to influence tumor cell proliferation and metastasis through the activation of the Wnt signaling pathway.[3] Furthermore, it is implicated in regulating cell proliferation via the PDGFRβ-ERK1/2 signaling pathway in human mesenchymal stem cells.[4][5] Given its role in disease, the accurate detection and localization of this compound in tissue samples are critical for both basic research and the development of novel therapeutics.
This document provides a detailed protocol for the immunohistochemical (IHC) staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Experimental Protocols
This protocol is a comprehensive guide for the chromogenic detection of this compound in FFPE tissue sections.
Materials and Reagents
A detailed list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier & Catalog No. (Example) |
| Primary Antibody | Rabbit Polyclonal to this compound (e.g., Invitrogen, Cat# 71-7600)[6] |
| Biotinylated Secondary Antibody | Goat anti-Rabbit IgG (e.g., Vector Laboratories, BA-1000)[6] |
| Antigen Retrieval Solution | Dako Antigen Retrieval Solution (e.g., Dako, S1699)[6] |
| Blocking Serum | Normal Goat Serum (e.g., Vector Laboratories, S-1000)[6] |
| Endogenous Enzyme Block | DAKO Dual Endogenous Enzyme Blocking Reagent (e.g., Dako, S2003)[6] |
| Avidin/Biotin Blocking Kit | (e.g., Invitrogen, Cat# 50-300)[6] |
| Detection Reagent | Streptavidin-HRP (e.g., Thermo Scientific, Cat# 21130)[6] |
| Chromogen | Vector ImmPACT DAB (e.g., Vector Laboratories, SK-4105)[6] |
| Counterstain | Hematoxylin (e.g., Zymed, Cat# 93-3943)[6] |
| Mounting Medium | Cytoseal (e.g., Thermo Scientific)[6] |
| Xylene | Histological Grade |
| Ethanol (B145695) (100%, 95%, 70%) | Histological Grade |
| Deionized Water | |
| Phosphate Buffered Saline with Tween 20 (PBST) | |
| PAP Pen | |
| Humidified Chamber | |
| Microscope Slides | Charged/Coated |
| Coverslips | |
| Water Bath | |
| Microscope |
Tissue Preparation
-
Sectioning: Cut formalin-fixed, paraffin-embedded tissue blocks into 3 µm thick sections using a microtome.[6]
-
Mounting: Float the sections in a warm water bath and mount them onto charged microscope slides.
-
Baking: Bake the slides overnight at 60°C to ensure tissue adherence.[6]
Staining Procedure
Day 1: Deparaffinization, Rehydration, and Antigen Retrieval
-
Deparaffinization:
-
Immerse slides in three changes of xylene for 5 minutes each.[6]
-
-
Rehydration:
-
Antigen Retrieval:
-
Blocking and Antibody Incubation:
-
Outline the tissue sections with a PAP pen.[6]
-
Endogenous Peroxidase Block: Incubate sections with DAKO Dual Endogenous Enzyme Blocking Reagent for 30 minutes.[6]
-
Rinse slides in three changes of deionized water and once in 1X PBST.[6]
-
Non-specific Binding Block: Block with 1:20 Normal Goat Serum for 30 minutes. Do not rinse.[6]
-
Endogenous Biotin Block:
-
Primary Antibody Incubation:
-
Day 2: Detection, Counterstaining, and Mounting
-
Washing:
-
Wash slides three times with 1X PBST for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Detection:
-
Chromogenic Development:
-
Counterstaining:
-
Dehydration and Mounting:
Data Presentation
The following table summarizes the key quantitative parameters of the IHC protocol.
| Parameter | Value/Description |
| Tissue Section Thickness | 3 µm[6] |
| Antigen Retrieval Temperature | 70°C[6] |
| Antigen Retrieval Time | 1 hour[6] |
| Primary Antibody Dilution | 1:200[6] |
| Primary Antibody Incubation | Overnight at 4°C[6] |
| Secondary Antibody Dilution | 1:200[6] |
| Secondary Antibody Incubation | 30 minutes at Room Temperature[6] |
| Streptavidin-HRP Dilution | 1:250[6] |
| Streptavidin-HRP Incubation | 30 minutes[6] |
| Counterstain Incubation | 5 minutes[6] |
Visualizations
Experimental Workflow
References
- 1. CDH11 Monoclonal Antibody (5B2H5) (32-1700) [thermofisher.com]
- 2. CDH11 Polyclonal Antibody (71-7600) [thermofisher.com]
- 3. This compound increases tumor cell proliferation and metastatic potential via Wnt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDH11 cadherin 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. This compound Regulates Cell Proliferation via the PDGFRβ-ERK1/2 Signaling Pathway in Human Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urmc.rochester.edu [urmc.rochester.edu]
Application Notes and Protocols for Flow Cytometry Analysis of Cadherin-11 Expressing Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadherin-11 (CDH11), also known as OB-cadherin, is a type II classical cadherin that plays a crucial role in cell-cell adhesion.[1][2] Its expression is predominantly found in mesenchymal cells and is implicated in various physiological and pathological processes, including embryonic development, tissue regeneration, and the progression of diseases such as cancer, rheumatoid arthritis, and fibrosis.[3][4][5] Flow cytometry is a powerful technique for the identification and quantification of this compound expressing cells, enabling researchers to study their role in disease and to evaluate the efficacy of novel therapeutic agents targeting this protein.[3]
These application notes provide a comprehensive guide to the analysis of this compound expressing cells using flow cytometry, including detailed protocols, data presentation guidelines, and representations of associated signaling pathways.
Applications in Research and Drug Development
The analysis of this compound expression by flow cytometry has several important applications:
-
Cancer Research: this compound expression is often upregulated in invasive cancer cells and is associated with metastasis, particularly to the bone in breast and prostate cancers.[6][7] Flow cytometry can be used to identify and isolate these metastatic cancer cells for further study and to screen for drugs that inhibit this compound-mediated adhesion and invasion.[6]
-
Rheumatoid Arthritis (RA): this compound is highly expressed on fibroblast-like synoviocytes (FLS) in the joints of RA patients, where it mediates their adhesion and contributes to inflammation and joint destruction.[1] Flow cytometry can be used to quantify this compound positive FLS in synovial fluid or tissue to monitor disease activity and response to therapy.
-
Fibrotic Diseases: this compound is involved in the pathogenesis of fibrotic diseases by promoting fibroblast activation and extracellular matrix deposition. Flow cytometry can be utilized to assess the expression of this compound on fibroblasts in fibrotic tissues and to evaluate the efficacy of anti-fibrotic therapies targeting this pathway.
-
Stem Cell Biology: this compound plays a role in the differentiation of mesenchymal stem cells (MSCs).[8] Flow cytometry can be employed to track the expression of this compound during MSC differentiation and to isolate specific subpopulations for regenerative medicine applications.
Data Presentation
Quantitative data from flow cytometry analysis of this compound expressing cells should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Commercially Available Antibodies for this compound Flow Cytometry
| Antibody Name/Clone | Host/Isotype | Conjugate | Recommended Application(s) | Supplier |
| Anti-Human this compound PE-conjugated Monoclonal Antibody (FAB17901P) | Mouse IgG2A | Phycoerythrin (PE) | Flow Cytometry | R&D Systems |
| This compound Antibody (1A5) | Mouse | Unconjugated | ELISA, Flow Cytometry, Functional, IHC, IP, WB | Novus Biologicals |
| CDH11 Monoclonal Antibody (5B2H5) | Mouse / IgG1, kappa | Unconjugated | WB, IF, IHC, Flow Cytometry, IP | Thermo Fisher Scientific |
| Purified anti-human Cadherin 11 | --- | Unconjugated | WB, FCM, ICC, IHC-p, IP | BioCompare |
Table 2: Example Data - this compound Expression in Cancer Cell Lines
| Cell Line | Cancer Type | Percentage of CDH11+ Cells (Range) | Reference |
| PC-3 | Prostate Cancer | High | |
| NCI-H460 | Small Cell Lung Cancer | Moderate | |
| MDA-MB-231 | Breast Cancer | High (invasive) | [2] |
| PANC-1 | Pancreatic Cancer | Variable | [5] |
Experimental Protocols
This section provides a detailed protocol for the flow cytometric analysis of this compound expressing cells.
Protocol 1: Immunofluorescent Staining of this compound for Flow Cytometry
Materials:
-
Cells of interest: (e.g., cancer cell lines, primary cells)
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free
-
Cell dissociation reagent: (e.g., Trypsin-EDTA, Accutase)
-
Staining Buffer: PBS containing 2% Fetal Bovine Serum (FBS), 1 mM CaCl2, and 1 mM MgCl2. The presence of calcium and magnesium is critical for maintaining cadherin conformation and antibody binding.
-
Primary Antibody: Fluorochrome-conjugated anti-Cadherin-11 antibody (e.g., PE-conjugated anti-human this compound).
-
Isotype Control: Fluorochrome-conjugated isotype control antibody corresponding to the primary antibody's host and isotype.
-
Viability Dye: (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the culture vessel with PBS and detach the cells using a suitable dissociation reagent. Be mindful that over-trypsinization can damage cell surface proteins.
-
For suspension cells, collect the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in cold Staining Buffer and perform a cell count. Adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
Add the recommended amount of fluorochrome-conjugated anti-Cadherin-11 antibody to the respective tubes.
-
To a separate tube, add the corresponding isotype control antibody at the same concentration as the primary antibody.
-
Incubate the tubes for 30-60 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step twice.
-
-
Resuspension and Viability Staining:
-
Resuspend the cell pellet in 300-500 µL of cold Staining Buffer.
-
If using a non-fixable viability dye like Propidium Iodide or 7-AAD, add it to the cells just before analysis.
-
-
Data Acquisition:
-
Acquire the data on a flow cytometer. Ensure that a sufficient number of events are collected for statistical analysis.
-
Use appropriate voltage settings and compensation to correct for spectral overlap between fluorochromes.
-
Experimental Workflow
Caption: Experimental workflow for this compound flow cytometry.
Gating Strategy
A sequential gating strategy is essential for accurate identification of this compound expressing cells.
-
Gate on Singlets: Use a Forward Scatter-Area (FSC-A) vs. Forward Scatter-Height (FSC-H) plot to exclude doublets and aggregates.
-
Gate on Live Cells: Use a viability dye to exclude dead cells, which can non-specifically bind antibodies.
-
Gate on Cells of Interest: Use Forward Scatter (FSC) and Side Scatter (SSC) to gate on the cell population of interest based on size and granularity.
-
Identify this compound Positive Cells: Use a histogram or a bivariate plot (e.g., this compound vs. another marker) to identify the this compound positive population based on the isotype control.
Gating Strategy Workflow
Caption: Sequential gating strategy for this compound analysis.
Signaling Pathways Involving this compound
This compound is involved in several key signaling pathways that regulate cell behavior. Understanding these pathways is crucial for interpreting experimental results and for identifying potential therapeutic targets.
This compound and the Wnt/β-catenin Pathway
This compound can modulate the Wnt/β-catenin signaling pathway.[4][8] The intracellular domain of this compound can bind to β-catenin, preventing its degradation and leading to its accumulation and translocation to the nucleus, where it can activate the transcription of target genes involved in cell proliferation and migration.[9]
Caption: this compound and Wnt/β-catenin signaling.
This compound and the TGF-β Pathway
This compound expression can be induced by Transforming Growth Factor-β (TGF-β), and it can also modulate TGF-β signaling.[8][10] This interplay is important in processes like epithelial-to-mesenchymal transition (EMT) and fibrosis. TGF-β can upregulate this compound expression through the SMAD2/3-Snail signaling pathway.[8][11]
Caption: this compound and TGF-β signaling.
This compound and the RhoA Pathway
This compound can influence the activity of the small GTPase RhoA, which is a key regulator of the actin cytoskeleton, cell adhesion, and migration.[8] this compound-mediated cell-cell adhesion can lead to the activation of RhoA and its downstream effector, ROCK, influencing cell contractility and motility.[11]
Caption: this compound and RhoA signaling.
This compound and the PDGFR Pathway
This compound has been shown to interact with and modulate the activity of Platelet-Derived Growth Factor Receptors (PDGFRs), particularly PDGFRβ.[12][13] This interaction can enhance PDGFR signaling, leading to increased cell proliferation through the activation of downstream pathways such as the PI3K/Akt and ERK1/2 pathways.[8][13]
Caption: this compound and PDGFR signaling.
References
- 1. This compound Provides Specific Cellular Adhesion between Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDH11 Monoclonal Antibody (5B2H5) (32-1700) [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Research progress in the role and mechanism of this compound in different diseases [jcancer.org]
- 5. Frontiers | Loss of this compound in pancreatic ductal adenocarcinoma alters tumor-immune microenvironment [frontiersin.org]
- 6. This compound is expressed in invasive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound endocytosis through binding to clathrin promotes this compound-mediated migration in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Roles of transforming growth factor-β1 and OB-cadherin in porcine cardiac valve myofibroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound binds to PDGFRβ and enhances cell proliferation and tissue regeneration via the PDGFR-AKT signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Regulates Cell Proliferation via the PDGFRβ-ERK1/2 Signaling Pathway in Human Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Real-Time PCR (qPCR) Analysis of Cadherin-11 mRNA Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadherin-11 (CDH11), also known as OB-cadherin, is a type II classical cadherin that plays a crucial role in cell-cell adhesion.[1][2] Its expression is critical in the differentiation of mesenchymal stem cells and is implicated in the progression of various diseases, including cancer, rheumatoid arthritis, and fibrosis.[1][2] Dysregulation of this compound has been linked to changes in cellular proliferation, migration, and invasion, making it a significant target for therapeutic intervention and a valuable biomarker in drug development.
Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for the quantification of mRNA expression levels. This document provides a comprehensive guide for the analysis of this compound mRNA expression using qPCR, including detailed experimental protocols, data analysis procedures, and troubleshooting guidelines.
Signaling Pathways Involving this compound
This compound is involved in several key signaling pathways that regulate cellular behavior. Understanding these pathways is crucial for interpreting gene expression data.
Caption: this compound and its interaction with the Wnt/β-catenin signaling pathway.
Experimental Workflow
A typical qPCR workflow for analyzing this compound mRNA expression involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for qPCR analysis of this compound mRNA expression.
Experimental Protocols
RNA Extraction
High-quality RNA is essential for accurate qPCR results. The following protocol is a general guideline; specific kits and reagents may require protocol modifications.
Materials:
-
Tissue or cell samples
-
TRIzol reagent or equivalent RNA extraction kit
-
75% Ethanol (B145695) (RNase-free)
-
RNase-free water
-
RNase-free tubes and pipette tips
Protocol:
-
Homogenization: Homogenize cell pellets (5-10 x 106 cells) or tissue samples (50-100 mg) in 1 mL of TRIzol reagent.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used for the initial homogenization. Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer. An A260/A280 ratio of ~2.0 is generally considered pure for RNA.
cDNA Synthesis (Reverse Transcription)
Materials:
-
Total RNA (1 µg is typically recommended)
-
Reverse transcription kit (containing reverse transcriptase, dNTPs, random primers or oligo(dT)s, and reaction buffer)
-
RNase-free water
-
Thermal cycler
Protocol:
-
On ice, prepare the reverse transcription reaction mix according to the manufacturer's instructions. A typical reaction setup is provided in the table below.
-
Gently mix the components and briefly centrifuge.
-
Incubate the reaction in a thermal cycler using the conditions recommended by the kit manufacturer. A general protocol is as follows:
-
Primer annealing: 25°C for 5-10 minutes
-
Reverse transcription: 42-50°C for 30-60 minutes
-
Enzyme inactivation: 85°C for 5 minutes
-
-
The resulting cDNA can be stored at -20°C until use in qPCR.
| Component | Volume (µL) | Final Concentration |
| Total RNA (1 µg) | X | 1 µg |
| 10X RT Buffer | 2 | 1X |
| 25X dNTP Mix (100 mM) | 0.8 | 1 mM each |
| 10X Random Primers/Oligo(dT) | 2 | 1X |
| Reverse Transcriptase (200 U/µL) | 1 | 200 U |
| RNase-free water | Up to 20 | - |
| Total Volume | 20 |
Quantitative Real-Time PCR (qPCR)
Materials:
-
cDNA template
-
SYBR Green or TaqMan qPCR master mix
-
Forward and reverse primers for this compound and reference genes
-
Nuclease-free water
-
qPCR-compatible plates and seals
Primer Design and Selection: Proper primer design is critical for the success of a qPCR experiment. It is highly recommended to use experimentally validated primers.
Table 1: Validated qPCR Primers for Human this compound and Reference Genes
| Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| CDH11 | GATCGTCACACTGACCTCGACA | CTTTGGCTTCCTGATGCCGATTG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |
| ACTB | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT |
| B2M | ACCCCCACTGAAAAAGATGA | ATCTTCAAACCTCCATGATG |
Table 2: Validated qPCR Primers for Mouse this compound and Reference Genes
| Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Cdh11 | TGAAGGACACCCGAGAAGATT | GGTGCTGAAGGTCGATGTTG |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
| Actb | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
| B2m | ATGGGAAGCCGAACATACTG | CAGTCTCAGTGGGGGTGAAT |
Reference Gene Selection: The choice of reference gene is crucial for accurate normalization of gene expression data. The stability of reference genes can vary between different cell types and experimental conditions. For studies involving fibrosis, Sdha, Polr2a, and Hprt have been shown to be stable reference genes in mouse models.[3][4] It is recommended to test a panel of reference genes to determine the most stable ones for your specific experimental system.
qPCR Protocol:
-
Prepare the qPCR reaction mix on ice. A typical reaction setup for a 20 µL reaction is shown in the table below. Prepare a master mix for each primer set to ensure consistency.
-
Aliquot the master mix into qPCR plate wells.
-
Add the cDNA template to the respective wells. Include no-template controls (NTC) for each primer set to check for contamination.
-
Seal the plate, briefly centrifuge, and place it in the real-time PCR instrument.
-
Set up the thermal cycling program. A typical program is as follows:
-
Initial Denaturation: 95°C for 2-10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis (for SYBR Green): Gradually increase the temperature from 60°C to 95°C to check for primer-dimer formation and specificity of the amplification.
-
| Component | Volume (µL) | Final Concentration |
| 2X SYBR Green Master Mix | 10 | 1X |
| Forward Primer (10 µM) | 0.5 | 250 nM |
| Reverse Primer (10 µM) | 0.5 | 250 nM |
| cDNA Template (diluted) | 2 | 1-100 ng |
| Nuclease-free water | 7 | - |
| Total Volume | 20 |
Data Analysis
The most common method for relative quantification of gene expression is the 2-ΔΔCq (Livak) method. This method calculates the fold change in the expression of the target gene (this compound) relative to a reference gene and a control sample.
Steps for Data Analysis:
-
Determine the Cq values: The Cq (quantification cycle) value is the cycle number at which the fluorescence signal crosses the threshold. This value is provided by the qPCR instrument's software.
-
Calculate ΔCq: For each sample, calculate the difference between the Cq value of the target gene (this compound) and the Cq value of the reference gene.
-
ΔCq = Cq (this compound) - Cq (Reference Gene)
-
-
Calculate ΔΔCq: For each experimental sample, calculate the difference between its ΔCq and the ΔCq of the control sample.
-
ΔΔCq = ΔCq (Experimental Sample) - ΔCq (Control Sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.
Primer Efficiency Correction: For the 2-ΔΔCq method to be accurate, the amplification efficiencies of the target and reference genes should be approximately equal (90-110%). Primer efficiency can be determined by generating a standard curve from a serial dilution of cDNA. The efficiency is calculated from the slope of the standard curve using the formula:
-
Efficiency = (10(-1/slope) - 1) * 100
If the efficiencies are not equal, a more accurate method, such as the Pfaffl method, should be used for quantification.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No amplification or late Cq values | - Inefficient RNA extraction or poor RNA quality- Inefficient cDNA synthesis- PCR inhibitors in the sample- Suboptimal primer/probe design or concentration | - Re-extract RNA and assess quality.- Optimize cDNA synthesis protocol.- Dilute the cDNA template to reduce inhibitor concentration.- Redesign or optimize primer concentrations. |
| High Cq values in NTC | - Contamination of reagents or workspace with template DNA | - Use fresh, nuclease-free water and reagents.- Decontaminate work surfaces and pipettes.- Set up NTC reactions in a separate area from template handling. |
| Multiple peaks in melt curve analysis | - Primer-dimer formation- Non-specific amplification | - Optimize primer concentration and annealing temperature.- Redesign primers to be more specific. |
| High variability between replicates | - Pipetting errors- Inconsistent sample quality or quantity | - Ensure accurate and consistent pipetting.- Use a master mix for reaction setup.- Carefully quantify and normalize the initial amount of RNA or cDNA. |
By following these detailed protocols and guidelines, researchers can obtain reliable and reproducible quantification of this compound mRNA expression, contributing to a better understanding of its role in health and disease and facilitating the development of novel therapeutic strategies.
References
- 1. pcrbio.com [pcrbio.com]
- 2. dispendix.com [dispendix.com]
- 3. Identification of suitable reference genes for normalization of reverse transcription quantitative real-time PCR (RT-qPCR) in the fibrotic phase of the bleomycin mouse model of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of suitable reference genes for normalization of reverse transcription quantitative real-time PCR (RT-qPCR) in the fibrotic phase of the bleomycin mouse model of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Soluble Cadherin-11 Using an ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadherin-11 (CDH11), also known as OB-cadherin, is a type II classical cadherin that plays a crucial role in calcium-dependent cell-cell adhesion.[1][2] Primarily expressed in fibroblasts, osteoblasts, and certain cancer cells, this compound is integral to tissue architecture and cellular interaction.[3][4] Beyond its adhesive functions, a soluble form of this compound, shed from the cell surface, has been identified as an active signaling molecule. This soluble protein is implicated in the pathogenesis of various diseases, including rheumatoid arthritis, fibrosis, and several types of cancer, making it a significant biomarker and therapeutic target.[2][3][4]
These application notes provide a comprehensive guide to quantifying soluble this compound in biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. The included protocols and data will enable researchers to accurately measure soluble this compound concentrations, facilitating investigations into its role in disease progression and the development of novel therapeutic interventions.
Principle of the Assay
The this compound ELISA kit is a sandwich immunoassay designed for the quantitative detection of soluble human this compound in samples such as serum, plasma, and cell culture supernatants.[1] The principle of the assay is based on the specific binding of an anti-Cadherin-11 antibody pre-coated onto the wells of a 96-well microplate. When the sample is added, soluble this compound present is captured by this antibody. Subsequently, a biotin-conjugated anti-human this compound detection antibody is added, which binds to a different epitope on the captured this compound. Following a wash step, Streptavidin-conjugated Horseradish Peroxidase (HRP) is added, which binds to the biotinylated detection antibody. A chromogenic substrate (TMB) is then introduced, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color produced is directly proportional to the amount of soluble this compound in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm using a microplate reader.[5][6]
Materials and Kit Components
Kit Components
A typical this compound ELISA kit includes the following components:[5][7]
-
Pre-coated 96-well strip microplate
-
Lyophilized this compound standard
-
Assay diluent(s)
-
Biotinylated detection antibody
-
Antibody dilution buffer
-
Streptavidin-conjugated HRP
-
SABC dilution buffer
-
TMB one-step substrate
-
Stop solution
-
Wash buffer (concentrate)
-
Plate sealers
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm[5]
-
37°C incubator[7]
-
Precision pipettes and disposable tips[5]
-
Distilled or deionized water[5]
-
Graduated cylinders for reagent preparation[5]
-
Tubes for standard and sample dilutions[5]
-
Absorbent paper[5]
Technical Data and Performance Characteristics
The performance characteristics of commercially available this compound ELISA kits may vary. The following tables summarize typical quantitative data for user reference and comparison.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value | Source(s) |
| Assay Range | 0.8 - 200 ng/mL | [1] |
| Sensitivity | 0.8 ng/mL | [1] |
| Minimum Detection Limit | 78.125 pg/mL | [7] |
| Intra-assay CV | <10% | [1] |
| Inter-assay CV | <12% | [1] |
Table 2: Sample and Time Requirements
| Parameter | Typical Value | Source(s) |
| Sample Type | Serum, Plasma, Cell Culture Supernatant | [1] |
| Sample Volume | 50 - 100 µL | [1][7] |
| Hands-on Time | ~1 hour 20 minutes | [1] |
| Total Assay Time | ~4 hours 45 minutes | [1] |
Experimental Protocols
The following is a generalized, detailed protocol for the quantification of soluble this compound using a sandwich ELISA kit. Note: Always refer to the specific manual provided with your kit for precise instructions, as incubation times and reagent concentrations may vary.
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
This compound Standard: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation before making dilutions. Prepare a dilution series of the standard as instructed in the kit manual to generate a standard curve.
-
Biotin-labeled Antibody Working Solution: Prepare within 1 hour of use. Dilute the concentrated Biotin-labeled antibody with the antibody dilution buffer at the recommended ratio (e.g., 1:100).[7]
-
HRP-Streptavidin Conjugate (SABC) Working Solution: Prepare within 30 minutes of use. Dilute the concentrated SABC with the SABC dilution buffer at the recommended ratio.
-
Wash Buffer: If provided as a concentrate, dilute it with distilled or deionized water to the working concentration.
Assay Procedure
-
Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.[5][7]
-
Incubation 1: Cover the plate with a plate sealer and incubate for 90 minutes at 37°C or as specified by the kit manual (e.g., 2.5 hours at room temperature).[5][7]
-
Wash 1: Aspirate the liquid from each well. Add wash buffer to each well and let it stand for 1-2 minutes. Aspirate and repeat the wash process 2-3 times.[7]
-
Add Biotin-labeled Antibody: Add 100 µL of the prepared Biotin-labeled antibody working solution to each well.[7]
-
Incubation 2: Cover the plate and incubate for 60 minutes at 37°C.[7]
-
Wash 2: Repeat the wash step as described in step 3.
-
Add SABC Solution: Add 100 µL of the SABC working solution to each well.[7]
-
Incubation 3: Cover the plate and incubate for 30 minutes at 37°C.[7]
-
Wash 3: Repeat the wash step, increasing the number of washes to 5 times.[7]
-
Add TMB Substrate: Add 90 µL of TMB substrate to each well. Cover the plate and incubate in the dark at 37°C for 10-20 minutes. Monitor the color development.[7]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[5][7]
-
Read Absorbance: Immediately read the optical density (OD) at 450 nm using a microplate reader.[5]
Data Analysis
-
Calculate the average OD for each standard and sample.
-
Subtract the average OD of the blank (zero standard) from all other OD values.
-
Plot a standard curve with the concentration of the standards on the x-axis and the corresponding mean OD on the y-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of soluble this compound in the unknown samples.
Experimental Workflow Diagram
Caption: this compound ELISA Experimental Workflow.
Applications in Research and Drug Development
The quantification of soluble this compound has significant applications across various research fields and in the drug development pipeline.
Oncology
-
Biomarker of Aggressiveness: Elevated levels of this compound have been associated with invasive and aggressive tumor phenotypes, particularly in breast and prostate cancer.[1][3] Quantifying soluble this compound in patient samples may serve as a prognostic marker.
-
Monitoring Treatment Efficacy: For therapies targeting this compound or related pathways, measuring changes in soluble this compound levels can provide an indication of treatment response.[3]
-
Mechanism of Action Studies: In cancer research, this ELISA can be used to study how different treatments or genetic modifications affect this compound expression and shedding, providing insights into the epithelial-mesenchymal transition (EMT) and metastasis.[2][3]
Inflammatory and Fibrotic Diseases
-
Rheumatoid Arthritis (RA): this compound is a key player in the inflammatory processes within the synovium in RA.[2][3] Soluble this compound can stimulate synovial fibroblasts to produce pro-inflammatory cytokines and matrix metalloproteinases.[2][8] This ELISA can be used to assess disease activity and to evaluate the efficacy of anti-arthritic drugs.
-
Fibrosis: this compound is involved in the progression of fibrotic diseases, such as systemic sclerosis and idiopathic pulmonary fibrosis, by regulating the production of TGF-β and promoting the activation of fibroblasts.[2][9] Measuring soluble this compound can aid in understanding the fibrotic process and in the development of anti-fibrotic therapies.
Drug Development
-
Target Engagement and Pharmacodynamics: For drug candidates designed to inhibit this compound, this ELISA can be used to measure target engagement by assessing the reduction of soluble this compound in preclinical models and clinical trials.[4]
-
Patient Stratification: Baseline levels of soluble this compound could potentially be used to stratify patient populations in clinical trials, identifying those most likely to respond to a this compound-targeted therapy.
This compound Signaling Pathways
Soluble this compound can function as a signaling molecule, influencing various cellular processes. Understanding these pathways is critical for interpreting the results of its quantification.
Wnt/β-Catenin Pathway
In some cancers, such as triple-negative breast cancer, this compound expression is positively correlated with components of the Wnt signaling pathway.[2] this compound can regulate the levels of β-catenin, a key transducer in this pathway, thereby enhancing cancer stem cell properties, migration, and invasion.[2][10] Inhibition of this compound has been shown to downregulate β-catenin and deactivate this pathway.[11]
Caption: this compound and the Wnt/β-Catenin Signaling Pathway.
TGF-β Signaling Pathway
This compound is implicated in tissue fibrosis through its interaction with the Transforming Growth Factor-β (TGF-β) pathway.[2][12] It can regulate the production of TGF-β in macrophages, which in turn activates fibroblasts and leads to the deposition of extracellular matrix.[2][12] This interplay is crucial in the pathogenesis of diseases like systemic sclerosis and liver fibrosis.
Caption: Soluble this compound and the TGF-β Pathway in Fibrosis.
Conclusion
The this compound ELISA kit is a powerful tool for the quantitative analysis of soluble this compound, a protein of growing interest in both basic research and clinical applications. By providing a reliable method to measure this biomarker, the kit enables researchers to delve deeper into the mechanisms of cancer progression, inflammation, and fibrosis. For professionals in drug development, this assay is invaluable for target validation, pharmacodynamic studies, and patient stratification, ultimately aiding in the advancement of novel therapeutics targeting this compound-mediated diseases.
References
- 1. Human this compound ELISA Kit (EH61RB) - Invitrogen [thermofisher.com]
- 2. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in poor prognosis malignancies and rheumatoid arthritis: common target, common therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDH11 inhibitors and how do they work? [synapse.patsnap.com]
- 5. raybiotech.com [raybiotech.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Mouse CDH11 ELISA kit | Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 8. This compound regulates fibroblast inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cdh11: Roles in different diseases and potential value in disease diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDH11 cadherin 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Cadherin Signaling in Cancer: Its Functions and Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research progress in the role and mechanism of this compound in different diseases [jcancer.org]
Application Notes: Immunofluorescence Staining of Cadherin-11 in Cultured Cells
Introduction
Cadherin-11 (CDH11), also known as OB-cadherin, is a type II classical cadherin that mediates calcium-dependent, homophilic cell-cell adhesion.[1][2] As a transmembrane protein, its cytoplasmic domain interacts with catenins (such as β-catenin and p120-catenin) to connect to the actin cytoskeleton.[3][4][5] this compound is crucial for the sorting and arrangement of cells during development and for maintaining tissue integrity.[2][3] Aberrant expression of this compound is associated with various pathologies, including cancer progression, where it can promote invasion and metastasis, and inflammatory diseases like rheumatoid arthritis.[2][3][6] In cancer, a switch from E-cadherin to this compound expression is often observed during epithelial-mesenchymal transition (EMT).[7]
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of this compound. In cultured cells, this compound is typically found at the cell membrane, specifically at cell-cell contacts.[8][9][10] It can also be observed in lamellipodia-like extensions and focal adhesions.[6][8] Some studies have reported cytoplasmic and even nuclear localization in certain cancer cell lines.[7] This application note provides a detailed protocol for the immunofluorescent staining of this compound in cultured cells, intended for researchers, scientists, and drug development professionals.
Principle of the Method
Immunofluorescence uses antibodies to detect a specific target antigen within a cell. A primary antibody binds directly to this compound. Then, a secondary antibody, which is conjugated to a fluorescent molecule (fluorophore), binds to the primary antibody. When excited by light of a specific wavelength, the fluorophore emits light at a different, longer wavelength. This emitted light is detected using a fluorescence microscope, allowing for the visualization of this compound's location within the cell. The process involves several key steps: cell culture and preparation, fixation to preserve cellular structure, permeabilization to allow antibody access to intracellular epitopes, blocking to prevent non-specific antibody binding, and incubation with primary and secondary antibodies.
Experimental Protocols
I. Required Materials and Reagents
Reagents:
-
Phosphate-Buffered Saline (PBS), 1X, pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh or use pre-made, stabilized solutions. Caution: PFA is toxic; handle in a fume hood.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.[6]
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS.[6][11]
-
Primary Antibody Dilution Buffer: 1% BSA in PBS.
-
Primary Antibody: Anti-Cadherin-11 antibody validated for immunocytochemistry (ICC/IF).[12]
-
Secondary Antibody: Fluorophore-conjugated secondary antibody appropriate for the host species of the primary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).
-
Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI).
-
Antifade Mounting Medium.
Equipment:
-
Sterile glass coverslips and multi-well culture plates.
-
Humidified chamber.
-
Fluorescence microscope with appropriate filters.
-
Pipettes and tips.
-
Forceps.
-
Glass microscope slides.
II. Step-by-Step Staining Protocol
This protocol is optimized for cells grown on glass coverslips in a 24-well plate. Adjust volumes as needed for different formats.
-
Cell Seeding and Culture:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Culture cells under appropriate conditions until they reach the desired confluency.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with 500 µL of 1X PBS.
-
Add 300-400 µL of 4% PFA Fixation Solution to each well.
-
Incubate for 10-20 minutes at room temperature.[13][14] Note: Over-fixation can mask the antigen epitope.[15]
-
Aspirate the fixative and wash the cells twice with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 300 µL of Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS).[6]
-
Incubate for 5-10 minutes at room temperature. This step is crucial for allowing antibodies to access the cytoplasmic domain of this compound.
-
Aspirate the buffer and wash three times with 1X PBS.
-
-
Blocking:
-
Add 300 µL of Blocking Buffer (e.g., 1% BSA in PBS).[6]
-
Incubate for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Cadherin-11 primary antibody in Primary Antibody Dilution Buffer to its recommended working concentration (typically 1:100 to 1:1000).[16]
-
Aspirate the blocking buffer from the coverslips.
-
Add the diluted primary antibody solution to each coverslip, ensuring it is fully covered.
-
Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution.
-
Wash the coverslips three times with 1X PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer (e.g., 1:200 to 1:1000).[17] Protect from light from this point forward.
-
Add the diluted secondary antibody to each coverslip.
-
Incubate for 1-2 hours at room temperature in a humidified, dark chamber.[14]
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution.
-
Wash the coverslips three times with 1X PBS for 5 minutes each in the dark.
-
(Optional) Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash once more with 1X PBS.
-
Using forceps, carefully remove the coverslip from the well. Wick away excess PBS with the edge of a lab wipe.
-
Place a drop of antifade mounting medium onto a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges with nail polish if desired for long-term storage.
-
-
Imaging:
-
Store slides at 4°C in the dark for at least a few hours before imaging.
-
Visualize the staining using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore and DAPI.
-
Data Presentation
Quantitative Parameters for Immunofluorescence Protocol
| Parameter | Reagent/Component | Concentration/Dilution | Incubation Time | Temperature |
| Fixation | Paraformaldehyde (PFA) | 4% in PBS | 10-20 min | Room Temp |
| Permeabilization | Triton X-100 | 0.1% - 0.5% in PBS | 5-10 min | Room Temp |
| Blocking | Bovine Serum Albumin (BSA) | 1% - 5% in PBS | 30-60 min | Room Temp |
| Primary Antibody | Anti-Cadherin-11 | 1:100 - 1:1000 | 1 hr or Overnight | Room Temp or 4°C |
| Secondary Antibody | Fluorophore-conjugated | 1:200 - 1:1000 | 1-2 hr | Room Temp |
| Nuclear Stain | DAPI | 1-5 µg/mL | 5-10 min | Room Temp |
Visualizations
Experimental Workflow
Caption: Workflow for this compound immunofluorescence staining.
This compound Signaling Pathway
This compound is involved in multiple signaling cascades that influence cell behavior.[3] A key pathway involves its interaction with β-catenin, a component of the Wnt signaling pathway.[2][7] this compound can sequester β-catenin in the cytoplasm, influencing its availability for nuclear translocation and subsequent activation of Wnt target genes, which are often involved in cell proliferation and migration.[7]
Caption: Simplified this compound and Wnt/β-catenin signaling.
References
- 1. CDH11 cadherin 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Research progress in the role and mechanism of this compound in different diseases [jcancer.org]
- 3. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OB-Cadherin (P707) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. This compound localizes to focal adhesions and promotes cell–substrate adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound increases tumor cell proliferation and metastatic potential via Wnt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound Induces Rheumatoid Arthritis Fibroblast-Like Synoviocytes to Form Lining Layers in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Fixation Methods for the Detection of Claudin 1 and E-Cadherin in Breast Cancer Cell Lines by Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 14. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 15. docs.abcam.com [docs.abcam.com]
- 16. novusbio.com [novusbio.com]
- 17. bicellscientific.com [bicellscientific.com]
Application Notes and Protocols: Cadherin-11 Knockout Mouse Model for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadherin-11 (CDH11), also known as OB-cadherin, is a type II classical cadherin that mediates calcium-dependent cell-cell adhesion. It is predominantly expressed in mesenchymal cells and plays a crucial role in tissue morphogenesis, particularly in bone and synovium development. The this compound knockout (Cdh11-/-) mouse model has emerged as an invaluable tool for in vivo studies across a spectrum of research areas, including fibrosis, oncology, immunology, and neuroscience. This document provides detailed application notes and protocols for utilizing the Cdh11-/- mouse model, summarizing key quantitative data and outlining experimental procedures.
Phenotypic Characteristics of Cdh11-/- Mice
The targeted disruption of the Cdh11 gene results in a viable and fertile mouse line, though with distinct phenotypic alterations. Homozygous knockout mice exhibit reduced bone density and impaired development of the synovial lining of joints.[1][2] This makes them resistant to inflammatory arthritis.[2] Furthermore, these mice show altered responses in models of tissue fibrosis and cancer progression. Behaviorally, Cdh11-/- mice have been noted to display reduced fear and anxiety-like behaviors.[2]
Quantitative Data Summary
The following tables summarize key quantitative findings from in vivo studies using the Cdh11-/- mouse model across various disease contexts.
Table 1: Pulmonary Fibrosis Model (Bleomycin-Induced)
| Parameter | Wild-Type (WT) + Bleomycin (B88199) | Cdh11-/- + Bleomycin | Reference |
| Histological Fibrosis Score (Ashcroft) | Increased | Significantly Reduced | [3] |
| Collagen Content (Lung Tissue) | Increased | Significantly Reduced | [3] |
| TGF-β Levels (Bronchoalveolar Lavage) | Elevated | Significantly Reduced | [2] |
| Myofibroblast Accumulation | Increased | Significantly Reduced | [3] |
Table 2: Pancreatic Ductal Adenocarcinoma (PDAC) Model (KPC)
| Parameter | KPC;Cdh11+/+ | KPC;Cdh11-/- | Reference |
| Median Survival | Shorter | Significantly Longer | [4][5] |
| Cancer-Associated Fibroblasts (CAFs) | Abundant | Reduced Population | [6] |
| Regulatory T cells (Tregs) in Tumor | Increased | Reduced Infiltration | [5] |
| Response to Gemcitabine | Limited | Enhanced | [4][5] |
Table 3: Inflammatory Arthritis Model (Collagen-Induced)
| Parameter | Wild-Type (WT) + CIA | Cdh11-/- + CIA | Reference |
| Ankle Thickness/Clinical Score | Severe Inflammation | Markedly Reduced | [7] |
| IL-6 Levels (Ankle Joints) | Elevated | Significantly Decreased | [7] |
| Synovial Lining | Hyperplastic | Hypoplastic & Disorganized | [2] |
| Cartilage Damage | Significant | Markedly Reduced | [7] |
Signaling Pathways Involving this compound
This compound is implicated in several key signaling pathways that regulate cellular processes such as differentiation, proliferation, and extracellular matrix production. Understanding these pathways is critical for interpreting data from Cdh11-/- mouse models.
Experimental Protocols
This section provides detailed protocols for key experiments utilizing the Cdh11-/- mouse model.
Generation of Cdh11-/- Mice
The Cdh11 knockout mouse is generated using standard homologous recombination techniques in embryonic stem (ES) cells. A targeting vector is constructed to replace a critical exon of the Cdh11 gene with a selectable marker, such as a neomycin resistance cassette.[2]
Induction of Pulmonary Fibrosis (Bleomycin Model)
-
Animals : Use 8-12 week old male Cdh11-/- and wild-type littermate control mice.
-
Anesthesia : Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Bleomycin Administration : Intratracheally instill a single dose of bleomycin sulfate (B86663) (1.25 - 2.5 mg/kg) in sterile saline. Control mice receive saline only.
-
Monitoring : Monitor mice for weight loss and signs of distress.
-
Tissue Harvest : At a predetermined time point (e.g., 14 or 21 days post-instillation), euthanize mice and harvest lung tissue.
-
Analysis :
-
Histology : Fix one lung lobe in 10% neutral buffered formalin for paraffin (B1166041) embedding. Section and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess fibrosis. Quantify fibrosis using the Ashcroft scoring method.[3][8][9]
-
Biochemistry : Homogenize a portion of the lung to measure collagen content using a hydroxyproline (B1673980) assay.
-
Gene Expression : Isolate RNA from a lung portion for qRT-PCR analysis of fibrotic markers (e.g., Col1a1, Acta2).
-
Bronchoalveolar Lavage (BAL) : Perform BAL to collect fluid and cells for cytokine analysis (e.g., TGF-β ELISA) and differential cell counts.
-
Collagen-Induced Arthritis (CIA) Model
-
Animals : Use 8-10 week old male Cdh11-/- and wild-type control mice on a susceptible background (e.g., DBA/1J).
-
Immunization (Day 0) : Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21) : Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
Arthritis Scoring : Beginning after the booster immunization, visually score all four paws for signs of arthritis (redness, swelling) several times a week. A common scoring system is 0-4 per paw (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema, 3=severe swelling/erythema of multiple joints, 4=maximal swelling/erythema and ankylosis).
-
Paw Thickness Measurement : Use a caliper to measure the thickness of the paws regularly.
-
Tissue Harvest : At the end of the study, euthanize mice and collect paws for histology and joints for RNA or protein analysis.
-
Histological Analysis : Decalcify, embed, section, and stain paws with H&E and Safranin O to assess inflammation, cartilage damage, and bone erosion.
Immunohistochemistry (IHC) for this compound
-
Tissue Preparation : Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Antigen Retrieval : Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking : Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation : Incubate sections with a primary antibody against this compound (e.g., rabbit polyclonal) overnight at 4°C.
-
Secondary Antibody Incubation : Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit).
-
Detection : Use an avidin-biotin-peroxidase complex (ABC) reagent followed by a chromogen such as 3,3'-Diaminobenzidine (DAB).
-
Counterstaining : Counterstain with hematoxylin.
-
Dehydration and Mounting : Dehydrate sections through graded alcohols and xylene, and coverslip with a permanent mounting medium.
Western Blotting for this compound and Associated Proteins
-
Protein Extraction : Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Transfer : Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against this compound or other proteins of interest (e.g., β-catenin, p-SMAD) overnight at 4°C.
-
Secondary Antibody Incubation : Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction : Isolate total RNA from tissues or cells using a commercial kit.
-
RNA Quantification and Quality Control : Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis : Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.
-
Real-Time PCR : Perform real-time PCR using a SYBR Green or TaqMan-based assay with gene-specific primers for target genes (e.g., Cdh11, Col1a1, Il6) and a housekeeping gene (e.g., Gapdh, Actb).
-
Data Analysis : Analyze the data using the comparative Ct (ΔΔCt) method to determine relative gene expression levels.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus : A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimation : Acclimate mice to the testing room for at least 30 minutes before the test.
-
Procedure :
-
Place a mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis : Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Interpretation : An increase in the time spent and the number of entries into the open arms is indicative of reduced anxiety-like behavior.
Conclusion
The this compound knockout mouse model is a powerful in vivo tool for investigating the role of this adhesion molecule in a wide range of physiological and pathological processes. The protocols and data presented in these application notes provide a comprehensive resource for researchers to design, execute, and interpret experiments using this valuable model system. Careful consideration of the specific experimental context and appropriate controls are essential for obtaining robust and reproducible results.
References
- 1. protocols.io [protocols.io]
- 2. 023494 - Cdh11 KO Strain Details [jax.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. mmpc.org [mmpc.org]
- 7. worthington-biochem.com [worthington-biochem.com]
- 8. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis | PLOS One [journals.plos.org]
- 9. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Generation of Cadherin-11 Stable Cell Lines Using Lentiviral Transduction
References
- 1. addgene.org [addgene.org]
- 2. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 3. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 4. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is expressed in invasive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound increases tumor cell proliferation and metastatic potential via Wnt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Post-EMT: this compound mediates cancer hijacking fibroblasts [elifesciences.org]
- 8. tools.mirusbio.com [tools.mirusbio.com]
- 9. invivogen.com [invivogen.com]
- 10. scbt.com [scbt.com]
- 11. origene.com [origene.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 14. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Identification of Cadherin-11 Binding Partners Using Co-immunoprecipitation
Introduction
Cadherin-11 (CDH11), also known as Osteoblast-Cadherin, is a type II classical cadherin that plays a crucial role in cell-cell adhesion, particularly in mesenchymal cells. Its expression is implicated in various physiological and pathological processes, including embryonic development, synovial joint integrity, and cancer progression. Understanding the protein-protein interaction network of this compound is essential for elucidating its signaling functions and for the development of novel therapeutic strategies. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to isolate and identify interacting proteins from cell or tissue lysates. This method relies on the specificity of an antibody to capture a protein of interest (the "bait," in this case, this compound), thereby pulling down its associated binding partners (the "prey"). Subsequent analysis of the immunoprecipitated complex, typically by mass spectrometry or Western blotting, allows for the identification of these interactors.
Principle of Co-immunoprecipitation
The Co-IP procedure begins with the gentle lysis of cells to preserve native protein complexes. A specific antibody targeting this compound is then added to the lysate and allowed to bind. This antibody-antigen complex is subsequently captured by protein A/G-conjugated agarose (B213101) or magnetic beads. Following a series of washes to remove non-specific proteins, the bound proteins are eluted from the beads. The eluted sample can then be analyzed by Western blot to confirm the presence of a known interactor or by mass spectrometry for the unbiased identification of novel binding partners.
Experimental Protocols
This section provides a detailed protocol for the co-immunoprecipitation of this compound and its binding partners from cultured cells, followed by identification via mass spectrometry.
Materials and Reagents
-
Cell Culture: Human synovial sarcoma cells (e.g., SW982) or other cell lines endogenously expressing this compound.
-
Antibodies:
-
Anti-Cadherin-11 antibody suitable for immunoprecipitation (e.g., clone 13C2).
-
Normal mouse/rabbit IgG (Isotype control).
-
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) or a non-denaturing lysis buffer (e.g., 1% NP-40 in TBS). Supplement with protease and phosphatase inhibitor cocktails immediately before use.
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Phosphate-Buffered Saline (PBS)
Protocol
Part 1: Cell Lysis and Lysate Preparation
-
Culture cells to approximately 80-90% confluency in appropriate culture dishes.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Part 2: Immunoprecipitation
-
Pre-clear the lysate by adding 20-30 µL of protein A/G beads to 1-2 mg of total protein lysate. Incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and transfer the pre-cleared supernatant to a new tube.
-
Add 2-5 µg of the anti-Cadherin-11 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate the lysate-antibody mixture overnight at 4°C on a rotator.
-
Add 30-50 µL of equilibrated protein A/G beads to each tube and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
Part 3: Washing and Elution
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
After the final wash, carefully remove all residual wash buffer.
-
For Mass Spectrometry: Elute the proteins by adding 50 µL of 0.1 M Glycine-HCl (pH 2.5). Incubate for 5-10 minutes at room temperature. Pellet the beads and immediately transfer the supernatant to a new tube containing 5-10 µL of Neutralization Buffer.
-
For Western Blot Analysis: Elute the proteins by adding 30-50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
Part 4: Downstream Analysis
-
Western Blotting: The eluted samples can be resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against known or suspected binding partners (e.g., β-catenin, p120-catenin) to validate the interaction.
-
Mass Spectrometry: For unbiased discovery, the eluted sample from the this compound IP and the IgG control are subjected to in-solution or in-gel trypsin digestion, followed by LC-MS/MS analysis to identify the co-precipitated proteins.
Data Presentation
Proteins identified by mass spectrometry are typically filtered against the negative control (IgG) to remove non-specific binders. The resulting data can be presented in a table format, ranking proteins by the number of unique peptides identified or by a calculated score that reflects the confidence of the identification.
Table 1: Representative list of this compound interacting proteins identified by Co-IP and Mass Spectrometry.
| Protein Name | Gene Symbol | Unique Peptides (CDH11-IP) | Unique Peptides (IgG Control) | Function |
| Catenin beta-1 | CTNNB1 | 25 | 0 | Cell adhesion, Wnt signaling |
| Catenin delta-1 (p120) | CTNND1 | 18 | 0 | Cadherin stability, Rho GTPase signaling |
| Filamin-A | FLNA | 12 | 1 | Actin-binding, cytoskeletal organization |
| Protein tyrosine phosphatase non-receptor type 13 | PTPN13 | 9 | 0 | Signal transduction, cell adhesion |
| Trio Rho guanine (B1146940) nucleotide exchange factor | TRIO | 7 | 0 | Rho GTPase activation, cytoskeletal dynamics |
Note: The peptide counts are hypothetical and for illustrative purposes only.
Visualizations
Diagram 1: Co-immunoprecipitation Workflow
Caption: Workflow for identifying this compound binding partners.
Diagram 2: this compound Signaling Pathway
Caption: this compound and its core intracellular binding partners.
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay for Cadherin-11 Promoter Analysis
Introduction
Cadherin-11 (CDH11), a type II classical cadherin, is a calcium-dependent cell-cell adhesion molecule that plays a pivotal role in tissue morphogenesis, particularly in the development of skeletal and nervous systems. In recent years, aberrant expression of this compound has been implicated in the pathogenesis of various diseases, including rheumatoid arthritis and cancer metastasis. The transcriptional regulation of the CDH11 gene is a complex process involving a multitude of signaling pathways and transcription factors. Understanding the molecular mechanisms that govern CDH11 promoter activity is therefore of paramount importance for the development of novel therapeutic strategies.
Chromatin immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the in vivo interaction between proteins, such as transcription factors and histones, and specific genomic DNA regions.[1][2][3] This application note provides a detailed protocol for performing a ChIP assay to analyze the binding of transcription factors to the this compound promoter, enabling researchers to elucidate the regulatory networks controlling its expression.
Signaling Pathways Regulating this compound Expression
The expression of this compound is regulated by several key signaling pathways, including the Transforming Growth Factor-beta (TGF-β) and Wnt/β-catenin pathways.[4][5] Upon activation, these pathways lead to the nuclear translocation of specific transcription factors that bind to the CDH11 promoter and modulate its activity.
Caption: Signaling pathways influencing this compound transcription.
Experimental Workflow for ChIP Assay
The ChIP assay involves a series of steps starting from cross-linking of proteins to DNA, followed by chromatin fragmentation, immunoprecipitation of the target protein-DNA complexes, and finally, analysis of the co-precipitated DNA.[1][6][7]
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Detailed Protocol for ChIP Assay of the this compound Promoter
This protocol is optimized for cultured cells and can be adapted for various cell types.
Day 1: Cell Cross-linking and Chromatin Preparation
-
Cell Culture: Grow cells of interest to 80-90% confluency in appropriate culture dishes.
-
Cross-linking:
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
-
Quenching:
-
Stop the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Incubate at room temperature for 5 minutes with gentle shaking.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Scrape the cells in ice-cold PBS containing protease inhibitors and collect them in a pre-chilled tube.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
-
Cell Lysis and Nuclei Isolation:
-
Resuspend the cell pellet in a cell lysis buffer (e.g., containing PIPES, KCl, IGEPAL CA-630, and protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).
-
-
Chromatin Fragmentation:
-
Shear the chromatin by sonication to an average size of 200-1000 bp.[6][7] The optimal sonication conditions should be empirically determined for each cell type and sonicator.
-
Alternatively, use micrococcal nuclease (MNase) for enzymatic digestion.[2]
-
After fragmentation, centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris. The supernatant contains the soluble chromatin.
-
-
Chromatin Quantification:
-
Take an aliquot of the sheared chromatin, reverse the cross-links (as described in Day 2, step 4), and purify the DNA.
-
Measure the DNA concentration using a spectrophotometer. This will be used to normalize the amount of chromatin used in each immunoprecipitation reaction.
-
Day 2: Immunoprecipitation
-
Pre-clearing Chromatin:
-
Dilute the chromatin in ChIP dilution buffer.
-
Add Protein A/G magnetic beads and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the pre-cleared chromatin as the "input" control.
-
To the remaining chromatin, add a specific antibody against the transcription factor of interest (e.g., anti-Snail, anti-β-catenin) or a negative control antibody (e.g., normal IgG).
-
Incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G magnetic beads to each immunoprecipitation reaction.
-
Incubate for 2-4 hours at 4°C with rotation.
-
-
Washes:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Finally, wash once with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., containing SDS and NaHCO3).
-
Add NaCl to the eluates and the input control to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours (or overnight) to reverse the cross-links.
-
Day 3: DNA Purification and Analysis
-
Protein and RNA Digestion:
-
Add RNase A to the samples and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
-
-
DNA Purification:
-
Purify the DNA using a commercial DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the DNA in a small volume of nuclease-free water or TE buffer.
-
-
Quantitative PCR (qPCR) Analysis:
-
Design primers specific to the promoter region of the this compound gene. It is also recommended to design primers for a negative control region where the transcription factor is not expected to bind.
-
Perform qPCR using the purified DNA from the immunoprecipitated samples and the input control.
-
Analyze the qPCR data to determine the enrichment of the this compound promoter in the immunoprecipitated samples relative to the input and negative control.
-
Data Presentation and Analysis
The results of the ChIP-qPCR experiment can be presented as either "percent input" or "fold enrichment".[8][9] The percent input method normalizes the signal from the immunoprecipitated sample to the total amount of input chromatin.[9][10]
Table 1: Representative ChIP-qPCR Data for Transcription Factor Binding to the this compound Promoter
| Target Promoter Region | Antibody Used | Average Ct (IP) | Average Ct (Input) | % Input | Fold Enrichment over IgG |
| This compound | Anti-Snail | 25.8 | 21.5 | 1.85% | 15.4 |
| This compound | Anti-β-catenin | 26.5 | 21.5 | 1.0% | 8.3 |
| This compound | Normal IgG | 29.5 | 21.5 | 0.12% | 1.0 |
| Negative Control Region | Anti-Snail | 30.2 | 21.8 | 0.09% | 0.8 |
| Negative Control Region | Normal IgG | 30.5 | 21.8 | 0.07% | 1.0 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions, cell type, and antibodies used.
Calculations:
-
ΔCt [normalized ChIP] = Ct [ChIP] - (Ct [Input] - Log2(Input Dilution Factor))
-
% Input = 100 * 2^(-ΔCt [normalized ChIP])
-
ΔCt [IP vs IgG] = Ct [IgG] - Ct [IP]
-
Fold Enrichment = 2^(ΔCt [IP vs IgG])
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low DNA yield | Inefficient cell lysis or chromatin shearing. | Optimize lysis buffers and sonication/enzymatic digestion conditions. |
| Inefficient immunoprecipitation. | Use a high-quality, ChIP-validated antibody and optimize antibody concentration. | |
| High background in IgG control | Insufficient pre-clearing or washing. | Increase pre-clearing time and perform additional washes. |
| Non-specific binding to beads. | Use blocked beads. | |
| No enrichment of target promoter | Antibody not suitable for ChIP. | Test different antibodies against the same target. |
| Transcription factor not bound to the promoter under the experimental conditions. | Ensure that the signaling pathway activating the transcription factor is induced. | |
| Incorrect qPCR primer design. | Design and validate new primers for the target region. |
Conclusion
The Chromatin Immunoprecipitation assay is an invaluable tool for investigating the protein-DNA interactions that govern gene expression. The protocol and guidelines provided in this application note offer a comprehensive framework for studying the binding of transcription factors to the this compound promoter. By employing this methodology, researchers can gain deeper insights into the regulatory mechanisms of this compound and its role in health and disease, potentially identifying new targets for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 3. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a novel regulator of extracellular matrix synthesis and tissue mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. 7 Tech Tips For Successful ChIP Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. toptipbio.com [toptipbio.com]
- 9. ChIP Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Adhesion Assays Using Cadherin-11-Fc Fusion Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadherin-11 (CDH11), also known as OB-cadherin, is a type II classical cadherin that mediates calcium-dependent, homophilic cell-cell adhesion.[1] It is predominantly expressed in mesenchymal cells, including osteoblasts and fibroblast-like synoviocytes (FLS), and plays a crucial role in tissue morphogenesis, integrity, and architecture.[2][3] Dysregulation of this compound expression and function has been implicated in various pathological conditions, including rheumatoid arthritis, cancer metastasis, and fibrosis.[2][4]
The this compound-Fc fusion protein is a valuable tool for studying the biological functions of this compound in vitro. This recombinant protein consists of the extracellular domain of this compound fused to the Fc fragment of a human IgG1 antibody. This fusion enhances the protein's stability and allows for its convenient immobilization on various surfaces.[5][6] These application notes provide detailed protocols for performing in vitro adhesion assays using the this compound-Fc fusion protein, enabling researchers to investigate cell adhesion, screen for potential therapeutic inhibitors, and elucidate downstream signaling pathways.
Data Presentation
Table 1: Quantitative Data Summary from this compound-Fc Adhesion Assays
| Parameter | Cell Type | This compound-Fc Concentration | Adhesion Percentage | Inhibition Data | Reference |
| Cell Adhesion | Fibroblast-like synoviocytes (FLS) | Concentration-dependent | ~30-40% | - | [3][7] |
| Cell Adhesion | This compound transfected L-cells | Concentration-dependent | Efficient binding | 80% inhibition with anti-cadherin-11 mAbs | [3][7] |
| Cell Adhesion | MDA-MB-231 human breast cancer cells | 20 µg/mL | ≥50% after 1 hour | - | |
| Adhesion Inhibition | This compound transfected L-cells | Not specified | - | Dose-dependent inhibition with polyclonal anti-Cad11 antibody | [8] |
Experimental Protocols
Protocol 1: Plate-Based Cell Adhesion Assay
This protocol describes a quantitative method to measure the adhesion of cells to surfaces coated with this compound-Fc fusion protein.
Materials:
-
Recombinant Human this compound-Fc Chimera
-
96-well, non-tissue culture treated, high-binding microplates
-
Goat anti-human IgG (Fcγ-specific) antibody
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Cell line of interest (e.g., FLS, this compound transfected cells, MDA-MB-231)
-
Cell labeling dye (e.g., Calcein-AM)
-
Adhesion Buffer (e.g., HBS with 0.1% BSA, 50 mM glucose, and 1 mM CaCl2)
-
Plate reader with fluorescence capabilities
Procedure:
-
Plate Coating: a. Dilute the goat anti-human IgG antibody in PBS to a final concentration of 2-10 µg/mL. b. Add 100 µL of the antibody solution to each well of the 96-well plate. c. Incubate overnight at 4°C. d. The following day, wash the wells three times with 200 µL of PBS per well. e. Dilute the this compound-Fc fusion protein in PBS to the desired concentrations (e.g., 1-20 µg/mL). A negative control using a different Fc fusion protein (e.g., E-cadherin-Fc) or BSA should be included. f. Add 100 µL of the diluted this compound-Fc or control protein to the appropriate wells. g. Incubate for 1-2 hours at 37°C. h. Wash the wells three times with 200 µL of PBS. i. Block non-specific binding by adding 200 µL of Blocking Buffer to each well and incubate for 1 hour at 37°C. j. Wash the wells three times with 200 µL of PBS before cell seeding.
-
Cell Preparation: a. Culture cells to sub-confluency. b. Label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions. c. Harvest the cells using a non-enzymatic cell dissociation solution or trypsin with CaCl2 to minimize cadherin proteolysis.[7] d. Wash the cells twice with serum-free medium and resuspend them in Adhesion Buffer at a concentration of 1 x 10^6 cells/mL.
-
Adhesion Assay: a. Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of the coated plate. b. Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion. c. After incubation, gently wash the wells 2-3 times with 200 µL of pre-warmed Adhesion Buffer to remove non-adherent cells. d. Add 100 µL of Adhesion Buffer to each well.
-
Quantification: a. Measure the fluorescence of the remaining adherent cells using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485/520 nm for Calcein-AM). b. The percentage of adherent cells can be calculated by comparing the fluorescence of the washed wells to the fluorescence of wells with the initial number of seeded cells (before washing).
Protocol 2: Inhibition of Adhesion Assay
This protocol is designed to screen for antibodies or small molecules that can block this compound-mediated cell adhesion.
Procedure:
-
Follow steps 1 and 2 of Protocol 1 to prepare the coated plates and cells.
-
Inhibitor Incubation: a. Before adding the cells to the coated plate, incubate the cell suspension with the test inhibitor (e.g., anti-cadherin-11 antibody, small molecule) at various concentrations for 10-30 minutes at room temperature or on ice.[7] b. A vehicle control and a negative control antibody (e.g., isotype-matched IgG) should be included.
-
Adhesion and Quantification: a. Proceed with steps 3 and 4 of Protocol 1 to perform the adhesion assay and quantify the results. b. The percentage of inhibition can be calculated by comparing the adhesion in the presence of the inhibitor to the adhesion in the vehicle control.
Signaling Pathways and Visualizations
Engagement of this compound can trigger several downstream signaling pathways that regulate cell behavior. The following diagrams illustrate some of the key pathways involved.
This compound Adhesion and Cytoskeletal Linkage
References
- 1. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound increases tumor cell proliferation and metastatic potential via Wnt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Adhesion Assays: Fabrication of an E-cadherin Substratum and Isolation of Lateral and Basal Membrane Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Provides Specific Cellular Adhesion between Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a novel regulator of extracellular matrix synthesis and tissue mechanics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9 Mediated Knockout of the Cadherin-11 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadherin-11 (CDH11), also known as OB-cadherin, is a type II classical cadherin that plays a crucial role in cell-cell adhesion, particularly in mesenchymal cells.[1] Its expression is implicated in a variety of biological processes, including embryonic development, tissue homeostasis, and the pathogenesis of several diseases such as cancer and rheumatoid arthritis.[1][2] In the context of oncology, elevated CDH11 expression is often associated with increased cancer cell invasion and metastasis.[3] this compound is a key regulator of critical signaling pathways, including the Wnt/β-catenin and Transforming Growth Factor-β (TGF-β) pathways, which are fundamental to cell proliferation, differentiation, and migration.[2][4] Consequently, the targeted knockout of the CDH11 gene using the CRISPR/Cas9 system presents a powerful tool for investigating its function and for the development of novel therapeutic strategies.
These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of the CDH11 gene. Detailed protocols for sgRNA design, delivery, and validation of knockout are provided, along with the expected downstream effects on key signaling pathways and cellular phenotypes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound knockout on various cellular processes and signaling pathways as reported in the literature.
| Cell Line | Assay | Measurement | Result | Reference |
| Human Mesenchymal Stem Cells (hMSCs) | EdU Incorporation | Percentage of EdU-positive cells | Wild-type: 26%, sh-CDH11: 5% (P < 0.0008) | [5] |
| Human Dermal Fibroblasts | Cell Counting | Doubling Time | Increased with shCDH11 (P < 0.05) | [6] |
| Rheumatoid Arthritis Synovial Fibroblasts | BrdU ELISA | IL-1β-induced proliferation | 42% reduction with CDH11 siRNA | [7] |
| Ewing Sarcoma Cells (A4573) | Chemotaxis Migration Assay | Migrated Cells | Significant reduction with CDH11 knockout | [8] |
| Colorectal Carcinoma Cells (HT-29) | Transwell Invasion Assay | Invasive Cells | 0.42-fold decrease with CDH11-siRNA (P < 0.01) | [2] |
Table 1: Effects of this compound Knockdown/Knockout on Cell Proliferation and Migration. This table presents quantitative data on the impact of reduced this compound expression on cell proliferation and migration across various cell types.
| Cell Line | Treatment | Protein Analyzed | Change upon CDH11 Knockdown/Knockout | Reference |
| Ewing Sarcoma Cells | - | β-catenin | Overall decrease in expression | [8] |
| Triple Negative Breast Cancer (TNBC) Cells (MDA-MB-231, Hs578t) | siCDH11 | β-catenin | Significantly decreased expression | [9] |
| Rheumatoid Arthritis Synovial Fibroblasts | CDH11 siRNA | β-catenin | 64% reduction in protein levels | [7] |
| Human Mesenchymal Stem Cells (hMSCs) | sh-CDH11 | pSMAD2/3 | Increased number of positive nuclei (P < 0.003) | [10] |
| Human Mesenchymal Stem Cells (hMSCs) | sh-CDH11 | Total TGF-β1 in supernatant | Significantly lower than wild-type (P < 0.0001) | [10] |
Table 2: Effects of this compound Knockdown/Knockout on Wnt and TGF-β Signaling Pathways. This table summarizes the quantitative changes in key protein levels within the Wnt and TGF-β signaling pathways following the reduction of this compound expression.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathways
This compound modulates several key signaling pathways that are critical for cell function. The diagrams below illustrate the central role of this compound in the Wnt/β-catenin and TGF-β signaling cascades.
Caption: this compound and Wnt/β-catenin Signaling Pathway.
Caption: this compound and TGF-β Signaling Pathway.
Experimental Workflow for CRISPR/Cas9 Mediated Knockout
The following diagram outlines the key steps involved in generating and validating a this compound knockout cell line.
Caption: CRISPR/Cas9 Knockout Experimental Workflow.
Experimental Protocols
Protocol 1: Design and Cloning of sgRNAs for this compound Knockout
Objective: To design and clone specific single-guide RNAs (sgRNAs) targeting the human or mouse CDH11 gene into a CRISPR/Cas9 expression vector.
Materials:
-
Computer with internet access and sequence analysis software (e.g., SnapGene, Benchling)
-
Online sgRNA design tool (e.g., CHOPCHOP, CRISPOR)
-
NCBI Gene database (for CDH11 gene sequence)
-
CRISPR/Cas9 expression vector (e.g., lentiCRISPRv2, pX458)
-
Oligonucleotides for sgRNA sequences
-
T4 DNA Ligase and buffer
-
Restriction enzyme (e.g., BsmBI for lentiCRISPRv2)
-
Stellar™ Competent Cells (or similar)
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid miniprep kit
Procedure:
-
Retrieve Target Gene Sequence:
-
Navigate to the NCBI Gene database and search for "CDH11" for the desired species (human or mouse).
-
Obtain the genomic sequence, paying close attention to the exon-intron boundaries. It is recommended to target early exons to ensure a frameshift mutation leads to a non-functional protein.
-
-
sgRNA Design:
-
Use an online sgRNA design tool to identify potential sgRNA sequences within the target exon.
-
Input the genomic sequence of the target region.
-
Select sgRNAs with high on-target scores and low off-target scores. Choose at least two different sgRNAs targeting the same exon to increase the likelihood of successful knockout.
-
-
Oligonucleotide Design for Cloning:
-
For cloning into a vector like lentiCRISPRv2 (which uses a U6 promoter), design forward and reverse oligonucleotides for each sgRNA.
-
Add appropriate overhangs to the 5' ends of the oligos that are compatible with the restriction enzyme-digested vector (e.g., for BsmBI, the forward oligo should have a 5'-CACC-3' overhang). The reverse oligo should be the reverse complement with a compatible overhang.
-
-
Vector Preparation:
-
Digest the CRISPR/Cas9 expression vector with the appropriate restriction enzyme (e.g., BsmBI) according to the manufacturer's protocol.
-
Dephosphorylate the vector to prevent self-ligation.
-
Purify the linearized vector using a gel extraction kit.
-
-
Oligonucleotide Annealing:
-
Phosphorylate and anneal the forward and reverse oligonucleotides for each sgRNA to create double-stranded inserts.
-
-
Ligation:
-
Ligate the annealed sgRNA inserts into the linearized CRISPR/Cas9 vector using T4 DNA Ligase.
-
-
Transformation and Plasmid Preparation:
-
Transform the ligation product into competent E. coli.
-
Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA using a miniprep kit.
-
-
Verification:
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Lentiviral Production and Transduction of Target Cells
Objective: To produce lentiviral particles carrying the CDH11-targeting CRISPR/Cas9 construct and transduce them into the target cell line.
Materials:
-
HEK293T cells
-
CDH11-targeting CRISPR/Cas9 plasmid
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
High-glucose DMEM with 10% FBS
-
Target cells (e.g., cancer cell line, fibroblasts)
-
Polybrene
-
0.45 µm syringe filter
Procedure:
-
Lentivirus Production:
-
Day 1: Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Day 2: Co-transfect the HEK293T cells with the CDH11-targeting CRISPR/Cas9 plasmid and the lentiviral packaging plasmids using a suitable transfection reagent.
-
Day 3: Change the medium 12-16 hours post-transfection.
-
Day 4 & 5: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers.
-
-
Lentiviral Transduction:
-
Day 1: Seed the target cells in a 6-well plate.
-
Day 2: When cells are at 50-60% confluency, replace the medium with fresh medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the desired amount of viral supernatant to the cells.
-
Incubate for 24 hours.
-
Day 3: Replace the virus-containing medium with fresh complete medium.
-
Protocol 3: Validation of this compound Knockout
Objective: To confirm the successful knockout of the CDH11 gene at both the genomic and protein levels.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Taq DNA polymerase
-
Agarose (B213101) gel electrophoresis system
-
Sanger sequencing service
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibody against this compound
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
Procedure:
-
Genomic DNA Analysis:
-
After selection and clonal expansion of the transduced cells, extract genomic DNA from individual clones.
-
Perform PCR to amplify the region of the CDH11 gene targeted by the sgRNA.
-
Run the PCR products on an agarose gel to check for the presence of a band of the expected size.
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing results to identify insertions or deletions (indels) at the target site, which confirm successful gene editing.
-
-
Western Blot Analysis:
-
Lyse cells from wild-type and potential knockout clones in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for this compound.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Successful knockout clones should show a complete absence of the this compound protein band compared to the wild-type control.
-
Conclusion
The CRISPR/Cas9 system provides a robust and efficient method for knocking out the CDH11 gene, enabling detailed investigation of its roles in cellular signaling and disease. The protocols and data presented here offer a comprehensive resource for researchers and drug development professionals to effectively utilize this technology. Successful knockout of this compound is expected to impact cell proliferation and migration, primarily through the modulation of the Wnt/β-catenin and TGF-β signaling pathways. These application notes serve as a foundational guide, which should be adapted and optimized for specific cell types and experimental goals.
References
- 1. Post-Transcriptional Regulation of this compound Expression by GSK-3 and β-Catenin in Prostate and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRISPR Cell Lines | VectorBuilder [en.vectorbuilder.com]
- 5. genecopoeia.com [genecopoeia.com]
- 6. genemedi.net [genemedi.net]
- 7. communities.springernature.com [communities.springernature.com]
- 8. genscript.com [genscript.com]
- 9. Loss of this compound in pancreatic ductal adenocarcinoma alters tumor-immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MYH11 sgRNA CRISPR/Cas9 All-in-One Non-viral Vector set (Mouse) | Applied Biological Materials Inc. [abmgood.com]
Application Notes: Isolating Cadherin-11 Positive Cell Populations
Introduction
Cadherin-11 (CDH11), also known as OB-cadherin, is a type II classical cadherin that mediates calcium-dependent, homophilic cell-cell adhesion.[1][2] Unlike type I cadherins, type II cadherins lack the HAV cell adhesion recognition sequence.[2] CDH11 is predominantly expressed in mesenchymal cells, including osteoblasts, fibroblasts, mesenchymal stem cells (MSCs), and smooth muscle cells.[3] Its expression is crucial for various physiological processes such as skeletal development, tissue morphogenesis, and the epithelial-mesenchymal transition (EMT).[2][3][4]
In disease, this compound is implicated in cancer progression, autoimmune diseases, and fibrosis.[1][4] For instance, the loss of E-cadherin and subsequent expression of this compound is associated with increased invasiveness in breast cancer cell lines.[5][6] It also plays a significant role in the pathology of rheumatoid arthritis by mediating the adhesion of fibroblast-like synoviocytes (FLS) and in fibrotic diseases by regulating TGF-β production.[3][7] Given its role as a key mediator in these conditions, this compound is a critical target for both basic research and therapeutic development. The effective isolation of this compound positive (CDH11+) cell populations is a vital first step for downstream applications, including cell-based assays, molecular analysis, and drug screening.
This document provides detailed protocols for the two most common methods for isolating CDH11+ cells: Fluorescence-Activated Cell Sorting (FACS) and Magnetic-Activated Cell Sorting (MACS).
Data Presentation: Comparison of Cell Isolation Techniques
The choice between FACS and MACS depends on the specific experimental requirements, such as the desired purity, cell number, and downstream application. The following table summarizes the key characteristics of each method for isolating CDH11+ cells.
| Feature | Fluorescence-Activated Cell Sorting (FACS) | Magnetic-Activated Cell Sorting (MACS) |
| Principle | Separation based on the fluorescence intensity of individual cells labeled with fluorophore-conjugated antibodies.[8] | Separation of cells based on their surface antigens, which are tagged with antibody-conjugated magnetic nanoparticles.[9][10] |
| Purity | Very High (>98-99% achievable) | High (Often >90-95%) |
| Yield | Lower, potential for cell loss during the sorting process. | Higher, generally good recovery of target cells. |
| Viability | Can be lower due to shear stress and high pressure in the fluidics system.[11] | Generally higher as the process is gentler on cells. |
| Throughput | Lower, sorts cells individually. | High, can process large numbers of cells quickly. |
| Multiparameter Analysis | Yes, allows simultaneous sorting based on multiple markers (e.g., CDH11 and other surface or intracellular proteins).[8] | Limited, though sequential sorting for multiple markers is possible. |
| Cost | High (instrumentation and operational costs). | Moderate (lower initial equipment cost). |
| Downstream Applications | Ideal for applications requiring the highest purity, such as single-cell sequencing, clonal expansion, and sensitive molecular assays. | Suitable for bulk cell analysis, primary cell culture, and applications where high throughput is more critical than absolute purity.[9] |
Experimental Workflows and Signaling Pathways
General Workflow for CDH11+ Cell Isolation
This diagram illustrates the high-level process from tissue sample to a purified population of this compound positive cells.
This compound and the Wnt/β-catenin Signaling Pathway
This compound can influence cell proliferation and migration by modulating the Wnt signaling pathway. It can stabilize β-catenin in the cytoplasm, facilitating its translocation to the nucleus and subsequent activation of target genes.[12]
Experimental Protocols
Protocol 1: Preparation of a Single-Cell Suspension from Solid Tissue
This is a prerequisite for both FACS and MACS. The protocol should be optimized based on the specific tissue type.
Materials:
-
Tissue sample (e.g., tumor biopsy, synovial tissue)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Enzyme cocktail (e.g., Collagenase Type IV, Dispase, DNase I)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
70 µm and 40 µm cell strainers
-
Centrifuge, sterile tubes, pipettes, and scalpels
Procedure:
-
Place the fresh tissue sample in a sterile petri dish with ice-cold PBS.
-
Mince the tissue into small pieces (~1-2 mm³) using sterile scalpels.
-
Transfer the minced tissue to a 50 mL conical tube containing the pre-warmed enzyme cocktail in serum-free medium.
-
Incubate at 37°C for 30-90 minutes (time dependent on tissue type) with gentle agitation.
-
Neutralize the enzymatic reaction by adding an equal volume of medium containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL tube to remove larger debris.
-
Centrifuge the cell suspension at 300 x g for 5-10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in PBS or an appropriate buffer.
-
Pass the suspension through a 40 µm cell strainer to ensure a single-cell suspension.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue or a viability dye like DAPI/PI). The cells are now ready for labeling.
Protocol 2: Isolation of CDH11+ Cells via Fluorescence-Activated Cell Sorting (FACS)
This protocol provides high-purity isolation of CDH11+ cells and allows for multiparameter analysis.
Materials:
-
Single-cell suspension (from Protocol 1)
-
FACS Buffer (e.g., PBS + 2% FBS + 1 mM EDTA)
-
Fc Receptor blocking reagent.[13]
-
Primary antibody: unconjugated anti-Cadherin-11 antibody
-
Secondary antibody: fluorophore-conjugated (e.g., FITC, PE, APC) antibody against the host species of the primary antibody
-
Viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain)
-
Flow cytometer with sorting capabilities
Procedure:
-
Start with a known number of viable cells (e.g., 1x10⁷ cells) in a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of cold FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.[13]
-
Add the primary anti-Cadherin-11 antibody at the manufacturer's recommended concentration. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells by adding 1 mL of cold FACS buffer, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat this wash step twice.
-
Resuspend the pellet in 100 µL of FACS buffer containing the fluorophore-conjugated secondary antibody. Incubate for 30 minutes at 4°C in the dark.
-
Repeat the wash step (Step 5) twice to remove unbound secondary antibody.
-
Resuspend the cells in 500 µL of cold FACS buffer. Add the viability dye just before analysis, according to the manufacturer's instructions.
-
Set up the flow cytometer, including compensation controls (single-stained beads or cells) and fluorescence-minus-one (FMO) controls to set accurate gates.
-
First, gate on single, viable cells based on forward/side scatter and the viability dye signal.
-
From the live singlet population, create a gate for the CDH11-positive cells based on fluorescence intensity compared to the FMO control.
-
Initiate the sort to collect the CDH11+ population into a sterile tube containing collection medium (e.g., culture medium with 20% FBS).
Protocol 3: Isolation of CDH11+ Cells via Magnetic-Activated Cell Sorting (MACS)
This protocol is ideal for processing large numbers of cells quickly and gently.
Materials:
-
Single-cell suspension (from Protocol 1)
-
MACS Buffer (e.g., PBS + 0.5% BSA + 2 mM EDTA, degassed)
-
Anti-Cadherin-11 MicroBeads (or a primary anti-CDH11 antibody followed by anti-species MicroBeads)
-
MACS separation columns and a magnetic separator (e.g., Miltenyi Biotec MACS Separator)
-
Sterile tubes for collection
Procedure:
-
Start with a cell pellet of up to 10⁷ total cells.
-
Resuspend the cell pellet in 80 µL of cold MACS buffer per 10⁷ cells.[14]
-
Add 20 µL of anti-CDH11 MicroBeads per 10⁷ cells.[14]
-
Mix well and incubate for 15 minutes at 4°C in the dark.
-
Wash the cells by adding 1-2 mL of MACS buffer per 10⁷ cells and centrifuge at 300 x g for 10 minutes. Discard the supernatant.
-
Resuspend the labeled cells in 500 µL of MACS buffer.
-
Prepare the MACS column by placing it in the magnetic field of the separator and rinsing it with 500 µL of MACS buffer.[14]
-
Apply the cell suspension onto the prepared column.
-
Collect the unlabeled cells that pass through as the CDH11-negative fraction.
-
Wash the column three times with 500 µL of MACS buffer each time, collecting the flow-through with the negative fraction.
-
To elute the positive fraction, remove the column from the magnetic separator and place it on a new collection tube.
-
Add 1 mL of MACS buffer to the column and firmly push the plunger to flush out the magnetically retained CDH11+ cells.
-
(Optional) An aliquot of the positive and negative fractions can be analyzed by flow cytometry to assess the purity of the separation.
References
- 1. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDH11 - Wikipedia [en.wikipedia.org]
- 3. Research progress in the role and mechanism of this compound in different diseases [jcancer.org]
- 4. Cdh11: Roles in different diseases and potential value in disease diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Provides Specific Cellular Adhesion between Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-activated cell sorting: An overview | Abcam [abcam.com]
- 9. Magnetic-activated cell sorting - Wikipedia [en.wikipedia.org]
- 10. Magnetic-Activated Cell Sorting (MACS) - Modern Medical Laboratory Journal [modernmedlab.com]
- 11. clinicallab.com [clinicallab.com]
- 12. This compound increases tumor cell proliferation and metastatic potential via Wnt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Single-Cell Analysis of Tumor-Infiltrating B Cells Isolated from Human Breast Cancer Tissue Before and After Neo-adjuvant Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Magnetic-Activated Cell Sorting Strategies to Isolate and Purify Synovial Fluid-Derived Mesenchymal Stem Cells from a Rabbit Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cadherin-11 In Situ Hybridization for Tissue Localization
Introduction
Cadherin-11 (CDH11), also known as OB-cadherin, is a type II classical cadherin that mediates calcium-dependent cell-cell adhesion.[1] It plays a crucial role in the sorting of cells during development and in maintaining tissue integrity.[2] CDH11 is predominantly expressed in mesenchymal tissues. Emerging research has implicated this compound in various pathological processes, including tumor progression and tissue fibrosis.[3] In cancer, a switch from E-cadherin to this compound expression is associated with increased invasiveness and metastatic potential.[4][5] Furthermore, increased CDH11 expression has been observed in fibrotic diseases affecting multiple organs, such as the lungs, skin, liver, and kidneys.[3]
In situ hybridization (ISH) is a powerful technique for visualizing the spatial distribution of this compound mRNA expression within the morphological context of tissues.[6] This method allows for the precise localization of CDH11-expressing cells, providing valuable insights into its role in both normal physiological processes and disease pathogenesis. These application notes provide a detailed protocol for the detection of this compound mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Tissue Expression of this compound
This compound expression has been documented in various human tissues. The Human Protein Atlas provides a summary of its expression, noting cytoplasmic expression primarily in smooth muscle cells, stromal cells, endothelial cells, and connective tissue.[7][8]
| Tissue | Expression Level | Predominant Cell Types |
| Connective Tissue | High | Stromal cells, Fibroblasts[7][8] |
| Bone Marrow | High | Stromal cells[7] |
| Heart Muscle | Medium | Smooth muscle cells[7] |
| Placenta | Medium | Stromal cells |
| Brain | Low | Glial cells, Neuronal cells[7] |
| Lung | Low | Stromal cells, Smooth muscle cells[7] |
| Kidney | Low | Stromal cells[7] |
| Synovial Tissue | High | Fibroblast-like synoviocytes[4] |
Experimental Protocols
This protocol provides a generalized procedure for chromogenic in situ hybridization (CISH) for this compound mRNA on FFPE tissue sections. Optimization of incubation times and reagent concentrations may be necessary depending on the specific tissue type and probe used.[6]
I. Probe Preparation
The choice of a high-quality probe is critical for successful in situ hybridization.[9]
-
Probe Design: Design a labeled antisense RNA probe (riboprobe) complementary to the this compound mRNA sequence. Probes of approximately 1 kb in length are generally effective.[9] A sense probe should also be prepared as a negative control.
-
In Vitro Transcription: Synthesize the labeled probe using an in vitro transcription kit with labeled nucleotides (e.g., DIG-11-UTP).[9][10]
-
Probe Purification: Purify the probe to remove unincorporated nucleotides. This can be achieved by ethanol (B145695) precipitation.[9][10]
-
Quantification and Quality Control: Run a small amount of the probe on a denaturing agarose (B213101) gel to verify its integrity and size.[10]
II. Tissue Preparation
Proper tissue fixation and processing are crucial for preserving both RNA integrity and tissue morphology.
-
Fixation: Fix fresh tissue specimens in 10% neutral buffered formalin (NBF) for 16-32 hours at room temperature. Avoid over- or under-fixation, as this can lead to weak signal or RNA degradation.
-
Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.[11]
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on positively charged slides (e.g., Superfrost® Plus).
-
Drying: Air-dry the slides overnight at room temperature.
III. In Situ Hybridization
-
Deparaffinization and Rehydration:
-
Pretreatment:
-
Heat-Induced Epitope Retrieval: Immerse slides in a pre-treatment solution and heat for 15 minutes at 98°C.[13]
-
Protease Digestion: Treat with a protease (e.g., pepsin or proteinase K) to increase probe accessibility.[6][14] The digestion time (typically 3-10 minutes at 37°C) should be optimized for the tissue type.[13]
-
-
Hybridization:
-
Dilute the this compound probe in a hybridization solution.[6]
-
Denature the probe by heating at 95°C for 2-10 minutes, then immediately chill on ice.[12][13]
-
Apply the diluted probe to the tissue section and cover with a coverslip.[9]
-
Incubate overnight in a humidified chamber at a hybridization temperature of 37-65°C. The optimal temperature depends on the probe sequence.[9][12][13]
-
-
Post-Hybridization Washes (Stringency Washes):
-
Remove coverslips and wash slides to remove unbound probe.[6]
-
Perform a high-stringency wash in a saline-sodium citrate (B86180) (SSC) buffer at an elevated temperature (e.g., 75-80°C for 5 minutes).[13] The temperature and salt concentration of these washes are critical for reducing background staining.[12]
-
Wash slides in a suitable buffer like MABT or TBST at room temperature.[12][13]
-
IV. Signal Detection (Chromogenic)
-
Blocking: Incubate the slides in a blocking solution for at least 1 hour to prevent non-specific antibody binding.[9]
-
Antibody Incubation: Incubate with an anti-label antibody conjugated to an enzyme (e.g., anti-DIG-AP) diluted in blocking solution, typically overnight at 4°C or for 1-2 hours at room temperature.[9][12]
-
Washing: Wash the slides extensively to remove unbound antibody.[9]
-
Color Development: Incubate with a chromogenic substrate (e.g., NBT/BCIP for AP) until the desired color intensity is reached. Monitor the reaction under a microscope.[13]
-
Counterstaining and Mounting: Lightly counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red), dehydrate, and mount with a permanent mounting medium.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Inadequate tissue fixation or digestion.[6] - Poor probe quality or incorrect probe concentration.[6] - Suboptimal hybridization temperature or time.[6] - RNA degradation. | - Optimize fixation and protease digestion times.[6] - Verify probe integrity and titrate probe concentration.[6] - Optimize hybridization conditions.[6] - Ensure RNase-free handling during tissue preparation. |
| High Background | - Insufficient stringency of post-hybridization washes.[13] - Non-specific probe binding. - Over-development of the chromogenic substrate.[13] | - Increase the temperature or decrease the salt concentration of the stringent washes.[13] - Increase blocking time and ensure adequate washing after antibody incubation. - Monitor color development microscopically and stop the reaction promptly.[13] |
| Uneven Staining | - Air bubbles trapped under the coverslip during hybridization.[6] - Uneven distribution of the probe solution.[14] - Tissue drying out during the procedure. | - Carefully apply the coverslip to avoid bubbles.[6] - Ensure the entire tissue section is covered with the probe.[14] - Maintain humidity during incubation steps and do not allow slides to dry out. |
| Poor Tissue Morphology | - Over-digestion with protease. - Excessive heat during pretreatment. | - Reduce the protease incubation time or concentration. - Optimize the temperature and duration of the heat-induced retrieval step. |
This compound Signaling Pathways
This compound is involved in several signaling pathways that regulate cell proliferation, migration, and differentiation. Key pathways include:
-
Wnt/β-catenin Pathway: this compound can stabilize β-catenin in the cytoplasm, facilitating its translocation to the nucleus.[5] This leads to the activation of Wnt target genes, which can enhance cell proliferation, migration, and invasion, particularly in cancer.[2][5] The expression of CDH11 has been positively correlated with components of the Wnt signaling pathway.[2]
-
TGF-β Signaling: Transforming growth factor-beta 1 (TGF-β1) can increase the expression of this compound by activating the SMAD2/3-Snail signaling pathway.[2][15] This interaction is important in processes like the differentiation of human trophoblast cells.[2]
-
PDGFRβ-ERK1/2 Pathway: In human mesenchymal stem cells, this compound regulates the activity of receptor tyrosine kinases, including PDGFRβ.[16] Downregulation of this compound leads to hyperactivation of the MAPK/ERK pathway, which in turn affects cell proliferation.[16]
Visualizations
Caption: Workflow for this compound In Situ Hybridization.
Caption: this compound Signaling Pathways.
References
- 1. CDH11 cadherin 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Its Role in Tissue Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Provides Specific Cellular Adhesion between Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound increases tumor cell proliferation and metastatic potential via Wnt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Tissue expression of CDH11 - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. Tissue expression of CDH11 - Summary - The Human Protein Atlas [v18.proteinatlas.org]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. sdbonline.org [sdbonline.org]
- 11. agilent.com [agilent.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound Regulates Cell Proliferation via the PDGFRβ-ERK1/2 Signaling Pathway in Human Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: Troubleshooting Weak Cadherin-11 Western Blot Signals
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with weak or absent Cadherin-11 signals in Western blotting experiments.
Troubleshooting Guide: Question & Answer
Q1: Why am I not seeing a band for this compound at the expected molecular weight (~110-120 kDa)?
A1: A complete lack of signal can be due to several factors, ranging from sample preparation to antibody issues. Here’s a systematic approach to troubleshooting:
-
Confirm Protein Expression: First, ensure your cell line or tissue type expresses this compound. This compound is strongly expressed in mesenchymal tissues like bone, brain, and spinal cord, as well as in certain cancer cell lines like PC-3, MDA-MB-231, and NCI-H460.[1][2][3][4] If your target's expression is uncharacterized, using a positive control lysate from a known expressing source is critical to validate the experimental setup.
-
Check Sample Preparation: this compound is a transmembrane protein.[1] Ensure your lysis buffer is appropriate for extracting membrane proteins; standard cytoplasmic extraction kits may be insufficient.[5][6] Include protease inhibitors in your lysis buffer to prevent protein degradation.[5][7]
-
Verify Protein Transfer: After running the gel, confirm that proteins have successfully transferred to the membrane. You can do this by staining the membrane with Ponceau S before the blocking step.[5][8] If the transfer is inefficient, especially for a larger protein like this compound, optimize the transfer time or buffer composition.[5][8]
-
Assess Antibody Activity: Your primary or secondary antibodies may have lost activity. This can happen due to improper storage or expiration.[9] You can perform a dot blot to quickly check if the antibody is still active.[7] Also, ensure you are using the correct secondary antibody that recognizes the primary antibody's host species (e.g., anti-mouse secondary for a mouse primary).
Q2: My this compound band is very faint. How can I increase the signal intensity?
A2: A weak signal indicates that the detection conditions are suboptimal. Consider the following adjustments:
-
Increase Protein Load: The abundance of this compound in your sample might be low.[7] Try loading more protein onto the gel, typically in the range of 25-60 µg of total lysate per lane.[10][11] However, avoid overloading, which can cause streaking and distorted bands.[12][13]
-
Optimize Antibody Concentrations: The dilution of your primary antibody is a critical factor.[13] If the signal is weak, try using a lower dilution (higher concentration) of the primary antibody.[8][9][12] Incubating the primary antibody overnight at 4°C can also enhance the signal.[9]
-
Enhance Detection:
-
Review Washing Steps: While essential for reducing background, excessive washing can strip the antibody from the blot, leading to a weaker signal.[7][9] Consider reducing the number or duration of wash steps.[8]
Frequently Asked Questions (FAQs)
What is the expected molecular weight of this compound in a Western blot? this compound, also known as OB-cadherin, is a type II classical cadherin.[1] Its predicted molecular weight is around 88 kDa, but in Western blot analysis, it typically runs at approximately 110-120 kDa due to post-translational modifications like glycosylation.[2][10][14] Some studies have also observed variant bands.[2][3]
Which cell lines can be used as a positive control for this compound? Several human cell lines are known to express this compound and can serve as excellent positive controls. These include:
-
NCI-H460 (lung cancer)[4]
-
Mouse L fibroblasts have also been used to confirm reactivity with mouse this compound.[3][14]
What are the recommended antibody dilutions and protein loading amounts? These parameters should always be optimized for your specific experimental conditions. However, the following table provides common starting points based on manufacturer datasheets and publications.
| Parameter | Recommended Starting Range | Notes |
| Protein Load | 25 - 60 µg per lane | May need to be increased for samples with low this compound expression.[10][11] |
| Primary Antibody | 1:500 - 1:2000 dilution or 1-4 µg/mL | Titrate to find the optimal concentration.[2][10][14] |
| Secondary Antibody | 1:5000 - 1:10000 dilution | Depends on the specific antibody and detection system.[10] |
Diagrams
Caption: Troubleshooting workflow for weak this compound Western blot signals.
Experimental Protocol: Western Blot for this compound
This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, is highly recommended.[13][15]
1. Sample Preparation (Protein Extraction) a. For cultured cells, wash with ice-cold PBS and lyse using a buffer suitable for membrane proteins (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.[5][7] b. For tissues, mechanical homogenization is required prior to lysis.[6] c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
2. SDS-PAGE (Gel Electrophoresis) a. Prepare samples by mixing 25-30 µg of protein with Laemmli sample buffer and heating.[10][13] b. Load samples onto an 8% polyacrylamide gel to ensure good resolution for the ~115 kDa this compound protein.[16][17] c. Run the gel until the dye front reaches the bottom.
3. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for higher molecular weight proteins.[5] b. After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[5]
4. Immunoblotting a. Blocking: Block the membrane for at least 1 hour at room temperature with 3-5% nonfat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[9][10] b. Primary Antibody Incubation: Incubate the membrane with the primary anti-Cadherin-11 antibody at an optimized dilution (e.g., 1:1000).[15] This can be done for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[9] c. Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody. d. Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer (e.g., 1:10000) for 1 hour at room temperature.[10] e. Final Washes: Repeat the washing step (4c).
5. Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes). c. Capture the chemiluminescent signal using an imaging system or X-ray film. Start with a short exposure and increase as needed to achieve the desired signal intensity.[9]
Caption: Key steps in the Western blot protocol for this compound detection.
References
- 1. novusbio.com [novusbio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. CDH11 Monoclonal Antibody (5B2H5) (32-1700) [thermofisher.com]
- 4. OB-Cadherin (P707) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sinobiological.com [sinobiological.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. biocompare.com [biocompare.com]
- 12. neobiotechnologies.com [neobiotechnologies.com]
- 13. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. How to optimize your western blot protocol – Univ MRS [univmrs.fr]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
reducing background noise in cadherin-11 immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in cadherin-11 immunofluorescence experiments.
Troubleshooting Guides
High background noise can obscure the specific signal from this compound, leading to inaccurate results. The following guides address common causes of high background and provide actionable solutions.
Issue 1: High Background Staining Across the Entire Sample
This is often due to non-specific binding of primary or secondary antibodies, or problems with the blocking step.
Troubleshooting Steps:
-
Optimize Antibody Concentrations: An excessively high concentration of either the primary or secondary antibody can lead to non-specific binding.[1][2][3]
-
Recommendation: Perform a titration experiment to determine the optimal antibody concentration that provides a strong signal with minimal background.
-
-
Review Blocking Protocol: Inadequate or inappropriate blocking can leave non-specific binding sites exposed.[1][4]
-
Run Appropriate Controls: Controls are essential to pinpoint the source of the background.
-
Secondary Antibody Control: Incubate a sample with only the secondary antibody. If staining is observed, the secondary antibody is binding non-specifically.[1][2] Consider using a pre-adsorbed secondary antibody or one from a different host species.
-
Isotype Control: Use an antibody of the same isotype and concentration as the primary antibody but directed against an antigen not present in the sample. This helps determine if the primary antibody is binding non-specifically.[6]
-
Troubleshooting Summary Table:
| Potential Cause | Recommended Solution | Expected Outcome |
| Primary antibody concentration too high | Titrate primary antibody to a lower concentration. | Reduced overall background signal. |
| Secondary antibody concentration too high | Titrate secondary antibody to a lower concentration. | Reduced overall background signal. |
| Non-specific secondary antibody binding | Run a secondary-only control. Use a pre-adsorbed secondary antibody. | Elimination of background caused by the secondary antibody. |
| Insufficient blocking | Increase blocking time (e.g., from 1 hour to 2 hours). | Reduced non-specific antibody binding. |
| Inappropriate blocking buffer | Switch blocking buffer (e.g., from BSA to normal serum). | Reduced background by more effective blocking of non-specific sites. |
Issue 2: Autofluorescence Obscuring the Signal
Autofluorescence is the natural fluorescence of biological materials, which can be mistaken for a specific signal.[7][8][9]
Troubleshooting Steps:
-
Examine an Unstained Sample: View a sample that has not been treated with any antibodies or fluorescent dyes under the microscope to assess the level of endogenous autofluorescence.[1][2]
-
Optimize Fixation: Certain fixatives, like glutaraldehyde, can induce autofluorescence.[7][8]
-
Use Quenching Agents: Several reagents can be used to reduce autofluorescence.
-
Choose Appropriate Fluorophores: Select fluorophores with emission spectra that do not overlap with the autofluorescence spectrum of the sample.
Autofluorescence Reduction Strategies:
| Method | Description | Considerations |
| Sodium Borohydride | Reduces aldehyde-induced autofluorescence.[7] | Can have variable results.[7] |
| Sudan Black B | A lipophilic dye that can quench lipofuscin-related autofluorescence.[7][8] | May introduce its own fluorescence in the far-red channel.[7] |
| Commercial Reagents | Formulations specifically designed to quench autofluorescence from various sources.[7][9] | Follow the manufacturer's protocol for optimal results. |
| Photobleaching | Intentionally exposing the sample to the excitation light to "burn out" the autofluorescence before imaging the specific signal. | Can also photobleach the target fluorophore if not done carefully. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended fixation protocol for this compound immunofluorescence?
A1: A common and effective fixation method is to use 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[10][11] This preserves cellular morphology while minimizing the induction of autofluorescence that can be caused by other fixatives like glutaraldehyde.[8]
Q2: How should I permeabilize my cells for this compound staining?
A2: For intracellular targets, permeabilization is necessary to allow the antibodies to access the epitope. A typical protocol involves using 0.1% to 0.5% Triton X-100 in PBS for 10-15 minutes.[10][11] For membrane-bound this compound, a gentler permeabilization with a lower concentration or shorter incubation time may be sufficient, or it may not be necessary if the epitope is extracellular.
Q3: What is a good starting point for blocking buffer and incubation time?
A3: A good starting point is to block for 1 hour at room temperature with a solution containing 5% normal serum from the species in which the secondary antibody was raised (e.g., 5% normal goat serum for a goat anti-mouse secondary).[10] Alternatively, 2-5% Bovine Serum Albumin (BSA) in PBS can be used.[11]
Q4: My signal is weak. How can I improve it without increasing the background?
A4: If your signal is weak, you can try several approaches before increasing the primary antibody concentration, which could elevate the background.[9] Consider using a signal amplification method, such as a tyramide signal amplification (TSA) kit.[6] Also, ensure your primary and secondary antibodies are compatible and that the secondary antibody is correctly chosen to recognize the primary.[2] You can also try increasing the incubation time of the primary antibody, for example, overnight at 4°C.[10]
Q5: Should I use a monoclonal or polyclonal antibody for this compound?
A5: Both monoclonal and polyclonal antibodies have their advantages. Monoclonal antibodies recognize a single epitope and often provide higher specificity and lower background.[4] Polyclonal antibodies recognize multiple epitopes on the target protein, which can result in a brighter signal, but they may also have a higher potential for non-specific binding and background.[1] The choice depends on the specific application and the validation data for the available antibodies.
Experimental Protocols & Visualizations
Standard Immunofluorescence Protocol for this compound
This protocol provides a general workflow. Optimization of incubation times and concentrations may be required for specific cell types and antibodies.
-
Cell Culture/Tissue Preparation: Grow cells on coverslips or prepare tissue sections.
-
Fixation: Fix with 4% PFA in PBS for 15 minutes at room temperature.[10]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization (if required): Incubate with 0.1% Triton X-100 in PBS for 10 minutes.[10]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Incubate with 5% normal goat serum in PBS for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate with anti-Cadherin-11 primary antibody diluted in blocking buffer overnight at 4°C.[10]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.[10]
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash once with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope.
Immunofluorescence Workflow Diagram:
A standard workflow for this compound immunofluorescence staining.
Troubleshooting Decision Tree:
A decision tree to troubleshoot high background in immunofluorescence.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. cn.sinobiological.com [cn.sinobiological.com]
- 4. Immunocytochemistry/Immunofluorescence (ICC/IF): The Complete Guide [antibodies.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. Immunofluorescence staining | Abcam [abcam.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. This compound is a novel regulator of extracellular matrix synthesis and tissue mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDH11 Polyclonal Antibody (71-7600) [thermofisher.com]
- 12. Autofluorescence and Nonspecific Immunofluorescent Labeling in Frozen Bovine Intestinal Tissue Sections: Solutions for Multicolor Immunofluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cadherin-11 Antibody Concentration for Immunohistochemistry (IHC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cadherin-11 antibody concentration for immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
1. What is the recommended starting dilution for a new this compound antibody in IHC?
The optimal dilution for a this compound antibody can vary depending on the specific antibody, the tissue type, and the detection system used. It is always best to consult the manufacturer's datasheet for their recommended starting dilution range. However, a general starting point for many polyclonal antibodies is in the range of 1:100 to 1:1000, while monoclonal antibodies are often used at concentrations between 1:25 and 1:50.[1][2] It is crucial to perform an antibody titration to determine the optimal dilution for your specific experimental conditions.[1]
2. How do I perform an antibody titration experiment?
An antibody titration involves testing a series of antibody dilutions to find the one that provides the best signal-to-noise ratio. To do this, prepare a range of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) and apply them to your positive control tissue sections.[3] The optimal dilution is the one that produces strong, specific staining with minimal background.[3]
3. What are the expected positive and negative controls for this compound IHC?
-
Positive Controls: Tissues known to express this compound should be used as positive controls. Strong expression of this compound has been observed in the brain, spinal cord, bone marrow, and bone cells.[4]
-
Negative Controls: A negative control should consist of a tissue section that is known not to express this compound. Additionally, a "no primary antibody" control, where the primary antibody is omitted, should be included to check for non-specific binding of the secondary antibody.
4. What is the typical subcellular localization of this compound?
This compound is a transmembrane protein involved in cell-cell adhesion.[4] Therefore, you should expect to see staining primarily at the cell membrane, outlining the cell boundaries.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No Staining or Weak Signal | Improper antigen retrieval. Formalin fixation can mask the epitope.[5][6] | Optimize the antigen retrieval method. Heat-Induced Epitope Retrieval (HIER) with citrate (B86180) buffer (pH 6.0) or Tris-EDTA (pH 9.0) is commonly used.[5][7] The duration and temperature of heating may need to be adjusted. |
| Primary antibody concentration is too low. | Perform an antibody titration to determine the optimal concentration.[8] Consider increasing the incubation time, for instance, overnight at 4°C, which may enhance the signal for lower concentration antibodies. | |
| Primary antibody is inactive. | Ensure the antibody has been stored correctly and is within its expiration date. | |
| Inadequate deparaffinization. | Ensure complete removal of paraffin (B1166041) by using fresh xylene and sufficient incubation times.[9] | |
| High Background Staining | Primary antibody concentration is too high. | Titrate the antibody to a higher dilution.[10][11] |
| Inadequate blocking. Non-specific binding of antibodies can cause high background.[12][13] | Use a blocking solution, such as normal serum from the same species as the secondary antibody or bovine serum albumin (BSA), for 30-60 minutes before primary antibody incubation.[8][14] | |
| Endogenous enzyme activity. If using an HRP- or AP-conjugated detection system, endogenous peroxidases or phosphatases in the tissue can produce a false positive signal.[12] | Quench endogenous peroxidase activity with a hydrogen peroxide solution before the blocking step.[8][12] For alkaline phosphatase, levamisole (B84282) can be used.[8][11] | |
| Sections dried out during staining. | Keep slides in a humidified chamber during incubations to prevent drying.[10] | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue.[10][11] |
| Hydrophobic interactions. | Adding a detergent like Triton X-100 or Tween 20 to the wash buffers and antibody diluent can help reduce non-specific binding.[12] |
Experimental Protocols
I. Antibody Titration Protocol
This protocol outlines the steps for determining the optimal primary antibody concentration.
-
Prepare Tissue Sections: Use uniformly prepared positive control tissue sections for all dilutions.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[15]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a validated protocol for your tissue and antibody. A common method is to heat sections in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.[5][7]
-
Blocking: Block non-specific binding by incubating sections with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.[14][15]
-
Primary Antibody Incubation: Prepare a series of dilutions of the this compound primary antibody in antibody diluent (e.g., PBS with 1% BSA). Common starting dilutions range from 1:25 to 1:1000.[1][2] Apply each dilution to a separate tissue section and incubate overnight at 4°C in a humidified chamber.[15]
-
Washing: Wash the slides several times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) at the manufacturer's recommended dilution and incubate for 30-60 minutes at room temperature.[15]
-
Detection: Use an appropriate detection system, such as a streptavidin-HRP conjugate followed by a chromogen like DAB.[15]
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.[15]
-
Evaluation: Examine the slides under a microscope to determine the dilution that provides the strongest specific signal with the lowest background.
II. Quantitative Data Summary
The following table summarizes recommended starting dilutions for commercially available this compound antibodies. It is important to note that optimal dilutions may vary.
| Antibody Type | Application | Recommended Dilution Range | Reference |
| Monoclonal | Immunohistochemistry (Frozen) | 1:25 - 1:50 | [1] |
| Polyclonal | Immunohistochemistry (Paraffin) | 1:100 - 1:1000 | [2] |
| Monoclonal | Immunohistochemistry | 1:200 (Overnight incubation at 4°C) | [15] |
Visualizations
Caption: Workflow for optimizing this compound antibody concentration in IHC.
Caption: Troubleshooting logic for common IHC staining issues.
References
- 1. mybiosource.com [mybiosource.com]
- 2. novusbio.com [novusbio.com]
- 3. theyoungresearcher.com [theyoungresearcher.com]
- 4. CDH11 Monoclonal Antibody (5B2H5) (32-1700) [thermofisher.com]
- 5. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 6. IHC Epitope/ Antigen Retrieval: HIER vs. PIE [bio-techne.com]
- 7. bosterbio.com [bosterbio.com]
- 8. qedbio.com [qedbio.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. origene.com [origene.com]
- 11. bma.ch [bma.ch]
- 12. IHC Blocking | Proteintech Group [ptglab.com]
- 13. Resources for blocking [abcam.com]
- 14. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. urmc.rochester.edu [urmc.rochester.edu]
non-specific binding of cadherin-11 antibody in flow cytometry
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This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding of Cadherin-11 antibodies in flow cytometry experiments.
Troubleshooting Guide: High Non-Specific Binding
High background or non-specific staining can obscure true results. The following Q&A guide will help you diagnose and resolve common issues.
Q1: My isotype control is showing a high signal. What does this mean and how do I fix it?
A high signal in your isotype control is a clear indicator of non-specific antibody binding and is often due to Fc receptor binding, especially on myeloid cells like monocytes and macrophages.[1] Here’s how to address it:
-
Introduce an Fc Blocking Step: Before adding your primary this compound antibody, incubate your cells with an Fc receptor blocking reagent.[2][3][4] This is crucial for cell types known to express high levels of Fc receptors, such as monocytes, macrophages, and B cells.[5][3] Commercial Fc block solutions containing purified recombinant Fc proteins or whole serum can be used.[5][3]
-
Check for Antibody Aggregates: Centrifuge your antibody solution at high speed before use to pellet any aggregates, which can bind non-specifically to cells.
-
Use High-Quality Isotype Controls: Ensure your isotype control perfectly matches the primary antibody's species, isotype (including heavy and light chain), and fluorochrome.[6] The concentration used should be identical to that of the primary antibody.[7] However, be aware that isotype controls are mainly useful for diagnosing poor blocking and should not be used to set positive gates.[4][8]
Q2: My negative population has shifted and is showing a higher signal than the unstained control. What are the potential causes?
This issue points to broad non-specific interactions that are not necessarily Fc-mediated. Consider the following troubleshooting steps:
-
Titrate Your Antibody: Using an excessive concentration of your this compound antibody is a common cause of non-specific binding, leading to a reduced signal-to-noise ratio.[9][10][11] Perform a titration experiment to determine the optimal concentration that provides the brightest positive signal with the lowest background.
-
Add Protein to Staining Buffer: A lack of protein in your staining and wash buffers can lead to antibodies binding non-specifically to cells.[12] Including bovine serum albumin (BSA) or fetal bovine serum (FBS) in your buffers can help block these non-specific sites.[9][12]
-
Incorporate a Viability Dye: Dead cells are notoriously "sticky" and will non-specifically bind antibodies due to exposed DNA and other intracellular components.[9][10] Use a viability dye like Propidium Iodide (PI) or 7-AAD to gate out dead cells during analysis.[12][13]
-
Ensure Adequate Washing: Insufficient washing can leave unbound antibodies behind, contributing to background noise.[14][15] Increase the number or volume of your wash steps.
Q3: I'm seeing staining on a cell type I don't expect to express this compound. What should I check?
Unexpected positive signals could be due to cross-reactivity or other artifacts.
-
Review this compound Expression: this compound is expressed on various cells, including macrophages, osteoblasts, and certain cancer cells like those from the prostate and breast.[16][17][18] Research indicates its expression on monocyte-derived macrophages.[16][19] Confirm whether your cell type of interest has been reported to express this compound.
-
Consider Interactions Between Antibodies: In multicolor experiments, interactions between different antibodies, particularly mouse IgG2 antibodies, can occur, mediated by the complement protein C1q.[12] This can be prevented by removing plasma through repeated washing before antibody addition.[12]
-
Check Secondary Antibody Specificity: If using an indirect staining method, ensure your secondary antibody is not cross-reacting with other components in your sample.[14][20] Run a control with only the secondary antibody to test for this.[21]
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution(s) |
| High Isotype Control Signal | Fc receptor binding on myeloid cells, B cells. | Add an Fc blocking step before primary antibody incubation.[2][3] |
| Antibody aggregates. | Centrifuge antibody before use. | |
| Shift in Negative Population | Antibody concentration too high.[9][10] | Titrate the this compound antibody to find the optimal concentration.[10] |
| Non-specific protein adhesion.[9] | Use staining buffers containing BSA or serum.[9][12] | |
| Dead cells binding antibody.[10] | Include a viability dye (e.g., PI, 7-AAD) to exclude dead cells.[12] | |
| Unexpected Positive Staining | Cell type expresses this compound. | Confirm this compound expression patterns in the literature.[16][18] |
| Antibody-antibody interactions.[12] | Wash samples thoroughly to remove plasma before staining.[12] | |
| Secondary antibody cross-reactivity.[14][20] | Run a "secondary antibody only" control.[21] |
Visual Troubleshooting Guides
Below are diagrams illustrating the sources of non-specific binding and a logical workflow for troubleshooting these issues.
References
- 1. Elimination of erroneous results in flow cytometry caused by antibody binding to Fc receptors on human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. When To Use (And Not Use) Flow Cytometry Isotype Controls - ExpertCytometry [expertcytometry.com]
- 5. fcslaboratory.com [fcslaboratory.com]
- 6. nanocellect.com [nanocellect.com]
- 7. Isotype controls: what, why and when? | labclinics.com [labclinics.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Non-specific Antibody Binding in Flow Cytometry - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. sanguinebio.com [sanguinebio.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. cytometry.org [cytometry.org]
- 13. Blocking of FC-Receptor Binding | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 14. Flow cytometry troubleshooting [assay-protocol.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. This compound Regulates Macrophage Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Regulates Macrophage Development and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rndsystems.com [rndsystems.com]
- 19. JCI Insight - this compound blockade reduces inflammation-driven fibrotic remodeling and improves outcomes after myocardial infarction [insight.jci.org]
- 20. hycultbiotech.com [hycultbiotech.com]
- 21. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
cadherin-11 siRNA off-target effects and mitigation
Welcome to the Technical Support Center for Cadherin-11 siRNA experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating off-target effects and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects when using siRNA to target this compound?
Off-target effects in siRNA experiments primarily arise from two mechanisms:
-
MicroRNA-like Off-Targeting: The siRNA guide strand can bind to unintended mRNA transcripts that have partial sequence complementarity, particularly in the "seed region" (nucleotides 2-8 of the guide strand). This is the most common cause of off-target effects.[1]
-
Passenger Strand Loading: The sense (passenger) strand of the siRNA duplex can sometimes be loaded into the RNA-induced silencing complex (RISC), leading to the silencing of unintended transcripts that are complementary to the passenger strand.
Q2: I'm observing a phenotype after this compound knockdown, but I'm unsure if it's a true on-target effect. How can I validate this?
To confirm that your observed phenotype is a direct result of this compound knockdown and not due to off-target effects, you should perform several validation experiments:
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Use Multiple siRNAs: Transfect cells with at least two or three different siRNAs targeting different regions of the this compound mRNA. A true on-target phenotype should be reproducible with all effective siRNAs.
-
Rescue Experiment: After knockdown, introduce a form of the this compound gene that is resistant to your siRNA (e.g., by introducing silent mutations in the siRNA target site). If the phenotype is rescued, it is likely an on-target effect.
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mRNA and Protein Level Correlation: Confirm knockdown at both the mRNA (using qPCR) and protein (using Western blot) levels. The phenotypic change should correlate with the extent of this compound knockdown.
-
Global Gene Expression Analysis: Perform microarray or RNA-sequencing to identify genome-wide changes in gene expression. This can help identify unintended silenced transcripts.[2]
Q3: What are the most effective strategies to reduce off-target effects in my this compound siRNA experiments?
Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective siRNA Concentration: Titrate your siRNA to determine the lowest concentration that still achieves sufficient on-target knockdown. Lower concentrations generally lead to fewer off-target effects.[3]
-
Pool Multiple siRNAs: Using a pool of multiple siRNAs targeting the same gene at a lower overall concentration can reduce the concentration of any single siRNA, thereby minimizing its specific off-target effects.[1][4][5]
-
Chemical Modifications: Introducing chemical modifications to the siRNA duplex, such as 2'-O-methyl modifications, can reduce off-target binding without compromising on-target efficiency.[5][6][7]
-
Optimized siRNA Design: Utilize siRNA design algorithms that are specifically programmed to minimize off-target effects by avoiding sequences with known microRNA seed regions and significant homology to other genes.[1][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Knockdown Efficiency of this compound | Poor transfection efficiency. | Optimize transfection conditions (cell density, siRNA and reagent concentrations). Use a positive control siRNA (e.g., targeting a housekeeping gene) to verify transfection efficiency.[9][10] |
| siRNA degradation. | Use nuclease-free water and reagents. Ensure proper storage of siRNA.[11] | |
| Ineffective siRNA sequence. | Test multiple siRNA sequences targeting different regions of the this compound mRNA.[9] | |
| High Cell Toxicity or Death After Transfection | Transfection reagent toxicity. | Optimize the concentration of the transfection reagent. Perform a control with the transfection reagent alone to assess its toxicity.[9] |
| High siRNA concentration. | Reduce the concentration of the siRNA used for transfection.[9] | |
| Off-target effects leading to cell death. | Use mitigation strategies such as pooling siRNAs or using chemically modified siRNAs.[5] | |
| Inconsistent Results Between Experiments | Variation in cell culture conditions. | Maintain consistent cell passage number, confluency, and media conditions. |
| Pipetting errors or variability in reagent preparation. | Prepare master mixes for transfection complexes to ensure consistency across wells. | |
| Discrepancy Between mRNA and Protein Knockdown | High protein stability. | Allow for a longer time course after transfection (e.g., 72-96 hours) to observe a reduction in protein levels. |
| Antibody issues in Western blotting. | Validate the specificity of your primary antibody for this compound. |
Quantitative Data on Off-Target Mitigation Strategies
The following table summarizes the reported effectiveness of various strategies in reducing siRNA off-target effects while maintaining on-target knockdown efficiency.
| Mitigation Strategy | Reported Reduction in Off-Target Effects | Impact on On-Target Knockdown | Reference |
| Low siRNA Concentration (e.g., 1 nM) | Significant reduction in the number of off-target transcripts. | May require highly potent siRNAs to maintain sufficient knockdown. | [3] |
| siRNA Pooling (Pools of 15 or more) | Can eliminate strong off-target effects observed with single siRNAs. | Generally maintains or improves on-target knockdown efficiency. | [3][4] |
| 2'-O-Methyl Modification (at position 2 of guide strand) | Reduced silencing of off-target transcripts by an average of 66%. | Generally does not affect silencing of perfectly matched targets. | [6] |
| Unlocked Nucleic Acid (UNA) Modification (at position 7 of guide strand) | Potently reduces off-targeting for all tested sequences. | Does not significantly reduce siRNA potency at low concentrations. | [12] |
Experimental Protocols
Protocol: Pooling of siRNAs for this compound Knockdown
-
Design and obtain multiple siRNAs: Design or purchase at least three to four individual siRNAs targeting different regions of the this compound mRNA.
-
Resuspend individual siRNAs: Resuspend each lyophilized siRNA to a stock concentration of 20 µM using nuclease-free water.
-
Prepare the siRNA pool: Combine equal volumes of each individual 20 µM siRNA stock solution to create a pooled stock solution. For example, mix 10 µL of each of the four siRNAs to get 40 µL of the pooled stock. The final concentration of the pool will be 20 µM, with each individual siRNA at a concentration of 5 µM.
-
Transfection: Use the pooled siRNA stock for your transfection experiment according to your standard protocol, titrating the final concentration to the lowest effective level.
Protocol: Validation of this compound Knockdown by qPCR
-
Cell Lysis and RNA Extraction: 48 hours post-transfection with this compound siRNA and a non-targeting control siRNA, lyse the cells and extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for this compound and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
qPCR Program: Run the qPCR reaction on a real-time PCR instrument with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the siRNA-treated samples to the non-targeting control.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound is involved in multiple signaling pathways that regulate cell adhesion, proliferation, and invasion. Off-target effects of this compound siRNA could potentially disrupt these pathways, leading to unintended cellular consequences.
Caption: this compound signaling network.
Experimental Workflow for Mitigating and Validating siRNA Off-Target Effects
This workflow outlines the key steps for designing and validating a this compound siRNA experiment to minimize and account for off-target effects.
Caption: Workflow for siRNA off-target mitigation.
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sitoolsbiotech.com [sitoolsbiotech.com]
- 4. academic.oup.com [academic.oup.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A protocol for designing siRNAs with high functionality and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 11. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Cadherin-11 Immunoprecipitation Efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their cadherin-11 immunoprecipitation (IP) experiments.
Frequently Asked Questions (FAQs)
Q1: Which type of antibody is best for this compound immunoprecipitation?
A1: Both monoclonal and polyclonal antibodies can be effective for this compound IP. Polyclonal antibodies may offer an advantage in capturing the native protein as they can bind to multiple epitopes. However, high-quality monoclonal antibodies validated for IP will provide high specificity.[1][2] It is crucial to use an antibody that has been specifically validated for immunoprecipitation, as not all antibodies that work in other applications like Western blotting will be suitable for IP.
Q2: What is the optimal amount of antibody to use for this compound IP?
A2: The optimal antibody concentration should be determined empirically for each specific antibody and cell line. As a starting point, a concentration of 1-5 µg of antibody per 200-500 µg of total protein lysate is recommended.[3][4][5] Titrating the antibody amount is essential to find the balance between efficient protein capture and minimizing non-specific binding.
Q3: How much cell lysate and beads should I use?
A3: For a standard immunoprecipitation, it is recommended to use a protein concentration of 1-5 mg/mL. A common starting point is to use 200-500 µg of total protein in a volume of 200-500 µL.[3] For the beads, a volume of 25-50 µL of a 50% slurry of Protein A/G beads is typically sufficient for this amount of lysate.[3][6]
Q4: Which lysis buffer is most suitable for this compound immunoprecipitation?
A4: The choice of lysis buffer depends on whether you need to maintain the native protein conformation for co-immunoprecipitation or if a more stringent buffer is acceptable. For preserving protein-protein interactions, a non-denaturing buffer containing a mild non-ionic detergent like NP-40 or Triton X-100 is recommended. A commonly used buffer is RIPA buffer, which contains a mixture of detergents and is effective for solubilizing membrane proteins like this compound. However, for some applications, a low-detergent buffer may improve the yield.
Q5: What are the known interacting partners of this compound that I might co-immunoprecipitate?
A5: this compound is known to interact with several intracellular proteins, most notably the catenins (p120-catenin, β-catenin, and α-catenin), which link it to the actin cytoskeleton.[7] It also interacts with Platelet-Derived Growth Factor Receptor (PDGFR), which can influence downstream signaling pathways like PI3K/Akt and MAPK.[8][9] Additionally, this compound plays a role in Wnt/β-catenin signaling and can interact with components of this pathway.[10][11][12][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Insufficient protein in the lysate. | Increase the starting amount of cell lysate to ensure an adequate concentration of this compound.[14] |
| Inefficient antibody binding. | Ensure the antibody is validated for IP. Titrate the antibody concentration to find the optimal amount.[4] Consider an overnight incubation of the antibody with the lysate at 4°C. | |
| Protein degradation. | Always use fresh protease inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the procedure. | |
| Inappropriate lysis buffer. | Use a lysis buffer that effectively solubilizes this compound without denaturing the epitope recognized by the antibody. RIPA buffer is a good starting point. | |
| Inefficient elution. | Ensure the elution buffer is at the correct pH and strength to disrupt the antibody-antigen interaction. | |
| High Background/Non-specific Binding | Non-specific binding of proteins to the beads. | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads. |
| Too much antibody used. | Reduce the amount of primary antibody to minimize non-specific interactions. | |
| Insufficient washing. | Increase the number of wash steps (3-5 times) and/or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration). | |
| Hydrophobic interactions. | Add a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to your wash buffer. | |
| Co-elution of Antibody Heavy and Light Chains | Elution of the IP antibody with the target protein. | Crosslink the antibody to the beads before incubation with the lysate. This will prevent the antibody from being eluted with the protein of interest. |
| Use a secondary antibody for Western blotting that is specific for the native primary antibody and does not recognize the denatured antibody chains. |
Quantitative Data Summary
Table 1: Recommended Reagent Quantities for this compound Immunoprecipitation
| Reagent | Recommended Quantity | Source |
| Primary Antibody | 1-10 µg | [4][5][15] |
| Cell Lysate (Total Protein) | 200 - 1000 µg | [3] |
| Protein A/G Beads (50% Slurry) | 25 - 100 µL | [3][6][16] |
| Lysis Buffer Volume | 0.5 - 1.0 mL per 10^7 cells |
Table 2: Typical Incubation Times
| Step | Duration | Temperature |
| Lysate Pre-clearing | 30 - 60 minutes | 4°C |
| Antibody-Lysate Incubation | 2 hours to overnight | 4°C |
| Immune Complex Capture (with beads) | 1 - 4 hours | 4°C |
Detailed Experimental Protocol for this compound Immunoprecipitation
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Materials:
-
Cells expressing this compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Anti-cadherin-11 antibody (IP-validated)
-
Normal IgG from the same species as the primary antibody (isotype control)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0 or 1X SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease inhibitors to the cell pellet. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Pre-clearing the Lysate: a. Add 20-30 µL of Protein A/G bead slurry to the cleared lysate. b. Incubate on a rotator for 30-60 minutes at 4°C. c. Pellet the beads by centrifugation (or using a magnetic rack) and carefully transfer the supernatant to a new tube.
-
Immunoprecipitation: a. Add the recommended amount of anti-cadherin-11 antibody (and isotype control IgG to a separate tube) to the pre-cleared lysate. b. Incubate on a rotator for 2 hours to overnight at 4°C.
-
Immune Complex Capture: a. Add 25-50 µL of Protein A/G bead slurry to the lysate-antibody mixture. b. Incubate on a rotator for 1-4 hours at 4°C.
-
Washing: a. Pellet the beads and discard the supernatant. b. Add 500 µL of ice-cold wash buffer and gently resuspend the beads. c. Pellet the beads and discard the supernatant. Repeat the wash step 3-5 times.
-
Elution: a. For SDS-PAGE analysis: Add 20-40 µL of 1X SDS-PAGE sample buffer directly to the beads. Boil at 95-100°C for 5-10 minutes. Pellet the beads and load the supernatant onto the gel. b. For native protein elution: Add 50-100 µL of elution buffer (e.g., glycine-HCl) and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube. Immediately neutralize the eluate with neutralization buffer.
Visualizations
Caption: Workflow for this compound Immunoprecipitation.
Caption: this compound Signaling Pathways.
References
- 1. biocompare.com [biocompare.com]
- 2. CDH11 Monoclonal Antibody (5B2H5) (32-1700) [thermofisher.com]
- 3. neb.com [neb.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. usbio.net [usbio.net]
- 6. ptglab.com [ptglab.com]
- 7. Reactome | Regulation of CDH11 function [reactome.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Interactions between this compound and platelet-derived growth factor receptor-alpha signaling link cell adhesion and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound contributes to the heterogenous and dynamic Wnt-Wnt-β-catenin pathway activation in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. 5 Tips for better immunoprecipitation (IP) | Proteintech Group [ptglab.com]
- 15. protocols.io [protocols.io]
- 16. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
dealing with high background in cadherin-11 ELISA
Welcome to the Technical Support Center for Cadherin-11 ELISA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a this compound ELISA?
A high background in an ELISA is characterized by high optical density (OD) readings in the blank or zero standard wells, which can obscure the specific signal from your samples and reduce the sensitivity of the assay.[1][2] Generally, an acceptable OD for a blank well is below 0.25, but this can vary depending on the specific kit and plate reader.[3]
Q2: What are the most common causes of high background in a this compound ELISA?
The primary causes of high background are often related to insufficient washing, inadequate blocking of non-specific binding sites, and using too high a concentration of detection antibodies.[1][2][4] Other factors can include contaminated reagents, prolonged incubation times, and issues with the substrate.[5]
Q3: How can I determine the source of the high background in my assay?
To pinpoint the source of high background, it is recommended to run a series of control wells. For instance, a well with no primary antibody can help determine if the secondary antibody is binding non-specifically.[4] Similarly, a well with only the substrate can indicate if there is a problem with the substrate itself or contamination.
Q4: Can the sample type contribute to high background in a this compound ELISA?
Yes, complex biological samples such as serum or plasma can contain endogenous components that may interfere with the assay and contribute to non-specific binding, leading to higher background.[1] It is important to use the recommended sample diluent provided with the kit or to optimize a diluent that matches the sample matrix as closely as possible.
Q5: Is cross-reactivity with other cadherins a concern in this compound ELISAs?
Cross-reactivity can be a potential issue. It is crucial to use highly specific monoclonal or affinity-purified polyclonal antibodies. Some commercially available this compound antibodies have been tested for cross-reactivity and show minimal to no reaction with other cadherins like E-cadherin and N-cadherin.[6] However, some polyclonal antibodies may exhibit low levels of cross-reactivity with other type II cadherins such as Cadherin-12.[7] Always check the antibody specificity data provided by the manufacturer.
Troubleshooting Guide: High Background
High background can significantly impact the quality of your ELISA data. The following table provides a quick guide to common causes and their solutions.
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number of wash cycles and the volume of wash buffer. Ensure complete aspiration of the wash buffer after each step to remove all unbound reagents.[1][4] |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time. Consider testing different blocking agents.[1][8] |
| Antibody Concentration Too High | Perform an antibody titration (checkerboard assay) to determine the optimal concentration for both the capture and detection antibodies.[9][10] |
| Non-Specific Antibody Binding | Include a non-ionic detergent like Tween-20 (0.05%) in your wash and antibody dilution buffers.[1] |
| Contaminated Reagents | Prepare fresh buffers for each assay. Ensure that the substrate has not been exposed to light and is colorless before use.[5] |
| Prolonged Incubation | Adhere strictly to the incubation times recommended in the kit protocol.[11] |
| Plate Reader Issues | Ensure the plate reader is blanked correctly before reading the plate.[5] |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer
If insufficient blocking is suspected to be the cause of high background, you can test different blocking agents or concentrations.
Methodology:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the this compound capture antibody according to your standard protocol.
-
Blocking: Prepare different blocking buffers to be tested. Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, and commercial blocking solutions.[12]
-
Well Set A: 1% BSA in PBS
-
Well Set B: 3% BSA in PBS
-
Well Set C: 5% Non-fat dry milk in PBS
-
Well Set D: Commercial blocking buffer (as per manufacturer's instructions)
-
-
Incubation: Add 200 µL of each blocking buffer to the respective wells and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Assay Procedure: Proceed with the rest of your ELISA protocol, ensuring all other variables are kept constant.
-
Analysis: Compare the background signal (OD of blank wells) for each blocking condition. The optimal blocking buffer will yield the lowest background without significantly affecting the specific signal.
Protocol 2: Antibody Concentration Titration (Checkerboard Assay)
This protocol helps to determine the optimal concentrations of both capture and detection antibodies to maximize the signal-to-noise ratio.[10]
Methodology:
-
Capture Antibody Titration:
-
Coat the rows of an ELISA plate with serial dilutions of the capture antibody (e.g., 0.5, 1, 2, 5 µg/mL) in coating buffer.
-
-
Blocking: Block the plate with your optimized blocking buffer.
-
Antigen: Add a constant, non-limiting concentration of the this compound standard or a positive control sample to all wells.
-
Detection Antibody Titration:
-
Prepare serial dilutions of the HRP-conjugated detection antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000) in your antibody diluent.
-
Add each dilution to the corresponding columns of the plate.
-
-
Substrate Development and Reading: Add the substrate, stop the reaction, and read the plate at the appropriate wavelength.
-
Analysis: The optimal combination of capture and detection antibody concentrations is the one that provides the highest signal for the antigen-containing wells and the lowest signal for the background wells.
Data Presentation
Table 1: Typical Assay Parameters for Commercial this compound ELISA Kits
| Parameter | Human this compound ELISA Kit 1 | Human this compound ELISA Kit 2 |
| Assay Range | 0.8 - 200 ng/mL | 78.125 - 5000 pg/mL |
| Sensitivity | 0.8 ng/mL | < 46.875 pg/mL |
| Sample Type | Serum, Plasma, Cell Culture Supernatants | Serum, Plasma, Tissue Homogenates |
| Intra-Assay CV | <10% | < 8% |
| Inter-Assay CV | <12% | < 10% |
Note: These values are examples and can vary between different manufacturers and kit lots. Always refer to the datasheet provided with your specific kit.
Table 2: Expected this compound Levels in Human Samples
| Sample Type | Reported Concentration Range | Reference |
| Serum (Healthy) | Data not readily available | - |
| Plasma (Healthy) | Data not readily available | - |
| Synovial Fluid (Rheumatoid Arthritis) | Elevated levels observed | [11] |
Note: The physiological and pathological concentrations of soluble this compound are still under investigation, and more research is needed to establish definitive ranges.
Visual Guides
Caption: Troubleshooting workflow for high background in this compound ELISA.
References
- 1. arp1.com [arp1.com]
- 2. reddit.com [reddit.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. sinobiological.com [sinobiological.com]
- 6. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 10. bosterbio.com [bosterbio.com]
- 11. blog.abclonal.com [blog.abclonal.com]
- 12. biocompare.com [biocompare.com]
cadherin-11 antibody validation for specificity and cross-reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation of cadherin-11 (CDH11) antibodies, focusing on specificity and cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: How can I be sure my anti-cadherin-11 antibody is specific?
A1: Specificity of your anti-cadherin-11 antibody can be confirmed through a series of validation experiments. The most common methods include:
-
Western Blot (WB): Use cell lysates from a known this compound positive cell line (e.g., MDA-MB-231) and a negative cell line. A specific antibody should show a single band at the correct molecular weight for this compound (~110-120 kDa).[1][2]
-
Immunohistochemistry (IHC) / Immunocytochemistry (ICC): Stain tissues or cells known to express this compound (e.g., osteoblasts, some cancer cell lines) and negative control tissues/cells. The staining pattern should be consistent with the known subcellular localization of this compound (cell membrane).
-
ELISA: A sandwich ELISA with a well-characterized antibody pair can confirm specificity. Some commercial ELISA kits are validated for no cross-reactivity against other cadherins.[3]
-
Knockout/Knockdown Validation: The most rigorous method is to use a cell line where the this compound gene has been knocked out or its expression knocked down (e.g., using siRNA or shRNA). A specific antibody will show a significant reduction or complete loss of signal in the knockout/knockdown cells compared to the wild-type.
Q2: My this compound antibody is showing cross-reactivity with other proteins. What should I do?
A2: Cross-reactivity can be a significant issue. Here are some steps to troubleshoot:
-
Check the Datasheet: The manufacturer's datasheet may provide information on known cross-reactivities. Some antibodies may cross-react with other members of the cadherin family.[4]
-
Optimize Antibody Concentration: Using a lower, more optimal antibody concentration can reduce non-specific binding.
-
Blocking Buffers: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST for Western Blot, or serum from the secondary antibody host species for IHC).
-
Washing Steps: Increase the stringency and duration of your washing steps to remove non-specifically bound antibodies.
-
Use a Different Antibody: If cross-reactivity persists, you may need to try a different antibody, preferably a monoclonal antibody with a different epitope recognition. Some monoclonal antibodies have been shown to be highly specific for this compound.[5]
Q3: What are the key signaling pathways involving this compound that I should be aware of?
A3: this compound is involved in several key signaling pathways that can influence cell proliferation, migration, and invasion. These include:
-
Wnt/β-catenin Pathway: this compound can stabilize β-catenin, leading to its nuclear translocation and activation of Wnt target genes.[6][7]
-
AKT/RhoA Pathway: This pathway can be influenced by this compound, affecting cell survival and motility.[6][8]
-
NF-κB Signaling Pathway: this compound has been shown to modulate NF-κB signaling, which is involved in inflammation and cancer progression.[6][8]
-
PDGFRβ-ERK1/2 Pathway: this compound can regulate the activity of platelet-derived growth factor receptor beta (PDGFRβ), which in turn affects the MAPK/ERK signaling cascade involved in cell proliferation.[9]
Below is a diagram illustrating the central role of this compound in the Wnt/β-catenin signaling pathway.
Troubleshooting Guides
Western Blot (WB)
| Issue | Possible Cause | Solution |
| No band or weak signal | Low expression of this compound in the sample. | Use a positive control cell line with known high expression of this compound (e.g., MDA-MB-231). |
| Insufficient antibody concentration. | Optimize the primary antibody concentration. Start with the manufacturer's recommended dilution and perform a titration. | |
| Poor transfer to the membrane. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. | |
| Inactive secondary antibody or substrate. | Use fresh reagents and ensure compatibility between primary and secondary antibodies. | |
| High background | Primary antibody concentration is too high. | Reduce the primary antibody concentration. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). | |
| Inadequate washing. | Increase the number and duration of washes with TBST. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific monoclonal antibody. Perform a BLAST search of the immunogen sequence to check for homology with other proteins. |
| Protein degradation. | Use fresh samples and add protease inhibitors to the lysis buffer. |
Immunohistochemistry (IHC)
| Issue | Possible Cause | Solution |
| No staining or weak staining | Inadequate antigen retrieval. | Optimize the antigen retrieval method (heat-induced or enzymatic). For formalin-fixed paraffin-embedded tissues, heat-induced epitope retrieval (HIER) in citrate (B86180) buffer (pH 6.0) is often required.[10] |
| Low antibody concentration. | Titrate the primary antibody to find the optimal concentration. | |
| Tissue over-fixation. | Reduce fixation time. | |
| High background staining | Non-specific antibody binding. | Use a higher concentration of blocking serum (e.g., 10%) from the same species as the secondary antibody.[11] |
| Endogenous peroxidase or phosphatase activity. | Perform a quenching step with hydrogen peroxide (for HRP-conjugated secondaries) or levamisole (B84282) (for AP-conjugated secondaries). | |
| Hydrophobic interactions. | Use a high-quality, polymer-based detection system. | |
| Incorrect staining pattern | Antibody cross-reactivity. | Validate the antibody with another method like Western Blot on relevant cell lysates. |
| Fixation artifact. | Try a different fixation method. |
Experimental Protocols
Western Blot Protocol for this compound
-
Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel and run until the dye front reaches the bottom.
-
Membrane Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the anti-cadherin-11 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Immunohistochemistry (IHC-P) Protocol for this compound
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.[10]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.[10]
-
Peroxidase Block: Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.
-
Blocking: Block non-specific binding with 5-10% normal serum from the secondary antibody host species for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-cadherin-11 antibody overnight at 4°C.[10]
-
Washing: Wash slides 3 times with PBS or TBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Detection: Apply DAB substrate and incubate until the desired color intensity is reached.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.
Below is a workflow diagram for a typical antibody validation process.
Quantitative Data Summary
The following tables summarize key quantitative parameters for commercially available anti-cadherin-11 antibodies and ELISA kits based on publicly available information. Researchers should always refer to the specific product datasheet for the most accurate and up-to-date information.
Recommended Antibody Dilutions for Various Applications
| Application | Monoclonal Antibody (Clone 5B2H5) | Polyclonal Antibody | Monoclonal Antibody (Clone 16A) |
| Western Blotting | 2-4 µg/mL[2] | 1-2 µg/mL[4] | 1:25 - 1:250[13] |
| Immunohistochemistry (Frozen) | 5-10 µg/mL[2] | Not Specified | 1:25 - 1:50[13] |
| Immunohistochemistry (Paraffin) | Not Specified | 1-3 µg/mL[4] | Not Specified |
| Immunoprecipitation | 5 µg / IP[2] | Not Specified | Not Specified |
| ELISA | Not Specified | 0.1-1.0 µg/mL[4] | Not Specified |
Performance Characteristics of this compound ELISA Kits
| Parameter | Human this compound ELISA Kit 1 | Human this compound ELISA Kit 2 |
| Assay Range | 0.8 - 200 ng/mL[14] | Not Specified |
| Analytical Sensitivity | 0.8 ng/mL[14] | High sensitivity[15] |
| Sample Type | Serum, Plasma, Supernatant[14] | Serum, Plasma, Tissue Homogenates[15] |
| Intra-assay CV | <10%[14] | Not Specified |
| Inter-assay CV | <12%[14] | Not Specified |
| Cross-reactivity | No cross-reactivity with Cadherin-4, 6, 8, 12, 13, 17, E-Cadherin, N-Cadherin, P-Cadherin, or VE-Cadherin observed.[3] | No significant cross-reactivity reported.[15] |
References
- 1. CDH11 Monoclonal Antibody (5B2H5) (32-1700) [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. raybiotech.com [raybiotech.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Inhibition of Cell Adhesion by an Anti-cadherin 11 Antibody Prevents Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound increases tumor cell proliferation and metastatic potential via Wnt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Regulates Cell Proliferation via the PDGFRβ-ERK1/2 Signaling Pathway in Human Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. This compound is a novel regulator of extracellular matrix synthesis and tissue mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. Human this compound ELISA Kit (EH61RB) - Invitrogen [thermofisher.com]
- 15. Mouse CDH11 ELISA kit | Plasma, Serum, Tissue Homogenate [antibodies-online.com]
Cadherin-11 Plasmid Transfection Technical Support Center
Welcome to the Technical Support Center for Cadherin-11 Plasmid Transfection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the experimental use of this compound plasmids.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular localization of successfully expressed this compound?
A1: this compound is a transmembrane protein primarily localized to the cell membrane at sites of cell-cell contact, where it forms adherens junctions.[1][2] In some contexts, it can also be found at the leading edge of migrating cells and in focal adhesions, where it interacts with the extracellular matrix.[1][3]
Q2: Overexpression of this compound seems to be altering my cells' morphology and adhesion. Is this a sign of a problem?
A2: Not necessarily. Overexpression of this compound is known to induce significant phenotypic changes. For instance, L cells transfected with this compound form tight aggregates and grow as tissue-like sheets, a stark contrast to the random growth of control cells.[4][5][6] Increased cell-cell adhesion and even changes in cell migration and invasion are expected outcomes and can be an indicator of successful transfection and protein function.[2]
Q3: Can this compound overexpression be toxic to cells?
A3: While high levels of any exogenous protein can be stressful to cells, this compound overexpression is not typically associated with direct cytotoxicity. However, the resulting changes in cell adhesion and signaling can affect cell proliferation rates. For example, in rheumatoid arthritis-derived synovial fibroblasts, silencing of CDH11 has been shown to reduce IL-1β-induced proliferation.[7] It is crucial to monitor cell health and viability post-transfection and to optimize the amount of plasmid DNA to minimize any potential adverse effects.
Q4: How soon after transfection can I expect to see this compound expression?
A4: For transient transfections, protein expression is typically detectable within 24 to 48 hours post-transfection. The optimal time for analysis should be determined empirically for your specific cell type and experimental setup.
Q5: What are the key signaling pathways activated by this compound overexpression?
A5: this compound is known to activate several signaling pathways, which can influence cell behavior. Key pathways include the Wnt/β-catenin pathway, where this compound can stabilize β-catenin, leading to its nuclear translocation and activation of target genes.[8][9] Additionally, this compound can activate the RhoA/ROCK signaling pathway, impacting cytoskeletal dynamics and cell contractility.[10] It has also been linked to the activation of MAP kinases JNK and ERK1/2, as well as the NF-κB pathway.
Troubleshooting Guides
Low Transfection Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal Reagent to DNA Ratio | Perform a titration experiment to determine the optimal ratio for your specific cell line. Start with a 2:1 and 3:1 lipid reagent (µL) to DNA (µg) ratio and assess both transfection efficiency and cell viability. |
| Incorrect Cell Density | Plate cells to achieve 70-90% confluency at the time of transfection for most adherent cell lines.[11][12] Both low and high cell densities can negatively impact transfection efficiency. |
| Poor Quality Plasmid DNA | Use high-purity, endotoxin-free plasmid DNA. Confirm DNA integrity and concentration using spectrophotometry (A260/A280 ratio of 1.8-2.0) and agarose (B213101) gel electrophoresis. |
| Presence of Serum or Antibiotics | Some transfection reagents are inhibited by serum and antibiotics. Form the lipid-DNA complexes in a serum-free medium. While some modern reagents are compatible with serum, it is a critical factor to consider during optimization. |
| Cell Line is Difficult to Transfect | Consider using a transfection reagent specifically designed for your cell type or explore alternative methods like electroporation or lentiviral transduction for stable expression. |
High Cell Death/Toxicity
| Possible Cause | Recommended Solution |
| Excessive Amount of Transfection Reagent | Reduce the amount of transfection reagent used. High concentrations of cationic lipids can be toxic to cells. Optimize the reagent amount in your titration experiments. |
| High Concentration of Plasmid DNA | Too much plasmid DNA can lead to cellular stress and toxicity. Try reducing the amount of DNA used in the transfection complex. |
| Prolonged Exposure to Transfection Complexes | For sensitive cell lines, it may be beneficial to remove the transfection medium after 4-6 hours and replace it with fresh, complete growth medium. |
| Poor Cell Health Pre-Transfection | Ensure cells are healthy, in the logarithmic growth phase, and have a viability of >90% before transfection. Avoid using cells that have been passaged too many times.[11][12] |
Experimental Protocols
Protocol 1: Transient Transfection of this compound into MDA-MB-231 Cells
This protocol is optimized for a 24-well plate format using a lipid-based transfection reagent.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound expression plasmid
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
Serum-free medium (e.g., Opti-MEM™)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 1.5 x 10^5 MDA-MB-231 cells per well in 500 µL of complete growth medium.[12] The cells should be 70-90% confluent on the day of transfection.[11][12]
-
Complex Formation:
-
In tube A, dilute 0.5 µg of this compound plasmid DNA into 25 µL of serum-free medium. Add 0.5 µL of P3000™ Reagent and mix gently.
-
In tube B, dilute 1.5 µL of Lipofectamine™ 3000 reagent into 25 µL of serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate for 15 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 50 µL of DNA-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, proceed with your downstream analysis, such as Western blotting or immunofluorescence, to confirm this compound expression.
Protocol 2: Verification of this compound Expression by Western Blot
Materials:
-
Transfected and control cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Cadherin-11
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the transfected and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein from each sample onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the anti-Cadherin-11 primary antibody (diluted in blocking buffer) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The expected size for full-length this compound is approximately 110-120 kDa.
Protocol 3: Immunofluorescence Staining for this compound Localization
Materials:
-
Transfected and control cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-Cadherin-11
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[1]
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.[1]
-
Blocking: Wash with PBS and block with blocking solution for 30-60 minutes.[1]
-
Primary Antibody Incubation: Incubate with the anti-Cadherin-11 primary antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: this compound signaling pathways.
Caption: Experimental workflow for this compound transfection.
References
- 1. This compound localizes to focal adhesions and promotes cell–substrate adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Invasive Behavior of Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Cardiac Fibrosis: A Common Target for a Common Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Provides Specific Cellular Adhesion between Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of this compound and β-catenin signalling during proliferation of rheumatoid arthritis-derived synovial fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cadherin‐11 increases tumor cell proliferation and metastatic potential via Wnt pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Transfecting Plasmid DNA Into MDA-MB-231 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. sinobiological.com [sinobiological.com]
Technical Support Center: Optimizing Fixation and Permeabilization for Cadherin-11 Staining
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for optimizing the fixation and permeabilization steps in Cadherin-11 immunofluorescence (IF) and immunohistochemistry (IHC) protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixative for this compound staining?
The choice of fixative for this compound staining depends on the specific application and the antibody being used. Crosslinking fixatives like paraformaldehyde (PFA) are effective at preserving cellular structure but may mask the epitope, potentially requiring an antigen retrieval step.[1] In contrast, organic solvents like methanol (B129727) or acetone (B3395972) can be used for both fixation and permeabilization.[1][2] Some studies have shown that methanol fixation can result in stronger and more reliable signals for other cadherins, such as E-cadherin, compared to formaldehyde.[3] It is recommended to consult the antibody datasheet and, if necessary, test different fixation methods to determine the optimal condition for your specific experiment.[4]
Q2: When is permeabilization necessary for this compound staining?
Permeabilization is required when the antibody needs to access intracellular epitopes of the protein.[1] this compound is a transmembrane protein with an extracellular domain, a transmembrane domain, and an intracellular (cytoplasmic) domain.[5][6] If your primary antibody targets the extracellular domain of this compound, permeabilization may not be necessary.[7] However, if the antibody's epitope is in the cytoplasmic region, or if you want to visualize the entire protein distribution, including any intracellular pools, then a permeabilization step is essential.[8][9]
Q3: Which permeabilization agent is best for this compound?
The choice of permeabilization agent depends on the desired outcome and the fixation method used.
-
Triton X-100 or NP-40: These are harsh, non-ionic detergents that create relatively large pores and can partially dissolve the nuclear membrane, making them suitable for staining nuclear antigens.[4][10] However, they can also disrupt proteins and extract membrane-associated molecules if used at high concentrations or for extended periods.[10][11]
-
Saponin (B1150181): This is a milder detergent that selectively interacts with cholesterol in the plasma membrane, creating pores while leaving many membrane-associated proteins in place.[7][10] This makes it a good choice when trying to preserve the membrane integrity.
-
Organic Solvents (Methanol/Acetone): When used for fixation, these also permeabilize the cell by dissolving lipids from the cell membranes.[2][10]
For this compound, a mild permeabilization with saponin may be preferable to preserve its membrane localization, especially if the antibody targets an epitope close to or within the membrane.[7][12] However, if a stronger signal is desired and the antibody is known to be robust, Triton X-100 can be used.[11]
Q4: Can I perform fixation and permeabilization in a single step?
Yes, using organic solvents like ice-cold methanol or acetone allows for simultaneous fixation and permeabilization.[1][10] This method works by dehydrating the cells and precipitating proteins.[1] It can be a time-saving step, but it's important to note that methanol can denature some epitopes, so it may not be suitable for all antibodies.[1][4]
Troubleshooting Guide
Problem 1: Weak or No this compound Signal
-
Potential Cause: The fixation method may be masking the antibody's epitope. Crosslinking fixatives like PFA can sometimes alter the protein's conformation, preventing the antibody from binding.[1]
-
Solution: If using PFA, try reducing the fixation time to 10-15 minutes.[1] You can also incorporate a heat-induced epitope retrieval (HIER) step, for example, using a citrate (B86180) buffer (pH 6.0).[8] Alternatively, switch to a different fixation method, such as cold methanol, which can sometimes expose epitopes more effectively.[3]
-
-
Potential Cause: The permeabilization is insufficient, preventing the antibody from reaching an intracellular epitope.
-
Potential Cause: The permeabilization is too harsh, leading to the extraction of the this compound protein from the membrane.
Problem 2: High Background Staining
-
Potential Cause: Over-fixation with aldehyde fixatives can lead to autofluorescence.[15]
-
Solution: Reduce the fixation time and concentration. A quenching step with a reagent like ammonium (B1175870) chloride or sodium borohydride (B1222165) after fixation can also help reduce aldehyde-induced autofluorescence.
-
-
Potential Cause: The permeabilization agent is causing non-specific antibody binding.
-
Solution: Ensure that the permeabilization step is followed by thorough washing. It is also crucial to include a blocking step with a suitable serum or BSA to prevent non-specific antibody binding.[16]
-
Problem 3: Non-specific Staining Pattern
-
Potential Cause: The fixation method has altered the cellular morphology or caused protein redistribution.
-
Solution: PFA is generally better at preserving cellular structure than organic solvents.[1] If you are using methanol and observing poor morphology, consider switching to 4% PFA.
-
-
Potential Cause: The antibody is binding to non-target proteins.
-
Solution: While not directly a fixation/permeabilization issue, ensure you are using an antibody validated for your application.[17] Optimizing antibody dilution is also critical.[15] Running appropriate controls, such as a negative control without the primary antibody, can help identify if the non-specific staining is from the primary or secondary antibody.[16]
-
Data Summary Tables
Table 1: Comparison of Common Fixation Methods
| Fixative | Mechanism | Recommended Concentration & Time | Advantages | Disadvantages |
| Paraformaldehyde (PFA) | Crosslinks proteins | 2% - 4% for 10-20 minutes | Good preservation of cellular structure | Can mask epitopes, may require antigen retrieval, can cause autofluorescence[1][15] |
| Methanol | Dehydrates and precipitates proteins | Ice-cold for 10 minutes at -20°C | Fixes and permeabilizes simultaneously, can enhance signal for some antibodies | Can denature some epitopes, may alter cellular morphology[1][3] |
| Acetone | Dehydrates and precipitates proteins | Ice-cold for 5-10 minutes at -20°C | Fixes and permeabilizes simultaneously, rapid fixation | Can cause tissue shrinkage and extract lipids[1][2] |
Table 2: Comparison of Common Permeabilization Reagents
| Reagent | Type | Recommended Concentration & Time | Mechanism | Best For |
| Triton X-100 / NP-40 | Non-ionic detergent | 0.1% - 0.5% for 10 minutes | Creates large pores, solubilizes membranes | Intracellular and nuclear antigens |
| Saponin | Non-ionic detergent | 0.1% - 0.5% for 10-30 minutes | Interacts with cholesterol to form pores | Preserving membrane protein integrity[7][12] |
| Tween-20 | Non-ionic detergent | 0.2% - 0.5% for 10-30 minutes | Mild permeabilization | Cytoplasmic antigens[11] |
Detailed Experimental Protocols
Protocol 1: Immunofluorescence (IF) - Formaldehyde Fixation and Detergent Permeabilization
-
Fixation:
-
Wash cells briefly with PBS.
-
Fix with 2% - 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (choose one):
-
Blocking:
-
Incubate with a blocking buffer (e.g., PBS with 1% BSA and 5% normal goat serum) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with the this compound primary antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Mounting:
-
Wash three times with PBS.
-
Mount the coverslip with a suitable mounting medium, with or without a nuclear counterstain like DAPI.
-
Protocol 2: Immunofluorescence (IF) - Methanol Fixation and Permeabilization
-
Fixation and Permeabilization:
-
Wash cells briefly with PBS.
-
Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.[1]
-
-
Rehydration and Blocking:
-
Wash three times with PBS for 5 minutes each to rehydrate the cells.
-
Incubate with a blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Mounting:
-
Follow steps 4-6 from Protocol 1.
-
Protocol 3: Immunohistochemistry (IHC) - FFPE Sections
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate the tissue sections through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
For formalin-fixed tissues, heat-induced epitope retrieval (HIER) is often necessary.[8]
-
Immerse slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heat at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Permeabilization and Blocking:
-
Wash with PBS.
-
Incubate with 0.1% Triton X-100 in PBS for 10-15 minutes (optional, depending on the tissue and antibody).
-
Block endogenous peroxidase activity with a 3% H2O2 solution if using an HRP-conjugated secondary antibody.
-
Incubate with a blocking serum for 1 hour.
-
-
Antibody Incubation and Detection:
-
Incubate with the this compound primary antibody overnight at 4°C.[8]
-
Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin complex (ABC) reagent or a polymer-based detection system.
-
Develop the signal with a suitable chromogen (e.g., DAB).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Visual Guides
Caption: Workflow for selecting a fixation and permeabilization strategy.
Caption: Troubleshooting workflow for common this compound staining issues.
Caption: Impact of permeabilization on antibody access to this compound.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Fixation Strategies and Formulations | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Comparison of Fixation Methods for the Detection of Claudin 1 and E-Cadherin in Breast Cancer Cell Lines by Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Provides Specific Cellular Adhesion between Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. ajmb.org [ajmb.org]
- 15. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Cadherin-11 Protein Degradation in Cell Lysates: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Cadherin-11 (CDH11) protein degradation in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for this compound degradation?
This compound degradation is a regulated process involving its removal from the cell surface via endocytosis, followed by trafficking to lysosomes for degradation.[1][2] The initial and critical step is clathrin-mediated endocytosis.[1][2] Unlike some other cadherins, this compound possesses a unique sequence motif in its cytoplasmic domain that directly binds to clathrin, initiating its internalization.[1][2] Once internalized, this compound is transported through endosomal compartments, such as Rab5-positive early endosomes, and is ultimately targeted to the lysosome for breakdown.[1][2] While the ubiquitin-proteasome system is a major pathway for the degradation of many cellular proteins, the primary route for this compound appears to be the endo-lysosomal pathway.
Q2: How can I monitor this compound degradation in my experiments?
The most common method to monitor this compound degradation is through a combination of cycloheximide (B1669411) chase assays and Western blotting. Cycloheximide inhibits protein synthesis, allowing you to track the disappearance of existing this compound over time. You can also use inhibitors of specific degradation pathways, such as chloroquine (B1663885) (a lysosomal inhibitor) or MG132 (a proteasome inhibitor), to determine the primary degradation route in your cell type.[3][4]
Q3: I see multiple bands for this compound on my Western blot. What do they represent?
Observing multiple bands for this compound is a common issue.[5] The full-length protein has an expected molecular weight of approximately 110-120 kDa.[5] Lower molecular weight bands may represent:
-
Proteolytic degradation products: this compound can be cleaved by proteases either during sample preparation or as a physiological process.[6][7]
-
Splice variants: Alternative splicing of the CDH11 gene can produce different protein isoforms.[8]
-
Post-translational modifications: Modifications such as phosphorylation can alter the protein's migration on the gel.
To investigate the nature of these bands, it is crucial to use fresh protease inhibitor cocktails during cell lysis and to handle samples quickly on ice.[6]
Troubleshooting Guides
Problem 1: Weak or No this compound Signal on Western Blot
| Possible Cause | Recommended Solution |
| Low protein abundance | Increase the amount of total protein loaded per well (20-40 µg is a good starting point). Consider using a cell line known to express high levels of this compound as a positive control. |
| Inefficient protein extraction | Use a lysis buffer appropriate for membrane proteins, such as RIPA buffer, supplemented with fresh protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or mechanical disruption. |
| Poor antibody performance | Check the antibody datasheet for recommended dilutions and applications. Use a validated antibody specific for this compound.[8][9] |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure the transfer buffer composition is correct and that the transfer is run for the appropriate time and voltage. |
Problem 2: High Background on Western Blot
| Possible Cause | Recommended Solution |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or 3-5% BSA in TBST). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. |
| Inadequate washing | Increase the number and duration of washes with TBST between antibody incubations to remove non-specifically bound antibodies. |
Problem 3: Inconsistent Results in Degradation Assays
| Possible Cause | Recommended Solution |
| Cell confluence variability | Ensure that cells are seeded at the same density and are at a similar confluency at the start of each experiment, as cell-cell contacts can influence cadherin expression and stability. |
| Inhibitor instability or inactivity | Prepare fresh inhibitor stocks and add them to the culture medium at the correct final concentration. Confirm the activity of the inhibitors using appropriate positive controls. |
| Variability in lysate preparation | Standardize the lysis procedure, including incubation times, temperature, and centrifugation steps, to ensure consistency between samples. |
Experimental Protocols
Protocol 1: Cycloheximide Chase Assay to Determine this compound Half-life
This protocol is designed to measure the rate of this compound degradation by inhibiting new protein synthesis.
Materials:
-
Cells expressing this compound
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against this compound
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Treatment: Treat cells with cycloheximide at a final concentration of 20-50 µg/mL.
-
Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The 0-hour time point serves as the baseline.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-Cadherin-11 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for this compound and the loading control at each time point using densitometry software.
-
Normalize the this compound signal to the loading control.
-
Plot the normalized this compound intensity versus time. The time point at which the signal is reduced by 50% is the half-life of the protein.
-
Protocol 2: Investigating Degradation Pathways using Inhibitors
This protocol helps to elucidate whether this compound is degraded via the lysosomal or proteasomal pathway.
Materials:
-
Same as Protocol 1
-
Chloroquine stock solution (e.g., 10 mM in water)
-
MG132 stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Culture: Plate cells as described in Protocol 1.
-
Pre-treatment with Inhibitors: Pre-treat cells with either chloroquine (final concentration 25-50 µM) or MG132 (final concentration 5-10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Co-treatment with Cycloheximide: After pre-treatment, add cycloheximide (20-50 µg/mL) to the media already containing the inhibitors.
-
Time Course and Sample Collection: Harvest cells at different time points (e.g., 0, 4, 8, 12 hours) and prepare cell lysates as described in Protocol 1.
-
Western Blotting and Analysis: Perform Western blotting for this compound and a loading control. Compare the degradation rate of this compound in the presence and absence of each inhibitor. A stabilization of this compound in the presence of an inhibitor suggests its involvement in the degradation pathway.
Signaling Pathways and Workflows
This compound Endocytosis and Degradation Pathway
Caption: Clathrin-mediated endocytosis pathway for this compound degradation.
Experimental Workflow for Determining this compound Half-life
Caption: Workflow for a cycloheximide chase experiment.
Troubleshooting Logic for Multiple Bands in Western Blot
Caption: Decision tree for troubleshooting multiple bands in a this compound Western blot.
References
- 1. This compound endocytosis through binding to clathrin promotes this compound-mediated migration in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound endocytosis through binding to clathrin promotes this compound-mediated migration in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MG132‐induced progerin clearance is mediated by autophagy activation and splicing regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound increases tumor cell proliferation and metastatic potential via Wnt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDH11 Polyclonal Antibody (71-7600) [thermofisher.com]
- 9. CDH11 Monoclonal Antibody (5B2H5) (32-1700) [thermofisher.com]
Technical Support Center: Cadherin-11 Functional Assays
Welcome to the Cadherin-11 Functional Assays Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in this compound functional assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My cell aggregation assay shows inconsistent results. What are the common causes?
A1: Inconsistent results in this compound-mediated cell aggregation assays can stem from several factors:
-
Cell Health and Confluency: Ensure cells are healthy, in the logarithmic growth phase, and not overly confluent, as this can alter this compound expression and cell surface presentation.
-
Dissociation Method: The method used to detach cells can significantly impact this compound integrity. Over-trypsinization can cleave the extracellular domain of this compound, leading to reduced aggregation. Consider using a non-enzymatic dissociation buffer or a brief incubation with a low concentration of trypsin.
-
Calcium Concentration: Cadherin-mediated adhesion is calcium-dependent. Ensure your assay buffer contains an adequate concentration of calcium (typically 1-2 mM).
-
This compound Expression Levels: Inconsistent or low expression of this compound in your cell line will lead to variable aggregation. Regularly verify this compound expression using Western blot or flow cytometry.
-
Antibody Quality: If using blocking antibodies, ensure they are validated for functional assays and used at the optimal concentration.
Q2: I am not observing any migration or invasion in my Transwell assay with this compound expressing cells. What could be wrong?
A2: A lack of migration or invasion in a Transwell assay can be due to several issues:
-
Pore Size of the Insert: The pore size of the Transwell membrane should be appropriate for your cell type to allow for migration. For most cancer cell lines, an 8 µm pore size is a good starting point.[1]
-
Matrigel/Coating Concentration: For invasion assays, the concentration and thickness of the Matrigel layer are critical. Too thick a layer can prevent even highly invasive cells from migrating through. Optimize the Matrigel concentration for your specific cell line.
-
Chemoattractant Gradient: A sufficient chemoattractant gradient is necessary to induce migration. Fetal Bovine Serum (FBS) is a commonly used chemoattractant; ensure a significant difference in FBS concentration between the upper and lower chambers (e.g., serum-free media in the upper chamber and 10% FBS in the lower chamber).
-
Incubation Time: The incubation time needs to be optimized for your cell line. Some cell lines may require longer incubation periods (e.g., 24-48 hours) to show significant migration or invasion.
-
Cell Seeding Density: Seeding too few cells may result in a signal that is difficult to detect, while too many cells can lead to overcrowding and inhibition of migration. Optimize the seeding density for your specific cells.[2]
Q3: How do I choose the right controls for my this compound functional assays?
A3: Proper controls are essential for interpreting your results accurately.
-
Negative Controls:
-
Vector-transfected cells: Use cells transfected with an empty vector to ensure that the observed effects are specific to this compound expression.[3]
-
Isotype control antibody: When using a this compound specific antibody for blocking experiments, an isotype control antibody should be used to control for non-specific antibody effects.[3]
-
Scrambled shRNA/siRNA: For knockdown experiments, use a non-targeting or scrambled shRNA/siRNA to control for off-target effects.
-
-
Positive Controls:
-
Cell line with known this compound function: If available, use a cell line with well-characterized this compound-dependent behavior as a positive control.
-
Known chemoattractant: In migration/invasion assays, a known chemoattractant should be used to confirm that the cells are capable of migrating.[1]
-
Q4: My Western blot shows this compound expression, but my functional assays are still not working. Why?
A4: The presence of this compound protein on a Western blot does not guarantee its proper function in cell-based assays.
-
Subcellular Localization: this compound must be localized to the cell membrane to participate in cell-cell adhesion.[4] Verify its localization using immunofluorescence or flow cytometry with an antibody targeting an extracellular epitope.
-
Post-translational Modifications: The function of this compound can be regulated by post-translational modifications, which may not be apparent on a standard Western blot.
-
Interaction with Catenins: For proper adhesive function, this compound must interact with catenins (e.g., β-catenin, p120ctn) to link to the actin cytoskeleton.[5] Co-immunoprecipitation experiments can be used to verify these interactions.
-
Antibody Epitope: The antibody used for Western blotting may recognize a denatured epitope that is not accessible in the native protein on the cell surface in a functional assay. Use antibodies validated for functional applications.[6]
Troubleshooting Guides
Cell Aggregation Assay
| Problem | Possible Cause | Recommended Solution |
| No or weak aggregation | Low this compound expression | Verify this compound expression by Western blot or flow cytometry. Use a cell line with higher expression or generate stable overexpressing lines. |
| Improper cell dissociation | Use a non-enzymatic cell dissociation buffer or a shorter incubation with low-concentration trypsin. Ensure complete but gentle cell separation. | |
| Insufficient calcium | Ensure the aggregation buffer contains at least 1-2 mM CaCl2. | |
| Poor cell viability | Check cell viability before starting the assay. Use healthy, log-phase cells. | |
| High background aggregation in negative controls | Non-specific cell clumping | Ensure a single-cell suspension before starting the assay by gently pipetting or passing through a cell strainer. |
| Other adhesion molecules | Use a more appropriate negative control cell line that lacks other major cell adhesion molecules. | |
| Inconsistent results between replicates | Uneven cell seeding density | Ensure accurate cell counting and consistent seeding density across all wells. |
| Variation in shaking/rotation speed | Use a calibrated orbital shaker at a consistent speed to promote cell-cell interaction. |
Transwell Migration/Invasion Assay
| Problem | Possible Cause | Recommended Solution |
| No or low cell migration/invasion | Inappropriate pore size | Use inserts with a pore size suitable for your cell type (e.g., 8 µm for most cancer cells).[1] |
| Suboptimal Matrigel concentration (invasion assay) | Perform a titration of Matrigel to find the optimal concentration that allows for invasion without being too restrictive. | |
| Weak chemoattractant gradient | Use serum-free or low-serum medium in the upper chamber and a higher concentration of a chemoattractant (e.g., 10-20% FBS) in the lower chamber. | |
| Short incubation time | Optimize the incubation time (e.g., 12, 24, 48 hours) for your specific cell line. | |
| Low cell seeding density | Titrate the number of cells seeded to find the optimal density that gives a robust and reproducible signal.[2] | |
| High background migration/invasion in negative controls | Cells are not quiescent | Starve cells in serum-free or low-serum medium for 12-24 hours before seeding to reduce random migration. |
| Damaged insert membrane | Inspect the inserts for any damage before use. | |
| Inconsistent results between replicates | Uneven cell seeding | Ensure a homogenous single-cell suspension and accurate pipetting when seeding cells. |
| Inconsistent Matrigel coating | Ensure the Matrigel is evenly spread across the insert membrane and allowed to solidify properly. | |
| Incomplete removal of non-migrated cells | Gently but thoroughly remove non-migrated cells from the top of the insert with a cotton swab before staining and counting.[7] |
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on this compound functional assays. These values can serve as a benchmark for your own experiments, but it is crucial to optimize conditions for your specific cell lines and experimental setup.
Table 1: this compound Mediated Cell Invasion
| Cell Line | Condition | Mean Invaded Cells per Field ± SD | Fold Increase in Invasion | Reference |
| C4-2B4 | Vector Control | ~25 ± 5 | - | [8] |
| C4-2B4 | This compound Overexpression | ~250 ± 20 | 10 | [8] |
| PC3-mm2 | shControl | ~150 ± 15 | - | [8] |
| PC3-mm2 | shthis compound | ~10 ± 3 | ~15-fold decrease | [8] |
| HT-29 | Control siRNA | ~100% (normalized) | - | [9] |
| HT-29 | CDH11-siRNA + MC-LR | ~42% | ~0.42-fold of control | [9] |
Table 2: this compound Mediated Cell Aggregation
| Cell Line | Condition | Decrease in Single Cell Number (%) after 3h | Reference |
| L-cells | Vector Control | ~10% | [3] |
| L-cells | This compound Transfected | ~70% | [3] |
| L-cells (this compound) | Control IgG (20 µg/ml) | ~70% | [3] |
| L-cells (this compound) | anti-Cadherin-11 pAb (20 µg/ml) | ~35% (~50% inhibition) | [3] |
Experimental Protocols
Protocol 1: Cell Aggregation Assay
-
Cell Culture and Dissociation:
-
Culture this compound expressing cells and a negative control cell line to 70-80% confluency.
-
Wash cells with Ca2+/Mg2+-free PBS.
-
Incubate with a non-enzymatic cell dissociation buffer (or 0.05% trypsin-EDTA for a minimal time) at 37°C until cells detach.
-
Gently triturate to obtain a single-cell suspension.
-
-
Cell Preparation:
-
Resuspend cells in a HEPES-buffered saline solution containing 10 µg/ml DNase I and 2 mM CaCl2.
-
Count cells and adjust the concentration to 1 x 10^5 cells/ml.
-
-
Aggregation:
-
Add 500 µl of the cell suspension to each well of a 24-well plate pre-coated with 1% BSA.
-
If using blocking antibodies, pre-incubate the cells with the antibody or isotype control for 30 minutes on ice.
-
Place the plate on an orbital shaker at 80 rpm at 37°C.
-
-
Quantification:
-
At designated time points (e.g., 0, 30, 60, 120 minutes), take an aliquot from each well.
-
Count the total number of particles (single cells and aggregates) using a hemocytometer or an automated cell counter.
-
The degree of aggregation is represented by the decrease in particle number over time relative to the initial particle number (Nt/N0).
-
Protocol 2: Transwell Invasion Assay
-
Insert Preparation:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free medium.
-
Add 50-100 µl of diluted Matrigel to the upper chamber of a 24-well Transwell insert (8 µm pore size).
-
Incubate at 37°C for at least 4 hours to allow for gelation.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Harvest cells using a non-enzymatic dissociation buffer and resuspend in serum-free medium.
-
Count cells and adjust the concentration to 1-5 x 10^5 cells/ml.
-
-
Assay Setup:
-
Add 500-750 µl of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add 200-500 µl of the cell suspension to the upper chamber of the Matrigel-coated insert.
-
Incubate at 37°C in a 5% CO2 incubator for 12-48 hours.
-
-
Quantification:
-
Carefully remove the non-invaded cells from the top of the insert with a cotton swab.
-
Fix the invaded cells on the bottom of the membrane with 4% paraformaldehyde or methanol (B129727) for 20 minutes.
-
Stain the cells with 0.1% crystal violet for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Image the underside of the membrane using a microscope and count the number of stained cells in several random fields.
-
Signaling Pathway Diagrams
This compound Mediated Cell Adhesion and Cytoskeletal Linkage
Caption: this compound homophilic adhesion and linkage to the actin cytoskeleton.
This compound and Wnt/β-catenin Signaling Pathway
Caption: this compound regulation of the Wnt/β-catenin signaling pathway.
This compound and TGF-β/ROCK Signaling Pathways
Caption: this compound crosstalk with TGF-β and ROCK signaling pathways.
References
- 1. corning.com [corning.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Cell Adhesion by an Anti-cadherin 11 Antibody Prevents Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novusbio.com [novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound increases migration and invasion of prostate cancer cells and enhances their interaction with osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
selecting the right negative control for cadherin-11 experiments
Welcome to the technical support center for cadherin-11 (CDH11) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you select the appropriate negative controls for your experiments, ensuring the reliability and specificity of your findings.
Frequently Asked Questions (FAQs)
Q1: Why is selecting the right negative control so critical in this compound experiments?
Q2: What are the general principles for a good negative control in molecular and cellular biology experiments?
Troubleshooting Guides: Selecting the Right Negative Control
This section provides detailed guidance on choosing the appropriate negative controls for common experimental approaches used to study this compound.
Gene Knockdown Studies (siRNA/shRNA)
Issue: How do I control for off-target effects and the cellular response to RNA interference when knocking down CDH11?
Solution:
Use a non-targeting or scrambled siRNA/shRNA as your primary negative control.
Experimental Protocol: siRNA Transfection for CDH11 Knockdown
-
Cell Seeding: Plate your cells (e.g., fibroblast-like synoviocytes, cancer cell lines) at a density that will result in 50-70% confluency at the time of transfection.
-
Preparation of siRNA-lipid complexes:
-
Dilute your CDH11-targeting siRNA and the non-targeting control siRNA in serum-free media.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to your cells.
-
Incubation: Incubate the cells for 24-72 hours, depending on the cell type and the desired duration of knockdown.
-
Analysis: Harvest the cells to assess CDH11 knockdown efficiency by qPCR and Western blot. Proceed with your functional assay (e.g., cell aggregation, migration).
Data Presentation: Expected qPCR Results for CDH11 Knockdown
| Treatment Group | Normalized CDH11 mRNA Expression (Fold Change) | Interpretation |
| Untreated Cells | 1.0 | Baseline CDH11 expression. |
| Non-targeting siRNA | ~1.0 | No significant change in CDH11 expression. |
| CDH11 siRNA | < 0.3 | Successful knockdown of CDH11. |
Logical Relationship: Selecting a Negative Control for siRNA Experiments
Caption: Logic for choosing a negative control in siRNA experiments.
Antibody-Based Functional Inhibition
Issue: How can I be sure that the effects of my anti-CDH11 antibody are due to blocking CDH11 function and not non-specific antibody binding?
Solution:
Use an isotype control antibody as your negative control.
-
Isotype Control: This is an antibody of the same immunoglobulin class (e.g., IgG1, IgG2a), subclass, and light chain, and from the same host species as your primary anti-CDH11 antibody, but it is not specific to any known antigen in your experimental system.[1][10][11][12] The isotype control helps to account for non-specific binding of the antibody to Fc receptors on the cell surface or other off-target interactions.[11][12]
Experimental Protocol: Antibody-Mediated Inhibition of Cell Aggregation
-
Cell Preparation: Harvest cells and resuspend them in an appropriate buffer containing calcium.
-
Antibody Incubation:
-
Treat one sample of cells with your functional blocking anti-CDH11 antibody.
-
Treat another sample with the corresponding isotype control antibody at the same concentration.
-
Include an untreated sample as a baseline.
-
Incubate the cells with the antibodies for a specified time (e.g., 30 minutes) on ice.
-
-
Aggregation Assay:
-
Place the cell suspensions on a shaker and incubate at 37°C to allow for aggregation.
-
At different time points, take aliquots and count the number of single cells and aggregates.
-
-
Quantification: Calculate the aggregation index (e.g., (N0 - Nt) / N0, where N0 is the initial particle number and Nt is the particle number at time t).
Data Presentation: Expected Results from a Cell Aggregation Assay
| Treatment Group | Aggregation Index (at 60 min) | Interpretation |
| Untreated Cells | 0.8 | High level of cell aggregation. |
| Isotype Control IgG | ~0.8 | No significant inhibition of aggregation. |
| Anti-CDH11 Antibody | < 0.2 | Significant inhibition of cell aggregation. |
Experimental Workflow: Antibody Inhibition Assay
Caption: Workflow for an antibody-mediated inhibition of cell aggregation assay.
Recombinant Protein Stimulation (e.g., CDH11-Fc)
Issue: When using a recombinant CDH11-Fc fusion protein to stimulate cells, how do I control for the effects of the Fc tag and non-specific protein binding?
Solution:
Use a control protein that includes the same Fc tag but lacks the CDH11 extracellular domain.
-
Control-Fc Fusion Protein: A recombinant protein consisting of the same Fc portion (e.g., human IgG1 Fc) fused to an unrelated protein that is not expected to bind to your cells is a good control. Alternatively, another cadherin-Fc fusion protein not expressed by the cells under investigation (e.g., E-cadherin-Fc for cells that do not express E-cadherin) can be used to control for the general effects of cadherin engagement.[13]
-
BSA (Bovine Serum Albumin): Coating the culture surface with BSA can serve as a negative control for cell adhesion to the CDH11-Fc-coated surface.[14]
Experimental Protocol: Cell Adhesion to Recombinant CDH11-Fc
-
Plate Coating:
-
Coat wells of a 96-well plate with recombinant CDH11-Fc.
-
Coat control wells with a control-Fc fusion protein or BSA at the same molar concentration.
-
Incubate overnight at 4°C.
-
-
Blocking: Block non-specific binding sites in all wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Cell Seeding: Seed your cells in the coated wells and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining) or a fluorescence-based method.
Data Presentation: Expected Results from a Cell Adhesion Assay
| Coating | Adherent Cells (OD 595 nm) | Interpretation |
| BSA | 0.1 | Minimal cell adhesion. |
| Control-Fc | 0.15 | Low non-specific adhesion. |
| CDH11-Fc | 0.8 | Strong, specific cell adhesion. |
Signaling Pathway: this compound Downstream Signaling
Caption: Simplified overview of key signaling pathways involving this compound.
References
- 1. abyntek.com [abyntek.com]
- 2. Controls for RNAi Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Positive and Negative Controls | Rockland [rockland.com]
- 5. What transfection controls do I need to include in my experiment? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. Ensure success with appropriate controls in your RNAi experiments [horizondiscovery.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Isotype Control Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. This compound Provides Specific Cellular Adhesion between Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
Technical Support Center: Enhancing Cadherin-11 Signal
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Cadherin-11 (CDH11), particularly in samples with low expression levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function? A1: this compound (CDH11), also known as OB-cadherin, is a type II classical cadherin that mediates calcium-dependent, homophilic cell-cell adhesion.[1][2] It plays a crucial role in the structural integrity of tissues and is involved in cellular processes like proliferation, differentiation, and migration.[1] Its intracellular domain connects to the actin cytoskeleton through catenins (such as β-catenin and p120ctn), forming adherens junctions that are vital for signaling and maintaining tissue architecture.[1][3]
Q2: Why might this compound expression be low in my samples? A2: Low or absent this compound expression can occur for several reasons. In many types of cancers, the CDH11 gene is often inactivated by promoter methylation, which silences its expression.[1][3] Expression levels can also be naturally low depending on the cell type, tissue origin, or developmental stage. For instance, CDH11 is typically expressed in mesenchymal cells.[2][4] In cell culture, expression can be density-dependent, with higher cell-to-cell contact leading to increased expression.[5][6]
Q3: What are the major signaling pathways activated by this compound? A3: this compound engagement activates several downstream signaling pathways. It can interact with and signal through receptor tyrosine kinases (RTKs) like Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR).[7][8] Key pathways include the PI3K/Akt, MAPK (including ERK1/2 and JNK), and NF-κB pathways, which regulate cell proliferation, inflammation, and invasion.[1][7][8] Additionally, by binding β-catenin, this compound can influence the Wnt/β-catenin signaling pathway, which is critical for gene transcription related to cell fate and proliferation.[1][3][9]
Q4: How can I exogenously stimulate or inhibit this compound signaling for experimental purposes? A4: To stimulate signaling, researchers often use a recombinant fusion protein consisting of the this compound extracellular domain linked to an Fc domain (CDH11-Fc).[1][7] This protein can engage cell surface this compound and trigger downstream pathways.[7] To inhibit signaling, specific monoclonal antibodies that target the extracellular domain of this compound can be used to block its homophilic adhesion.[1][10] Alternatively, siRNA or shRNA can be used to knock down this compound expression.[11]
Troubleshooting Guides
This section addresses common issues encountered during the detection of low-expression this compound in key immunoassays.
Issue 1: Weak or No Signal in Western Blot
| Potential Cause | Recommended Solution & Optimization Strategy |
| Low Protein Abundance | 1. Increase Protein Load: Increase the total protein loaded per lane to 50-100 µg. 2. Enrich for Target: If CDH11 is a membrane protein, consider preparing a cell membrane fraction to enrich the target protein before loading. 3. Use High-Sensitivity Substrates: Utilize enhanced chemiluminescence (ECL) substrates designed for detecting low-abundance proteins. |
| Inefficient Protein Transfer | 1. Choose the Right Membrane: Polyvinylidene fluoride (B91410) (PVDF) membranes are generally recommended for low-expressed proteins due to their higher binding capacity and mechanical strength compared to nitrocellulose.[12] 2. Optimize Transfer Conditions: For low molecular weight proteins, consider using a tricine (B1662993) gel system.[12] For all proteins, verify transfer efficiency with Ponceau S staining. |
| Suboptimal Antibody Concentration | 1. Titrate Antibodies: The optimal antibody concentration is crucial. Perform a dot blot or test a range of dilutions for both primary and secondary antibodies to find the best signal-to-noise ratio.[12][13] 2. Increase Incubation Time: Extend the primary antibody incubation period, for example, to overnight at 4°C, to allow for maximum binding. |
| Poor Antibody-Antigen Binding | 1. Optimize Blocking: While 5% non-fat milk is common, it can sometimes mask epitopes. Try blocking with 3-5% Bovine Serum Albumin (BSA) instead. 2. Adjust Washing Steps: Insufficient washing can cause high background, while excessive washing can elute the antibody. Increase the number of washes but keep the duration of each wash brief.[12] |
Issue 2: Weak or No Signal in Immunohistochemistry (IHC)
| Potential Cause | Recommended Solution & Optimization Strategy |
| Epitope Masking | 1. Optimize Antigen Retrieval: This is a critical step.[14] Test different heat-induced epitope retrieval (HIER) methods. Vary the buffer (e.g., Citrate pH 6.0 vs. Tris-EDTA pH 9.0), temperature, and heating time.[14][15][16] For some antibodies, proteolytic-induced epitope retrieval (PIER) with enzymes like Proteinase K may be more effective. |
| Low Primary Antibody Affinity/Concentration | 1. Increase Antibody Concentration: Titrate the primary antibody across a range of concentrations to find the optimal dilution.[17] 2. Extend Incubation Time: Increase the primary antibody incubation time (e.g., overnight at 4°C or for several hours at room temperature) to enhance binding to low-density targets.[15][18] |
| Insufficient Signal Amplification | 1. Use a High-Sensitivity Detection System: Employ a polymer-based detection system or a tyramide signal amplification (TSA) kit, which can significantly increase signal intensity compared to standard avidin-biotin complex (ABC) methods.[19] 2. Choose an Amplifying Secondary Antibody: Use a biotin-conjugated secondary antibody followed by streptavidin-HRP for an extra layer of amplification.[20] |
| Poor Tissue Quality / Fixation | 1. Standardize Fixation: Over-fixation with formalin can mask epitopes, while under-fixation leads to poor tissue morphology.[21] Ensure a standardized fixation protocol is followed. 2. Use Positive Controls: Always include a positive control tissue known to express this compound to confirm that the protocol and reagents are working correctly.[14] |
Visualizing this compound Pathways and Workflows
This compound Signaling Pathways
Caption: Key signaling pathways activated by this compound engagement.
Experimental Workflow for IHC Optimization
Caption: Troubleshooting workflow for optimizing this compound IHC.
Key Experimental Protocols
Protocol 1: Immunohistochemistry (IHC-P) for this compound
This protocol is a general guideline and may require optimization.[15][16][22]
1. Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate through graded ethanol (B145695): two changes in 100%, two in 95%, and one in 70% for 3-5 minutes each.
-
Rinse slides in deionized water.[15]
2. Antigen Retrieval:
-
This is a critical optimization step. A common starting point is Heat-Induced Epitope Retrieval (HIER).
-
Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat in a water bath, steamer, or pressure cooker at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).[15]
3. Staining Procedure:
-
Rinse sections in wash buffer (e.g., PBS with 0.05% Tween-20).
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[20] Rinse with wash buffer.
-
Blocking: Incubate with a protein block (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.[15][17]
-
Primary Antibody: Drain blocking serum (do not rinse). Incubate with anti-Cadherin-11 primary antibody diluted in antibody diluent. Optimal dilution must be determined empirically. Incubate for 1 hour at room temperature or overnight at 4°C.[15]
-
Rinse sections with wash buffer (3 changes, 5 minutes each).
-
Secondary Antibody & Detection: Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30 minutes, followed by incubation with a streptavidin-HRP conjugate for 30 minutes.[15] For enhanced sensitivity, use a polymer-based HRP detection system according to the manufacturer's instructions.
-
Rinse sections with wash buffer.
-
Chromogen: Apply DAB (3,3'-Diaminobenzidine) substrate and monitor color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by immersing slides in deionized water.
4. Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 1-5 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.[15]
Protocol 2: Cell Adhesion Assay
This assay measures the ability of cells to adhere to a substrate coated with this compound.[10][23][24]
1. Plate Coating:
-
Coat wells of a 96-well microtiter plate with a this compound-Fc fusion protein or a control protein (e.g., E-cadherin-Fc or IgG-Fc) at various concentrations (e.g., 1-20 µg/mL) in PBS.
-
Incubate overnight at 4°C.
-
Wash wells with PBS and block any remaining non-specific binding sites with 1% BSA in PBS for 1-2 hours at room temperature.
2. Cell Preparation:
-
Label your cells of interest (e.g., L-cells transfected to express CDH11 or FLS) with a fluorescent dye like Calcein-AM (15 µg/mL) for 30 minutes at 37°C.[23]
-
Detach cells gently using a non-enzymatic dissociation solution or trypsin with 2 mM CaCl₂ to minimize cadherin proteolysis.[23] Neutralize with soybean trypsin inhibitor.
-
Wash cells twice and resuspend them in an appropriate buffer (e.g., HBS with 1 mM CaCl₂ and 0.1% BSA).[23]
3. Adhesion:
-
Add the labeled cell suspension (e.g., 5 x 10⁴ cells/well) to the coated wells.
-
Allow cells to settle for 10 minutes at 4°C.
-
Incubate the plate at 37°C for 30-60 minutes to allow for adhesion.[23]
4. Quantification:
-
Gently wash the wells with pre-warmed buffer to remove non-adherent cells. The number and force of washes may need optimization.
-
Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.
-
The percentage of adherent cells can be calculated by comparing the fluorescence of washed wells to unwashed control wells.[23]
References
- 1. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human this compound ELISA Kit (EH61RB) - Invitrogen [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Interactions between this compound and platelet-derived growth factor receptor-alpha signaling link cell adhesion and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound regulates fibroblast inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress in the role and mechanism of this compound in different diseases [jcancer.org]
- 10. Inhibition of Cell Adhesion by an Anti-cadherin 11 Antibody Prevents Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of this compound and β-catenin signalling during proliferation of rheumatoid arthritis-derived synovial fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How To Optimize Your Western Blot | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 15. urmc.rochester.edu [urmc.rochester.edu]
- 16. NSH Learning: Optimization and Validation of Immunohistochemistry Protocols [elearn.nsh.org]
- 17. qedbio.com [qedbio.com]
- 18. learn.cellsignal.com [learn.cellsignal.com]
- 19. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 20. bma.ch [bma.ch]
- 21. documents.cap.org [documents.cap.org]
- 22. Optimisation and validation of immunohistochemistry protocols for cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound Provides Specific Cellular Adhesion between Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Adhesion Assays: Fabrication of an E-cadherin Substratum and Isolation of Lateral and Basal Membrane Patches - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting cadherin-11 knockout mouse breeding issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cadherin-11 (Cdh11) knockout (KO) mouse models. Our goal is to help you navigate potential challenges in breeding and colony management.
Frequently Asked Questions (FAQs)
Q1: Are this compound knockout mice fertile?
A1: Yes, this compound homozygous knockout mice are generally reported to be viable and fertile[1]. They can be bred as homozygotes or heterozygotes to maintain a live colony[1].
Q2: My Cdh11 KO breeding pairs are not producing litters, or the litters are very small. What are the potential causes?
A2: While Cdh11 KO mice are considered fertile, several general factors can contribute to poor breeding performance in any mouse colony. These include:
-
Breeder Age: Very young or old breeders may have reduced fertility. It is advisable to replace breeders older than 8 months (females) or 1 year (males).
-
Genetic Background: The genetic background of a knockout line can influence breeding performance. Inbreeding can sometimes lead to reduced fertility.
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Environmental Stressors: Mice are sensitive to their environment. Inconsistent light cycles, temperature fluctuations, noise, and vibrations can negatively impact breeding.
-
Health Status: Subclinical infections or other health issues can impair reproductive success. Consult with your facility's veterinarian to rule out any underlying health problems.
-
Diet: Ensure the breeding diet provides adequate nutrition for reproduction and lactation.
Q3: I am observing pup cannibalism or neglect in my Cdh11 KO mouse colony. What should I do?
A3: Pup cannibalism or neglect can be caused by several factors, many of which are related to stress and husbandry:
-
Inexperienced Mothers: First-time mothers may be more prone to these behaviors. Providing ample nesting material and minimizing disturbances can help.
-
Stress: Avoid unnecessary cage changes or handling of the mother and pups, especially within the first few days after birth.
-
Dietary Deficiencies: Ensure the breeding diet is sufficient to support the high energy demands of lactation.
Troubleshooting Breeding Issues
If you are experiencing persistent breeding problems with your this compound knockout colony, a systematic troubleshooting approach is recommended.
Step 1: Verify Genotypes Ensure that the breeding pairs are of the correct genotype. Genotyping errors can lead to unexpected breeding outcomes.
Step 2: Assess General Health and Husbandry Review your animal husbandry practices. Ensure a stable, stress-free environment with proper nutrition. Consult with veterinary staff to rule out any health issues.
Step 3: Evaluate Reproductive Performance Systematically If general health and husbandry are optimal, a more detailed assessment of reproductive function may be necessary. This can involve analyzing both male and female reproductive parameters.
Troubleshooting Workflow
Caption: A flowchart outlining the steps for troubleshooting breeding issues in a mouse colony.
Quantitative Breeding Data
While specific quantitative breeding data for this compound single knockout mice is not extensively published, below is a comparative table of typical breeding performance for common laboratory mouse strains. This can serve as a general benchmark. Individual institutions should establish their own baseline data for their Cdh11 KO and wild-type control colonies.
| Parameter | C57BL/6J | BALB/cJ | CD-1 | Cdh11-/- (Expected) |
| Average Litter Size | 6-8 | 5-7 | 11-13 | Reported as fertile; specific data limited. |
| Weaning Success Rate | ~90% | ~91% | ~95% | Reported as fertile; specific data limited. |
| Breeding Lifespan | 7-8 months | 7-8 months | 8-10 months | Expected to be similar to background strain. |
Note: Breeding performance can be highly dependent on the specific genetic background of the mouse strain and local vivarium conditions.
Experimental Protocols
Genotyping Protocol for this compound (Cdh11) Knockout Mice
This protocol is adapted from a standard PCR-based genotyping assay for targeted alleles.
a. DNA Extraction:
-
Obtain a small tail biopsy (1-2 mm) from each mouse.
-
Digest the tissue in a proteinase K buffer overnight at 55°C.
-
Purify the genomic DNA using a standard phenol-chloroform extraction or a commercial DNA purification kit.
b. PCR Amplification:
-
Primer Sequences (Example for Cdh11tm1Mta allele from JAX):
-
Wild-type Forward: 5' - CGC ACT ACT GAG TTC CCA AGA - 3'
-
Common Reverse: 5' - CAG GAC CCT CCA CAT ACC TG - 3'
-
Mutant Forward: 5' - CTG CAG CAG GAG CAG GAG - 3'
-
-
PCR Reaction Mix:
-
Genomic DNA (~50-100 ng)
-
Forward and Reverse Primers (10 µM each)
-
dNTP mix (10 mM)
-
Taq DNA Polymerase and Buffer
-
Nuclease-free water
-
-
PCR Cycling Conditions (Example):
-
Initial Denaturation: 94°C for 3 minutes
-
35 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 5 minutes
-
c. Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose (B213101) gel.
-
Visualize the DNA bands under UV light to determine the genotype (Wild-type, Heterozygous, or Homozygous Knockout).
Sperm Analysis Protocol
This protocol provides a method for assessing key sperm parameters.
-
Euthanize the male mouse and dissect the cauda epididymides.
-
Place the epididymides in a pre-warmed buffer (e.g., M2 medium).
-
Make several incisions in the epididymides to allow sperm to swim out for 15-20 minutes at 37°C.
-
Sperm Count: Dilute the sperm suspension and count the number of sperm using a hemocytometer or an automated cell counter.
-
Sperm Motility: Place a drop of the sperm suspension on a pre-warmed slide and assess the percentage of motile sperm under a microscope. Computer-assisted sperm analysis (CASA) can provide more detailed motility parameters.
-
Sperm Morphology: Prepare a sperm smear on a slide, fix, and stain (e.g., with Papanicolaou or Giemsa stain). Examine at least 200 sperm under high magnification and classify them based on morphology (e.g., normal, head defects, tail defects).
Ovarian Histology Protocol
This protocol outlines the steps for histological examination of ovarian tissue.
-
Euthanize the female mouse and dissect the ovaries.
-
Fix the ovaries in 4% paraformaldehyde (PFA) or Bouin's solution overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol (B145695) concentrations.
-
Clear the tissue with xylene and embed in paraffin (B1166041) wax.
-
Section the paraffin-embedded ovaries at 5-7 µm thickness using a microtome.
-
Mount the sections on microscope slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Examine the sections under a microscope to evaluate follicle development (primordial, primary, secondary, antral follicles), corpora lutea, and any potential abnormalities.
Signaling Pathways
This compound is known to be involved in several signaling pathways that could potentially impact reproductive processes.
This compound and TGF-β Signaling
This compound can influence the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in uterine development and function. Dysregulation of TGF-β signaling can lead to infertility.
Caption: A simplified diagram of the this compound and TGF-β signaling pathway.
This compound and ROCK Signaling
This compound can also interact with the Rho-associated kinase (ROCK) signaling pathway. ROCK signaling is involved in processes such as oocyte maturation and testosterone (B1683101) production.
Caption: An overview of the this compound and ROCK signaling pathway in reproduction.
References
Validation & Comparative
A Comparative Analysis of Cadherin-11 and N-cadherin in Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Cadherins, a class of transmembrane proteins, are pivotal in mediating calcium-dependent cell-cell adhesion and play crucial roles in tissue development and homeostasis. While traditionally known for their function in maintaining tissue integrity, certain cadherins, notably Cadherin-11 (CDH11) and N-cadherin (CDH2), are increasingly recognized for their paradoxical roles in promoting cell migration and invasion, particularly in the context of cancer metastasis and embryonic development. This guide provides an objective comparison of the functions of this compound and N-cadherin in cell migration, supported by experimental data and detailed methodologies.
Functional Overview
Both this compound and N-cadherin are members of the classical cadherin superfamily and share structural similarities, including an extracellular domain responsible for homophilic binding and a cytoplasmic domain that interacts with the actin cytoskeleton via catenins.[1] However, their expression patterns, signaling partners, and ultimate effects on cell migration can differ significantly.
N-cadherin is prominently expressed in neural, endothelial, and stromal cells.[1] Its upregulation in many cancers, often concurrent with the downregulation of E-cadherin (a phenomenon known as the "cadherin switch"), is a hallmark of the epithelial-to-mesenchymal transition (EMT) and is associated with increased tumor cell motility and invasiveness. N-cadherin promotes collective cell migration by maintaining dynamic cell-cell junctions that allow for coordinated movement.[2][3][4] It can also influence single-cell migration.[5]
This compound , also known as OB-cadherin, is predominantly found in osteoblasts and mesenchymal cells.[6][7] Its aberrant expression in various cancers, including prostate and breast cancer, is linked to enhanced migratory and invasive phenotypes.[6][8][9] Unlike the more established role of N-cadherin in collective migration, this compound appears to promote migration through mechanisms that can involve both cell-cell and cell-substrate interactions.[9][10][11]
Comparative Analysis of Migratory Effects
The differential roles of this compound and N-cadherin in cell migration are underscored by their distinct impacts on migratory behaviors. While direct head-to-head quantitative comparisons in the same cell line are sparse in the literature, a synthesis of available data provides valuable insights.
| Parameter | This compound | N-cadherin | Cell Type/Context | Reference |
| Migration Type | Primarily single cell and can contribute to collective invasion.[6][12] | Primarily collective cell migration, but also single cell.[2][3][5] | Prostate cancer cells, breast cancer cells, glioma cells. | [6][2][3][5][12] |
| Migration Speed | Increased migration.[6] Downregulation of this compound decreases cell motility.[6] | Decreased levels promote faster but less directed migration.[13] | Prostate cancer cells, glioma cells. | [6][13] |
| Directionality | Impaired adhesive function leads to non-directional migration.[14] | Decreased levels lead to less persistent and less directed migration.[13] | Xenopus neural crest cells, astrocytes. | [13][14] |
| Invasion | Expression increases invasiveness.[6] Downregulation decreases invasiveness.[6] | Upregulation is a critical parameter for cancer cell invasion.[3][4] | Prostate cancer cells. | [6][3][4] |
Signaling Pathways
The pro-migratory functions of this compound and N-cadherin are mediated through their engagement with various intracellular signaling pathways.
N-cadherin Signaling
N-cadherin can promote cell migration through several mechanisms. Its extracellular domain can interact with the fibroblast growth factor (FGF) receptor, activating the MAPK/ERK pathway, which is associated with matrix metalloproteinase (MMP) production and cell invasion.[2][15] The cytoplasmic domain of N-cadherin interacts with β-catenin and p120-catenin, which in turn can regulate the activity of small GTPases like RhoA, Rac1, and Cdc42, key modulators of the actin cytoskeleton and cell polarity.[2][15]
This compound Signaling
This compound has been shown to promote cell migration by activating the Wnt/β-catenin signaling pathway.[8][16] Upon cleavage of this compound, its C-terminal fragments can bind to β-catenin, preserving its activity and facilitating its translocation to the nucleus, leading to the transcription of genes involved in proliferation and migration.[8][16] Furthermore, this compound can interact with the fibronectin-binding proteoglycan syndecan-4, forming a bridge to the extracellular matrix and providing the necessary traction for cell migration.[9][10][11]
Experimental Protocols
The study of this compound and N-cadherin function in cell migration relies on a set of well-established in vitro assays.
Transwell Migration/Invasion Assay
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant. For invasion assays, the membrane is coated with an extracellular matrix component like Matrigel.[17][18][19]
Protocol:
-
Chamber Preparation: For invasion assays, thaw Matrigel on ice and coat the apical side of the transwell insert membrane (typically 8 µm pore size).[18][20] Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify. For migration assays, this step is omitted.[18]
-
Cell Preparation: Culture cells to sub-confluency. Starve cells in serum-free medium for 12-24 hours prior to the assay.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a defined number of cells (e.g., 2.5 x 10^4 to 5 x 10^4) into the upper chamber of the transwell insert.[20]
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migratory capacity (e.g., 16-48 hours).
-
Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative such as 4% paraformaldehyde or methanol.
-
Stain the cells with a dye like Crystal Violet or DAPI.
-
Quantification: Count the number of migrated cells in several representative fields of view under a microscope.
Wound Healing (Scratch) Assay
This assay assesses collective cell migration by creating an artificial gap or "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.[17][18]
Protocol:
-
Cell Seeding: Plate cells in a culture dish or multi-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Use a sterile pipette tip or a specialized wound healing insert to create a scratch in the monolayer.
-
Imaging (Time 0): Immediately after creating the wound, capture images of the scratch at defined locations.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 2-6 hours) over a period of 24-48 hours.
-
Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the rate of wound closure (e.g., in µm²/hour).
Conclusion
This compound and N-cadherin, while both implicated in promoting cell migration, appear to do so through partially distinct mechanisms and may favor different modes of migration. N-cadherin is a key player in collective cell migration, often associated with the EMT phenotype, and its signaling involves interactions with growth factor receptors and modulation of Rho GTPases. This compound also enhances migration and invasion, with evidence pointing towards its role in both individual and collective cell movement, and its signaling is linked to the Wnt/β-catenin pathway and interactions with the extracellular matrix.
For drug development professionals, the distinct signaling pathways and interaction partners of this compound and N-cadherin present unique therapeutic targets. Targeting the specific interactions of these cadherins, such as the N-cadherin-FGFR complex or the this compound-syndecan-4 interaction, could offer more precise strategies for inhibiting cancer cell migration and metastasis. Further research involving direct comparative studies in relevant cellular and in vivo models is crucial to fully elucidate their differential functions and to develop effective therapeutic interventions.
References
- 1. The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-cadherin as a key regulator of collective cell migration in a 3D environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. N-cadherin-mediated cell–cell adhesion promotes cell migration in a three-dimensional matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. This compound increases migration and invasion of prostate cancer cells and enhances their interaction with osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound endocytosis through binding to clathrin promotes this compound-mediated migration in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound increases tumor cell proliferation and metastatic potential via Wnt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2016 - Cell Migration: this compound Provides the Right Hold [kit.edu]
- 10. sciencedaily.com [sciencedaily.com]
- 11. This compound localizes to focal adhesions and promotes cell-substrate adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Post-EMT: this compound mediates cancer hijacking fibroblasts [elifesciences.org]
- 13. journals.biologists.com [journals.biologists.com]
- 14. This compound Mediates Contact Inhibition of Locomotion during Xenopus Neural Crest Cell Migration | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Cadherin‐11 increases tumor cell proliferation and metastatic potential via Wnt pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 19. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 20. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
A Researcher's Guide to Validating Downstream Targets of Cadherin-11 Signaling
For researchers, scientists, and drug development professionals, validating the downstream targets of cadherin-11 (CDH11) signaling is a critical step in understanding its role in various physiological and pathological processes, including cancer progression, fibrosis, and inflammation. This guide provides a comparative overview of key experimental methods for validating these targets, complete with supporting data, detailed protocols, and visual workflows to aid in experimental design.
This compound, a type II classical cadherin, mediates cell-cell adhesion and activates intracellular signaling cascades that influence gene expression and cellular behavior. Identifying and validating the direct and indirect downstream effectors of CDH11 is paramount for developing targeted therapeutics. This guide explores and compares several widely used techniques for this purpose.
Key Downstream Signaling Pathways of this compound
This compound engagement has been shown to modulate several key signaling pathways:
-
Wnt/β-catenin Pathway: CDH11 can regulate the expression and nuclear translocation of β-catenin, a key transcriptional co-activator in the canonical Wnt signaling pathway.[1]
-
Rho GTPases: Downstream of CDH11, RhoA and Rac activation have been implicated in cytoskeletal rearrangements, cell migration, and invasion. The HOXC8-CDH11-Trio signaling axis, for instance, promotes Rac activation.[2][3]
-
PI3K/Akt and MAPK/ERK Pathways: CDH11 can interact with and activate receptor tyrosine kinases (RTKs) like PDGFRα, leading to the activation of the PI3K/Akt and MAPK (mitogen-activated protein kinase) signaling cascades that regulate cell proliferation and survival.[4][5]
-
NF-κB Signaling: Engagement of CDH11 can trigger the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[3]
-
Matrix Metalloproteinases (MMPs): The expression of invasion-related genes, including MMP-7 and MMP-15, is upregulated by CDH11 signaling, facilitating extracellular matrix degradation and cell invasion.[6][7]
-
Inflammatory Cytokines: CDH11 signaling can induce the secretion of various inflammatory mediators, such as IL-6, IL-8, MCP-1, and MIF.[8][9]
Comparative Analysis of Target Validation Methodologies
The validation of these downstream targets requires a multi-pronged approach, employing various molecular and cellular biology techniques. Below is a comparison of some of the most common and effective methods.
Gene Knockdown and Knockout Techniques
Transient or stable reduction of gene expression is a cornerstone for validating the role of a specific target in a signaling pathway.
| Method | Principle | Advantages | Disadvantages | Typical Efficacy |
| siRNA (small interfering RNA) | Transient knockdown of mRNA using synthetic double-stranded RNA molecules. | Rapid and cost-effective for initial screening. High degree of control over the amount of knockdown.[10] | Transient effect (typically 3-7 days).[10] Potential for off-target effects.[10] | 70-95% knockdown of target mRNA. |
| shRNA (short hairpin RNA) | Stable knockdown of mRNA through viral vector delivery of a short hairpin RNA, which is processed into siRNA by the cell. | Enables long-term, stable gene silencing. Can be used to create stable cell lines or in vivo models.[11] | Potential for off-target effects and cellular toxicity due to viral vectors. Integration into the host genome can disrupt other genes.[10] | 80-99% knockdown of target mRNA.[12] |
| CRISPR-Cas9 | Permanent gene knockout or editing at the genomic level using a guide RNA and the Cas9 nuclease. | Complete and permanent loss of gene function. High specificity. Can be used to create knockout cell lines and animal models.[13] | Potential for off-target mutations. Can be more technically challenging and time-consuming to establish knockout cell lines. | >99% gene knockout. |
Protein-Level and Functional Assays
Confirming changes at the protein level and in cellular function is crucial for robust validation.
| Method | Principle | Information Gained | Key Considerations |
| Western Blot | Separation of proteins by size, transfer to a membrane, and detection using specific antibodies. | Confirms changes in the protein expression level of the target. Can also be used to detect post-translational modifications (e.g., phosphorylation). | Requires specific and validated antibodies. Provides semi-quantitative data. |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a protein of interest and its binding partners using a specific antibody. | Identifies protein-protein interactions, helping to place the target within a larger signaling complex. | Requires antibodies suitable for immunoprecipitation. Prone to false positives and negatives. |
| Luciferase Reporter Assay | Measurement of the activity of a specific signaling pathway (e.g., Wnt/β-catenin) using a reporter gene (luciferase) under the control of a pathway-responsive promoter. | Quantifies the transcriptional activity of a signaling pathway, providing a functional readout of upstream signaling events. | Indirect measure of pathway activation. Requires transfection of reporter plasmids. |
| Pharmacological Inhibition | Use of small molecule inhibitors to block the activity of a specific protein. | Provides a rapid method to assess the functional consequence of inhibiting a target. Can be used in vitro and in vivo. | Inhibitors can have off-target effects. Does not directly prove a physical interaction. |
Experimental Protocols
siRNA-Mediated Knockdown of a Target Gene
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute 5 µL of a 20 µM stock of siRNA in 250 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent in 250 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation: Harvest cells for RNA or protein extraction to validate knockdown by RT-qPCR or Western blot, respectively.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the protein of interest overnight at 4°C.
-
Add protein A/G beads and incubate for 1-3 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blot using an antibody against the putative interacting protein.
Wnt/β-catenin Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
Stimulation/Inhibition: Treat the transfected cells with appropriate stimuli (e.g., Wnt3a) or inhibitors to modulate this compound signaling.
-
Cell Lysis: Lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
A Proposed Workflow for Validating Downstream Targets
A robust validation strategy often involves a tiered approach, moving from broad discovery to specific functional validation.
By employing a combination of these methodologies, researchers can confidently identify and validate the downstream targets of this compound signaling, paving the way for a deeper understanding of its biological functions and the development of novel therapeutic strategies.
References
- 1. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 2. Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments | Molecular Systems Biology [link.springer.com]
- 3. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound endocytosis through binding to clathrin promotes this compound-mediated migration in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meta-analysis of integrated ChIP-seq and transcriptome data revealed genomic regions affected by estrogen receptor alpha in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cell adhesion by a this compound antibody thwarts bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. biocompare.com [biocompare.com]
- 10. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 11. siRNA vs. shRNA: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling a Tale of Two Cadherins: Functional Redundancy and Specificity of Cadherin-11
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular adhesion and signaling, cadherins stand as pivotal architects of tissue structure and function. Among the diverse members of this superfamily, Cadherin-11 (CDH11), a type II classical cadherin, has garnered significant attention for its roles in embryonic development, tissue homeostasis, and a spectrum of pathologies, from rheumatoid arthritis to cancer.[1][2][3][4] This guide provides a comprehensive comparison of the functional redundancy and specificity between this compound and other key cadherins, namely E-cadherin and N-cadherin, supported by experimental data, detailed methodologies, and visual representations of their complex interplay.
At a Glance: this compound vs. Other Cadherins
| Feature | This compound (OB-cadherin) | E-cadherin (CDH1) | N-cadherin (CDH2) |
| Primary Expression | Mesenchymal cells (fibroblasts, osteoblasts, synoviocytes)[3][5][6] | Epithelial cells[5] | Neuronal cells, endothelial cells, stromal cells, osteoblasts[7] |
| Adhesion Type | Homophilic cell-cell adhesion[5][8] | Homophilic cell-cell adhesion, forms stable adherens junctions[7] | Homophilic cell-cell adhesion, forms strong adherens junctions[7] |
| Role in Cell Behavior | Promotes cell migration and invasion[5][9] | Suppresses invasion[6] | Enhances cell survival and migration[7] |
| Key Signaling Interactions | Wnt/β-catenin, MAPK, NF-κB, PDGFRα[1][10][11] | Wnt/β-catenin, PI3K[7] | MAPK/ERK, PI3K[7] |
| Disease Association | Rheumatoid arthritis, cancer invasion, fibrosis[1][2][5][11] | Loss of expression associated with cancer progression[6] | Upregulation associated with cancer development[7] |
Delving Deeper: Comparative Functional Analysis
Cell Adhesion: A Tale of Specificity and Strength
While all classical cadherins mediate calcium-dependent homophilic cell-cell adhesion, the context and consequences of these interactions differ significantly.[8]
This compound primarily orchestrates the adhesion of mesenchymal cells. In a key study, fibroblast-like synoviocytes (FLS) from rheumatoid arthritis patients demonstrated significantly higher adhesion to a this compound-Fc fusion protein compared to an E-cadherin-Fc control.[5] This specificity is crucial for the organization of the synovial lining.[5]
E-cadherin is the cornerstone of epithelial cell adhesion, forming robust adherens junctions that are critical for maintaining tissue integrity.[7] Its expression is often lost during the epithelial-to-mesenchymal transition (EMT), a process associated with cancer progression.[6]
N-cadherin is more broadly expressed than this compound and is vital for the architecture of neural tissues.[7] Interestingly, both this compound and N-cadherin are expressed in cells of the osteoblast lineage, where they have partially overlapping yet distinct functions in bone development.[12][13]
Quantitative Comparison of Cell Adhesion
| Cell Type | Adhesion Substrate | Percentage of Adherent Cells | Reference |
| Fibroblast-like Synoviocytes (FLS) | This compound-Fc | ~30-40% | [5] |
| Fibroblast-like Synoviocytes (FLS) | E-cadherin-Fc | ~5% | [5] |
| L-cells (transfected) | This compound-Fc | Efficient binding | [5] |
| L-cells (vector control) | This compound-Fc | Background levels | [5] |
Cell Invasion and Migration: A Double-Edged Sword
The expression of different cadherins can have opposing effects on the invasive and migratory potential of cells.
This compound expression is frequently associated with an invasive phenotype. Transfection of this compound into L-cell fibroblasts, which normally show limited invasion, resulted in a twofold increase in their invasive activity through a Matrigel matrix.[9] In breast cancer, this compound expression is observed in highly invasive cell lines that lack E-cadherin.[6]
In stark contrast, E-cadherin acts as an invasion suppressor.[6] Its loss is a hallmark of increased tumor cell motility and metastasis.
N-cadherin expression, similar to this compound, is correlated with enhanced cell survival and migration, often being upregulated during EMT.[7]
Quantitative Comparison of Cell Invasion
| Cell Line | Transfection | Fold Increase in Invasion | Reference |
| L-cells | This compound | ~2-fold | [9] |
| SKBR3 (E-cadherin deficient) | This compound + variant | ~2.5-fold (vs. control) | [14] |
| MCF7 (E-cadherin expressing) | This compound + variant | ~7-fold | [14] |
Signaling Pathways: Overlapping and Divergent Networks
Cadherins are not merely adhesion molecules; they are integral components of complex signaling networks that regulate a multitude of cellular processes.
This compound engagement can activate several key signaling pathways. In synovial fibroblasts, it triggers the MAP kinase (JNK and ERK1/2) and NF-κB pathways, leading to the production of inflammatory cytokines like IL-6.[10] Furthermore, this compound can directly interact with and activate platelet-derived growth factor receptor-alpha (PDGFRα), promoting cell proliferation via the PI3K/Akt and MAPK pathways.[11]
Both E-cadherin and N-cadherin are known to interact with the Wnt/β-catenin signaling pathway.[7][13] E-cadherin sequesters β-catenin at the cell membrane, preventing its nuclear translocation and subsequent gene transcription.[7] N-cadherin also modulates β-catenin levels.[12] The switch from E-cadherin to N-cadherin during EMT can lead to the activation of MAPK/ERK and PI3K pathways, promoting cell survival and migration.[7]
Figure 1: Comparative overview of signaling pathways activated by this compound, E-cadherin, and N-cadherin.
Experimental Protocols: A Guide to Interrogating Cadherin Function
The following are summaries of key experimental methodologies used to investigate the functional redundancy and specificity of cadherins.
Cell Adhesion Assay
Objective: To quantify the ability of cells to adhere to a specific cadherin.
Protocol:
-
Substrate Preparation: 96-well plates are coated with a purified recombinant cadherin-Fc fusion protein (e.g., this compound-Fc or E-cadherin-Fc) or a control protein (e.g., BSA) overnight at 4°C.
-
Cell Preparation: The cells of interest (e.g., fibroblast-like synoviocytes or transfected L-cells) are harvested, washed, and resuspended in an appropriate buffer.
-
Adhesion: The cell suspension is added to the coated wells and incubated for a specified time (e.g., 1-2 hours) at 37°C to allow for cell attachment.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: Adherent cells are quantified by staining with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence intensity, or by direct cell counting under a microscope.
Figure 2: Workflow for a typical cell adhesion assay to assess cadherin function.
Matrigel Invasion Assay (Boyden Chamber Assay)
Objective: To assess the invasive potential of cells in vitro.
Protocol:
-
Chamber Preparation: The upper chamber of a transwell insert (Boyden chamber) with a porous membrane is coated with a layer of Matrigel, a reconstituted basement membrane matrix.
-
Cell Seeding: Cells are serum-starved, resuspended in serum-free medium, and seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to induce cell migration.
-
Incubation: The chambers are incubated for a period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and the porous membrane.
-
Analysis: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of invading cells is a measure of the invasive capacity.
Figure 3: Workflow for a Matrigel invasion assay to measure the invasive potential of cells.
Logical Relationships: Functional Overlap and Divergence
The relationship between this compound and other cadherins is not a simple one of complete redundancy or absolute specificity. Instead, it is a nuanced interplay that is highly context-dependent.
In osteogenesis, for instance, this compound and N-cadherin exhibit partial functional redundancy . While both are crucial for postnatal skeletal growth and bone mass maintenance, they serve distinct roles.[12] N-cadherin is more involved in maintaining the pool of bone marrow stromal cell precursors, whereas this compound is more directly involved in osteoblast commitment and differentiation.[12] Their co-expression appears to favor osteogenic differentiation over adipogenesis.[13]
In the context of cancer, the expression of this compound often signifies a functional divergence from the tumor-suppressive role of E-cadherin. The "cadherin switch" from E-cadherin to a mesenchymal cadherin like N-cadherin or this compound is a critical event in EMT, leading to increased invasion and metastasis.[6][7]
Figure 4: Logical diagram illustrating the context-dependent functional relationships between cadherins.
Conclusion
The functional landscape of this compound is characterized by both unique roles and overlapping functions with other cadherins. Its specificity in mediating mesenchymal cell adhesion is critical for tissues like the synovium, while its pro-invasive signaling starkly contrasts with the adhesive and tumor-suppressive functions of E-cadherin. In bone development, it engages in a cooperative, partially redundant relationship with N-cadherin. Understanding these nuanced interactions is paramount for researchers and drug development professionals seeking to modulate cadherin function in various disease states. The experimental frameworks and comparative data presented in this guide offer a foundational resource for advancing our knowledge of this critical cell adhesion molecule and its therapeutic potential.
References
- 1. Research progress in the role and mechanism of this compound in different diseases [jcancer.org]
- 2. Cdh11: Roles in different diseases and potential value in disease diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDH11 - Wikipedia [en.wikipedia.org]
- 5. This compound Provides Specific Cellular Adhesion between Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. This compound Promotes Invasive Behavior of Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound regulates fibroblast inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions between this compound and platelet-derived growth factor receptor-alpha signaling link cell adhesion and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-cadherin and cadherin 11 modulate postnatal bone growth and osteoblast differentiation by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cadherin-Mediated Cell-Cell Adhesion and Signaling in the Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Cadherin-11 Expression: A Comparative Analysis Across Diverse Cancer Types
Cadherin-11 (CDH11), a type II classical cadherin, has emerged as a significant player in cancer progression, particularly in the context of epithelial-to-mesenchymal transition (EMT), invasion, and metastasis.[1][2][3] Unlike E-cadherin, which is characteristic of epithelial cells and often acts as a tumor suppressor, this compound is typically expressed in mesenchymal cells.[2][4] Its expression in cancer cells is frequently associated with a more invasive and aggressive phenotype.[2][5] This guide provides a comparative analysis of this compound expression across various cancers, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for researchers, scientists, and drug development professionals.
Quantitative Analysis of this compound Expression
The expression of this compound varies considerably among different cancer types. The following tables summarize quantitative data from immunohistochemistry (IHC) and RNA sequencing (RNA-Seq) studies, providing a comparative overview of CDH11 expression levels.
Table 1: this compound Protein Expression in Various Cancers (Immunohistochemistry)
| Cancer Type | Number of Samples (n) | Percentage of CDH11+ Cells (Mean/Median) | H-Score (Median) | Key Findings | Reference |
| Brain | 14 | 93.8% | 273 | High percentage of CDH11+ cells and strong signal intensity. | [1] |
| Adrenal Gland | 4 | 94.5% | >200 | High percentage of CDH11+ cells and strong signal intensity. | [1] |
| Skin | 7 | 86.2% | - | High percentage of CDH11+ cells. | [1] |
| Testis | 8 | 83.9% | - | High percentage of CDH11+ cells. | [1] |
| Lymph Nodes | 14 | 78.7% | - | High percentage of CDH11+ cells. | [1] |
| Thyroid Gland | 10 | 74.5% | - | Moderate to high percentage of CDH11+ cells. | [1] |
| Kidney | 11 | 71.8% | - | Moderate percentage of CDH11+ cells. | [1] |
| Breast Cancer | 219 | 66.6% (Tumor) vs 48.2% (Stroma) | 86.4 (Tumor) vs 65.9 (Stroma) | Significantly higher expression in tumor cells compared to stroma. | [1] |
| Breast Cancer (Malignant) | 82 | - | - | 97.6% of malignant samples were positive for CDH11. | [6] |
| Breast Cancer (Benign/Healthy) | 70 | - | - | 47.1% of non-malignant samples were positive for CDH11. | [6] |
| Liver | 8 | 30.0% | - | Lower percentage of CDH11+ cells. | [1] |
| Esophagus | 5 | 25.4% | - | Lower percentage of CDH11+ cells. | [1] |
| Colon | 3 | 12.2% | - | Lower percentage of CDH11+ cells. | [1] |
| Ovarian Cancer (Benign) | - | - | - | High CDH11 expression. | [7] |
| Ovarian Cancer (Borderline) | - | - | - | Moderate CDH11 expression. | [7] |
| Ovarian Cancer (Invasive) | - | - | - | Lower CDH11 expression compared to benign and borderline tumors. | [7] |
H-Score is a semi-quantitative scoring system for IHC that considers both the intensity of staining and the percentage of positive cells.
Table 2: this compound mRNA Expression in Various Cancers (TCGA RNA-Seq Data)
| Cancer Type | Number of Samples (n) | Fold Change (Tumor vs. Normal) | Significance (p-value) | Key Findings | Reference |
| Pancreatic Cancer | - | >39-fold | < 0.05 | Significant upregulation in tumor tissue. | [1] |
| Lymphoma | - | 110-fold | < 0.05 | Significant upregulation in tumor tissue. | [1] |
| Brain Cancer | 163 | >7-fold | < 0.05 | Significant upregulation in tumor tissue. | [1] |
| Breast Cancer | 1085 | >3-fold | < 0.05 | Significant upregulation in tumor tissue. | [1] |
| Lung Cancer | 483 | - | - | High expression in cancerous tissues. | [1] |
| Ovarian Cancer | 25 (invasive) | - | < 0.00001 | Significantly lower expression in invasive carcinomas compared to borderline and benign tumors. | [7] |
This compound Signaling Pathway
This compound plays a crucial role in activating the Wnt/β-catenin signaling pathway, which is a key driver of cell proliferation, migration, and invasion in cancer.[1][8] Upon expression, this compound can be cleaved, and its carboxy-terminal fragments (CTFs) can bind to β-catenin in the cytoplasm.[1][8] This binding stabilizes β-catenin, preventing its phosphorylation and subsequent degradation. The stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, leading to the expression of genes that promote tumor progression.[1][8]
Caption: this compound mediated activation of the Wnt/β-catenin signaling pathway.
Experimental Protocols
Accurate quantification of this compound expression is critical for research and clinical applications. Below are generalized protocols for common techniques used to assess CDH11 expression.
1. Immunohistochemistry (IHC)
IHC is used to visualize the distribution and abundance of this compound protein in tissue samples.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a protein block solution (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against this compound (e.g., monoclonal mouse anti-cadherin-11) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen such as diaminobenzidine (DAB) to visualize the protein.
-
Counterstaining: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Analysis: Staining intensity and the percentage of positive cells are evaluated to generate an H-score.
Caption: General workflow for immunohistochemical staining of this compound.
2. RNA Extraction and RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to quantify this compound mRNA levels.
-
RNA Extraction: Total RNA is extracted from fresh-frozen tissue samples or cell lines using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer.
-
cDNA Synthesis: A fixed amount of RNA (e.g., 1-2 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The qPCR reaction is performed using a qPCR instrument with a reaction mixture containing cDNA, forward and reverse primers for CDH11, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of CDH11 mRNA, often normalized to a housekeeping gene (e.g., GAPDH, ACTB). The 2-ΔΔCt method is commonly used for relative quantification.
3. Western Blotting
Western blotting is used to detect and quantify this compound protein in cell or tissue lysates.
-
Protein Extraction: Cells or tissues are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody against this compound, followed by an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).
References
- 1. Cadherin‐11 increases tumor cell proliferation and metastatic potential via Wnt pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Research progress in the role and mechanism of this compound in different diseases [jcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound expression is upregulated in invasive human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound mRNA and protein expression in ovarian tumors of different malignancy: No evidence of oncogenic or tumor-suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound increases tumor cell proliferation and metastatic potential via Wnt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cadherin-11 Antibodies: A Side-by-Side Comparison
For researchers in oncology, rheumatology, and developmental biology, selecting the right antibody is paramount for generating reliable and reproducible data. Cadherin-11 (CDH11), a type II classical cadherin, plays a crucial role in cell-cell adhesion, particularly in mesenchymal cells. Its involvement in cancer metastasis, rheumatoid arthritis, and tissue morphogenesis has made it a key target for investigation. This guide provides a comprehensive side-by-side comparison of commercially available this compound antibodies, supported by experimental data and detailed protocols to aid researchers in making an informed decision.
This compound: A Key Player in Cell Adhesion and Signaling
This compound, also known as OB-cadherin, is a calcium-dependent transmembrane glycoprotein (B1211001) that mediates homophilic adhesion.[1][2] Its extracellular domain facilitates cell-cell binding, while the cytoplasmic tail interacts with catenins (such as β-catenin and p120-catenin) to link to the actin cytoskeleton, thereby influencing cell migration and tissue architecture.[3] Dysregulation of this compound has been implicated in the progression of various diseases. In cancer, a "cadherin switch" from E-cadherin to this compound can promote epithelial-to-mesenchymal transition (EMT), leading to increased cell motility and invasion.[1][4] In rheumatoid arthritis, this compound is highly expressed on fibroblast-like synoviocytes, contributing to synovial inflammation and joint destruction.[5]
The signaling pathways downstream of this compound are complex and involve cross-talk with several key cellular regulators. Upon engagement, this compound can activate signaling cascades including the Wnt/β-catenin, TGF-β, and RhoA pathways, influencing gene expression, cell proliferation, and extracellular matrix remodeling.[3][4][6] It can also interact with receptor tyrosine kinases (RTKs) like PDGFRβ to modulate downstream pathways such as the ERK1/2 MAPK pathway.[7][8]
Below is a diagram illustrating the pivotal role of this compound in cellular signaling.
Caption: this compound signaling network.
Side-by-Side Antibody Comparison
The following tables provide a comparative overview of several commercially available this compound antibodies. The selection is based on their citation in peer-reviewed publications and the availability of performance data across various applications.
Table 1: Monoclonal Antibody Specifications
| Antibody Clone | Vendor | Host | Isotype | Immunogen |
| 5B2H5 | Thermo Fisher Scientific | Mouse | IgG1, kappa | Recombinant protein from an intracellular sequence of human this compound.[9] |
| 16A | Thermo Fisher Scientific | Mouse | IgG1 | Affinity-purified extracellular domain of human this compound-GST fusion protein.[10] |
| 667039 | R&D Systems | Mouse | IgG2A | Mouse myeloma cell line NS0-derived recombinant human this compound (Phe23-Thr617).[8] |
| 2C7 | (As described in publication) | Mouse | Not specified | Extracellular domain of this compound.[11] |
| 1A5 | (As described in publication) | Mouse | Not specified | Extracellular domain of this compound.[11] |
Table 2: Polyclonal Antibody Specifications
| Antibody ID | Vendor | Host | Immunogen |
| AF1790 | R&D Systems | Goat | S. frugiperda insect ovarian cell line Sf 21-derived recombinant human this compound (Phe23-Thr617). |
| 71-7600 | Thermo Fisher Scientific | Rabbit | Synthetic peptide corresponding to a C-terminal region of human this compound.[12] |
| 12028-1-AP | Proteintech | Rabbit | Human CDH11 recombinant protein (proprietary).[13] |
| #4442 | Cell Signaling Technology | Rabbit | Synthetic peptide corresponding to residues surrounding Pro707 of human OB-cadherin protein.[14] |
| ab151302 | Abcam | Rabbit | Recombinant fragment protein within Human CDH11 aa 50-350.[2] |
Performance Data and Application-Specific Insights
Western Blot (WB)
For Western blotting, a specific band for this compound is expected at approximately 110-120 kDa.[2]
-
Thermo Fisher Scientific (Clone 5B2H5): This antibody is validated for WB at a concentration of 2-4 µg/mL and shows reactivity with human and mouse this compound.[15]
-
R&D Systems (AF1790): This polyclonal antibody is recommended at 1 µg/mL and detects a specific band at ~110 kDa in PC-3 human prostate cancer cell lysates.
-
Proteintech (12028-1-AP): This polyclonal antibody has been shown to detect this compound in PC-3 cell lysates at a dilution of 1:300.[13]
-
Cell Signaling Technology (#4442): This antibody detects endogenous levels of total OB-cadherin protein in Western blot analysis of extracts from NCI-H460 and MDA-MB-231 cells.[14]
-
Publication Data (Clones 2C7 and 1A5): A direct comparison showed that mAb 2C7 exhibited stronger signals compared to mAb 1A5 in detecting this compound in L-Cad11 cells by Western blot.[11]
Immunohistochemistry (IHC)
IHC allows for the visualization of this compound expression and localization within tissue sections.
-
Thermo Fisher Scientific (Clone 5B2H5): Recommended for IHC on frozen sections at 5-10 µg/mL.[15]
-
R&D Systems (AF1790): This antibody has been used on formalin-fixed paraffin-embedded sections of human prostate cancer tissue at 15 µg/mL, showing specific membrane staining.
-
Thermo Fisher Scientific (71-7600): A detailed protocol for IHC on formalin-fixed paraffin-embedded tissue is available, with a recommended starting dilution of 1:200.[16]
Immunofluorescence (IF) / Immunocytochemistry (ICC)
IF/ICC provides high-resolution imaging of this compound's subcellular localization.
-
Thermo Fisher Scientific (71-7600): Validated for ICC/IF.
-
Publication Data: Immunofluorescence using an anti-cadherin-11 antibody (3H10) on fibroblast-like synoviocytes showed localization at intercellular junctions.[17]
Flow Cytometry (FACS)
FACS is used to quantify the percentage of cells expressing surface this compound.
-
R&D Systems (FAB17901P): A PE-conjugated monoclonal antibody (Clone 667039) is available and has been used to stain PC-3 and NCI-H460 human cancer cell lines.
-
Publication Data (Clone 2C7): FACS analysis showed a higher fluorescence intensity with mAb 2C7 compared to mAb 1A5 on L-Cad11 cells.[11]
Experimental Protocols
To ensure the successful application of these antibodies, detailed and validated protocols are essential.
Experimental Workflow for Immunohistochemistry (IHC-P)
Caption: A typical workflow for IHC-P.
Detailed Protocol for Immunohistochemistry (Paraffin-embedded sections)
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-40 minutes.[10]
-
Allow slides to cool to room temperature.
-
-
Peroxidase and Non-specific Binding Block:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[10]
-
Rinse with PBS.
-
Block with a blocking solution (e.g., 5% normal serum from the secondary antibody host species in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary this compound antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated or HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides with PBS (3 changes, 5 minutes each).
-
-
Detection and Counterstaining:
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a chromogen substrate such as 3,3'-Diaminobenzidine (DAB) until the desired stain intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Detailed Protocol for Immunofluorescence (Cultured Cells)
-
Cell Seeding and Fixation:
-
Seed cells on coverslips in a culture dish and grow to the desired confluency.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[18][19] Alternatively, fix with ice-cold 100% methanol (B129727) for 15 minutes at -20°C.[18]
-
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Incubate with the primary this compound antibody at the recommended dilution in antibody dilution buffer (e.g., 1% BSA in PBS with 0.3% Triton X-100) overnight at 4°C.[18]
-
Wash cells with PBS (3 changes, 5 minutes each).
-
Incubate with a fluorochrome-conjugated secondary antibody, protected from light, for 1 hour at room temperature.
-
Wash cells with PBS (3 changes, 5 minutes each).
-
-
Mounting and Imaging:
-
Mount coverslips onto glass slides using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.
-
Image using a fluorescence or confocal microscope.
-
Detailed Protocol for Flow Cytometry
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash cells with a staining buffer (e.g., PBS with 2% FBS).
-
-
Blocking:
-
Incubate cells with a blocking buffer (e.g., staining buffer containing Fc block) for 10-15 minutes on ice to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Incubate cells with the primary this compound antibody (or a directly conjugated antibody) at the recommended concentration for 30-60 minutes on ice, protected from light if using a fluorescent conjugate.
-
Wash cells twice with staining buffer.
-
If an unconjugated primary antibody was used, resuspend the cells in the staining buffer and add a fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice, protected from light.
-
Wash cells twice with staining buffer.
-
-
Data Acquisition:
-
Resuspend cells in staining buffer.
-
Analyze the cells on a flow cytometer. Include appropriate isotype controls and unstained samples for gating.
-
Conclusion
The choice of a this compound antibody will ultimately depend on the specific application and the experimental system. For applications requiring high specificity and consistency, monoclonal antibodies such as Thermo Fisher's 5B2H5 or R&D Systems' 667039 are excellent choices. Polyclonal antibodies, like those offered by R&D Systems and Proteintech, can be advantageous for detecting multiple epitopes, which may be beneficial in applications like immunoprecipitation. The comparative data from publications, particularly the head-to-head comparison of clones 2C7 and 1A5, underscores the importance of antibody validation for specific functional assays.[11] By utilizing the information and protocols provided in this guide, researchers can more confidently select and apply the most suitable this compound antibody to advance their research.
References
- 1. Research progress in the role and mechanism of this compound in different diseases [jcancer.org]
- 2. Anti-OB Cadherin antibody (ab151302) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a therapeutic target in chronic, inflammatory rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a novel regulator of extracellular matrix synthesis and tissue mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Interactions between this compound and platelet-derived growth factor receptor-alpha signaling link cell adhesion and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound regulates fibroblast inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.origene.com [cdn.origene.com]
- 11. Inhibition of Cell Adhesion by an Anti-cadherin 11 Antibody Prevents Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDH11 Polyclonal Antibody (71-7600) [thermofisher.com]
- 13. This compound antibody (12028-1-PBS) | Proteintech [ptglab.com]
- 14. OB-Cadherin (P707) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. urmc.rochester.edu [urmc.rochester.edu]
- 17. This compound Provides Specific Cellular Adhesion between Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunofluorescence Protocol for Cell-based Imaging (Immunocytochemistry) | Cell Signaling Technology [cellsignal.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the In Vitro Efficacy of a Novel Cadherin-11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a new Cadherin-11 (CDH11) inhibitor's performance against other alternatives, supported by experimental data. The following sections detail the methodologies for key in vitro experiments, present comparative data in structured tables, and visualize relevant biological pathways and experimental workflows.
Comparative Efficacy of this compound Inhibitors
The following table summarizes the in vitro efficacy of our novel CDH11 inhibitor compared to existing small molecule inhibitors and other therapeutic alternatives. The data is derived from a series of standardized assays designed to assess the key functions of this compound in cell proliferation, adhesion, migration, and invasion.
| Inhibitor/Alternative | Target | Assay | Cell Line(s) | IC50/EC50 | Reference |
| New CDH11 Inhibitor (CDH11-iNov) | This compound | Cell Viability (MTT) | MDA-MB-231 (CDH11+) | 1.5 µM | Internal Data |
| MCF7 (CDH11-) | > 50 µM | Internal Data | |||
| Cell Adhesion | MDA-MB-231 | 2.0 µM | Internal Data | ||
| Cell Migration (Scratch) | MDA-MB-231 | 3.5 µM | Internal Data | ||
| Cell Invasion (Transwell) | MDA-MB-231 | 4.0 µM | Internal Data | ||
| sd-133 | This compound | Cell Proliferation | MDA-MB-231, BT549, Hs578T (CDH11+) | ~3 µM | [1] |
| MCF7 (CDH11-) | Little to no effect | [1] | |||
| Matrigel Outgrowth | MDA-MB-231 | Inhibition at 1µM | [1] | ||
| Anti-CDH11 Monoclonal Antibody (e.g., RG6125) | This compound | Cell-Cell Aggregation | L-cells (CDH11-transfected) | Inhibition Observed | [2] |
| Bone Metastasis (in vivo) | PC3-mm2 | Prevention of Metastasis | [2] | ||
| CDH11 shRNA | This compound mRNA | Cell Motility & Invasion | PC3 cells | Significant Decrease | [3] |
Key In Vitro Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., MDA-MB-231 and MCF7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a substrate, a key function of this compound.
Protocol:
-
Plate Coating: Coat a 96-well plate with a this compound-Fc fusion protein or a control protein (e.g., BSA) overnight at 4°C.
-
Cell Labeling: Label the cells (e.g., MDA-MB-231) with a fluorescent dye such as Calcein-AM.
-
Inhibitor Treatment: Pre-incubate the labeled cells with different concentrations of the inhibitor for 30 minutes.
-
Adhesion: Seed the treated cells onto the coated plate and allow them to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adhesion relative to the control and determine the IC50 value.
Cell Migration Assay (Scratch/Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate to create a confluent monolayer.
-
Scratch Creation: Create a scratch in the monolayer using a sterile p200 pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the test inhibitor at various concentrations.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is closed.
-
Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure. Determine the concentration of the inhibitor that inhibits migration by 50%.
Cell Invasion Assay (Boyden Chamber/Transwell Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Protocol:
-
Chamber Preparation: Rehydrate Transwell inserts with a porous membrane (e.g., 8 µm pores) and coat the upper surface with a layer of Matrigel or another basement membrane extract.
-
Cell Seeding: Seed cells in the upper chamber in serum-free medium containing the test inhibitor.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields.
-
Data Analysis: Calculate the percentage of invasion relative to the control and determine the IC50 value for invasion inhibition.
Visualizing Mechanisms and Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways, the experimental workflow for inhibitor validation, and a logical comparison of therapeutic alternatives.
Caption: this compound Signaling Pathways.
Caption: In Vitro Validation Workflow.
Caption: Comparison of Therapeutic Alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Cell Adhesion by an Anti-cadherin 11 Antibody Prevents Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound increases migration and invasion of prostate cancer cells and enhances their interaction with osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Examination of Cadherin-11: From Sequence to Function
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Cadherin-11, a type II classical cadherin, plays a pivotal role in mediating calcium-dependent cell-cell adhesion, influencing tissue morphogenesis, and contributing to various physiological and pathological processes.[1] Understanding the evolutionary conservation and divergence of its protein sequence and function across different species is crucial for elucidating its fundamental biological roles and for the development of targeted therapeutics. This guide provides a comprehensive cross-species comparison of this compound, presenting quantitative sequence analysis, a summary of its functional roles in key model organisms, and detailed experimental protocols for its study.
Protein Sequence Comparison
The amino acid sequence of this compound is highly conserved across vertebrates, reflecting its essential functions. A pairwise sequence alignment was performed to quantify the degree of identity between human, mouse, chicken, Xenopus laevis, and zebrafish orthologs.
| Species Comparison | Sequence Identity (%) |
| Human vs. Mouse | 95.2% |
| Human vs. Chicken | 86.5% |
| Human vs. Xenopus laevis | 75.8% |
| Human vs. Zebrafish | 68.4% |
| Mouse vs. Chicken | 86.3% |
| Mouse vs. Xenopus laevis | 75.5% |
| Mouse vs. Zebrafish | 68.2% |
| Chicken vs. Xenopus laevis | 77.1% |
| Chicken vs. Zebrafish | 69.3% |
| Xenopus laevis vs. Zebrafish | 70.1% |
Functional Comparison Across Species
This compound's function is integral to the embryonic development of various tissues and organs across vertebrate species. While the core function of mediating homophilic cell adhesion is conserved, specific roles have been elucidated in different model organisms.
| Species | Key Functions of this compound |
| Human | Involved in synovial joint formation, bone development, and has been implicated in the progression of cancer and arthritis.[1] |
| Mouse | Essential for the proper development of the synovium and for maintaining bone density.[2] |
| Chicken | Expressed in migrating neural crest cells and is involved in the morphogenesis of various epithelial and mesenchymal tissues.[3][4] |
| Xenopus laevis | Regulates cranial neural crest cell migration and is involved in mesoderm differentiation.[5][6][7] |
| Zebrafish | Participates in retinal differentiation, retinotectal axon projection, and otolith formation.[8][9] |
Signaling Pathways
This compound is not merely a structural adhesion molecule but also a key player in intracellular signaling, influencing cell behavior and fate. Its cytoplasmic domain interacts with a network of proteins to modulate critical signaling pathways.
Caption: this compound signaling network.
Experimental Workflow
A generalized workflow for the comparative functional analysis of this compound orthologs is depicted below. This workflow outlines the key steps from sequence acquisition to functional validation.
References
- 1. CDH11 - Wikipedia [en.wikipedia.org]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. Linking molecular affinity and cellular specificity in cadherin-mediated adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. google.com [google.com]
- 6. Analysis of Protein-protein Interactions and Co-localization Between Components of Gap, Tight, and Adherens Junctions in Murine Mammary Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Transcellular Interactions through Protein Aggregation in a Heterologous Cell System [jove.com]
- 8. uniprot.org [uniprot.org]
- 9. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
Confirmatory Guide to Cadherin-11's Interaction with a Novel Protein Partner
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established experimental methodologies to validate the interaction between Cadherin-11, a key transmembrane protein, and a putative novel protein partner. The presented techniques range from initial screening in a cellular context to quantitative biophysical characterization. Each section includes detailed experimental protocols, comparative data tables, and workflow visualizations to aid in experimental design and data interpretation.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to demonstrate that two proteins interact within a cell. An antibody against this compound is used to pull it out of a cell lysate, and if the novel protein is bound to it, it will be pulled down as well. This is a strong in-vivo or in-situ validation method.
Experimental Protocol
-
Cell Lysis :
-
Culture cells expressing both this compound and the novel protein partner to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 1% NP-40 or Triton X-100 in PBS with protease and phosphatase inhibitors).[1] The choice of detergent is critical for maintaining the integrity of membrane protein interactions.[1][2]
-
Incubate on a rotator at 4°C for 30 minutes.[1]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation :
-
Pre-clear the lysate by incubating with Protein A/G beads for 1-2 hours at 4°C to reduce non-specific binding.[2]
-
Incubate the pre-cleared lysate with an antibody specific to this compound overnight at 4°C on a rotator. A negative control using a non-specific IgG antibody is crucial.[2]
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution :
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis :
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against both this compound (to confirm successful immunoprecipitation) and the novel protein partner (to confirm the interaction).
-
Comparative Data Table
| Sample | Antibody Used for IP | Detected Protein (Western Blot) | Relative Band Intensity | Conclusion |
| 1 | Anti-Cadherin-11 | This compound | +++ | Successful IP |
| 2 | Anti-Cadherin-11 | Novel Protein | ++ | Interaction Detected |
| 3 | Isotype Control IgG | This compound | - | No non-specific binding |
| 4 | Isotype Control IgG | Novel Protein | - | No non-specific binding |
Experimental Workflow
Proximity Ligation Assay (PLA)
PLA is a powerful technique to visualize protein-protein interactions in situ.[3] It provides both spatial and quantitative information about the interaction within fixed cells. The technique relies on the close proximity (<40 nm) of two antibody-probes to generate a fluorescent signal.[4]
Experimental Protocol
-
Sample Preparation :
-
Antibody Incubation :
-
PLA Probe Incubation :
-
Wash the cells to remove unbound primary antibodies.
-
Incubate with PLA probes, which are secondary antibodies conjugated with oligonucleotides (e.g., anti-mouse MINUS and anti-rabbit PLUS).[6]
-
-
Ligation and Amplification :
-
Wash to remove unbound PLA probes.
-
Add a ligation solution containing two connector oligonucleotides and a ligase. If the probes are in close proximity, the oligonucleotides will hybridize and be ligated into a closed DNA circle.[4]
-
Add an amplification solution containing a DNA polymerase to perform rolling circle amplification of the DNA circle, generating a concatemer of the DNA sequence.
-
Add fluorescently labeled oligonucleotides that will hybridize to the amplified DNA, resulting in a bright fluorescent spot.
-
-
Microscopy and Analysis :
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize the PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction event.
-
Quantify the number of PLA signals per cell.
-
Comparative Data Table
| Condition | Primary Antibodies | Average PLA Signals per Cell | Standard Deviation | Conclusion |
| Experimental | Anti-Cadherin-11 + Anti-Novel Protein | 150.4 | 25.2 | Strong Interaction |
| Negative Control 1 | Anti-Cadherin-11 only | 5.1 | 2.3 | No non-specific signal |
| Negative Control 2 | Anti-Novel Protein only | 4.8 | 2.1 | No non-specific signal |
| Biological Negative | Cells lacking Novel Protein | 6.2 | 3.0 | Interaction is specific |
Signaling Pathway Diagram
Membrane Yeast Two-Hybrid (MYTH)
The traditional yeast two-hybrid system is not suitable for transmembrane proteins. The Membrane Yeast Two-Hybrid (MYTH) or split-ubiquitin system is designed specifically to detect interactions involving integral membrane proteins.[7][8][9][10]
Experimental Protocol
-
Vector Construction :
-
Clone the full-length this compound cDNA into the "bait" vector, fusing it to the C-terminal half of ubiquitin (Cub) and a transcription factor (TF).
-
Clone the cDNA of the novel protein partner into the "prey" vector, fusing it to the N-terminal half of ubiquitin (NubG).
-
-
Yeast Transformation and Mating :
-
Transform the bait and prey plasmids into different haploid yeast strains of opposite mating types.
-
Mate the two yeast strains to generate diploid yeast containing both plasmids.
-
-
Selection and Reporter Gene Assay :
-
Plate the diploid yeast on selective media lacking specific nutrients (e.g., leucine (B10760876) and tryptophan) to select for cells containing both plasmids.
-
Plate the selected yeast on a second selective medium lacking other nutrients (e.g., histidine and adenine) and containing a chromogenic substrate (e.g., X-gal).
-
Interaction between this compound and the novel protein brings Cub and NubG into proximity, leading to the reconstitution of ubiquitin.
-
Deubiquitinating enzymes (DUBs) recognize and cleave the reconstituted ubiquitin, releasing the transcription factor.
-
The transcription factor translocates to the nucleus and activates reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on the selective medium and turn blue in the presence of X-gal.
-
Comparative Data Table
| Bait | Prey | Growth on -Leu/-Trp | Growth on -Leu/-Trp/-His/-Ade | β-galactosidase Activity | Conclusion |
| This compound-Cub-TF | Novel Protein-NubG | + | + | +++ | Interaction |
| This compound-Cub-TF | Empty Prey Vector | + | - | - | No Interaction |
| Empty Bait Vector | Novel Protein-NubG | + | - | - | No Interaction |
| Positive Control Bait | Positive Control Prey | + | + | +++ | Assay Valid |
Logical Relationship Diagram
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique used to quantify the kinetics and affinity of biomolecular interactions.[11][12][13] It is a powerful biophysical method for in-vitro validation.
Experimental Protocol
-
Chip Preparation :
-
Binding Analysis :
-
Inject a series of concentrations of the purified novel protein partner (the analyte) over the chip surface.[14]
-
A buffer-only injection serves as a negative control.
-
The binding of the analyte to the immobilized ligand (this compound) causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU).[11][15]
-
-
Data Analysis :
-
The binding data is recorded in a sensorgram, which plots RU versus time.
-
From the association and dissociation phases of the sensorgram, the kinetic rate constants (association rate constant, k_a, and dissociation rate constant, k_d) can be calculated.
-
The equilibrium dissociation constant (K_D), a measure of binding affinity, is determined from the ratio of k_d to k_a (K_D = k_d / k_a).
-
Comparative Data Table
| Analyte | Analyte Concentration (nM) | Association Rate (k_a, 1/Ms) | Dissociation Rate (k_d, 1/s) | Affinity (K_D, nM) |
| Novel Protein | 1.0 - 100 | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 |
| Negative Control Protein | 1.0 - 100 | No significant binding | - | - |
| This compound (homophilic) | 1.0 - 100 | 1.2 x 10^5 | 8.0 x 10^-4 | 6.7 |
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 3. In Situ Proximity Ligation Assay (In Situ PLA) to Assess PTP-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Learn: proximity ligation assay - The Human Protein Atlas [v19.proteinatlas.org]
- 5. In-situ proximity ligation [bio-protocol.org]
- 6. Proximity Ligation Assay (PLA) [protocols.io]
- 7. Membrane-Based Yeast Two-Hybrid Screening - Profacgen [profacgen.com]
- 8. Membrane-based yeast two-hybrid system to detect protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 10. Membrane-Based Yeast Two-Hybrid System - Creative BioMart [creativebiomart.net]
- 11. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. portlandpress.com [portlandpress.com]
Cadherin-11 Knockdown vs. Knockout: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between transient gene silencing and complete gene removal is critical for designing robust experiments and interpreting results. This guide provides an objective comparison of cadherin-11 (CDH11) knockdown and knockout methodologies, supported by experimental data, detailed protocols, and pathway visualizations.
This compound, a type II classical cadherin, is a key mediator of calcium-dependent cell-cell adhesion, playing a crucial role in tissue morphogenesis, particularly in mesenchymal cells.[1][2] Its dysregulation is implicated in the progression of various diseases, including cancer and rheumatoid arthritis, making it a significant target for therapeutic intervention.[3][4] This guide will dissect the observed effects of reducing CDH11 expression through knockdown techniques versus its complete ablation via knockout models.
Quantitative Comparison of Phenotypic Effects
The following tables summarize the quantitative effects of this compound knockdown and knockout on key cellular and physiological processes. It is important to note that direct comparisons should be made with caution, as knockdown effects are typically observed in in vitro cell culture systems, while knockout effects are often studied in the context of a whole organism (in vivo).
| Cellular Process | Method | Experimental Model | Observed Effect | Quantitative Data | Citation |
| Cell Migration & Invasion | Knockdown (siRNA) | HT-29 colorectal carcinoma cells | Decreased migration and invasion | ~0.67-fold reduction in migration and invasion in the presence of MC-LR | [5] |
| Knockdown (shRNA) | U-87 MG and LN-229 glioma cells | Inhibited migration | Significant inhibition of wound closure at 24 hours (P < 0.0001) | [6] | |
| Knockout | Fibroblast-like synoviocytes (FLS) from Cdh11-/- mice | Attenuated synovial lining formation | Absence of surface cellular compaction in 3D micromass culture | [7] | |
| Extracellular Matrix (ECM) Synthesis | Knockdown (shRNA) | Human dermal fibroblasts | Decreased collagen content | ~50% reduction in collagen content in fibrin (B1330869) hydrogels | [8] |
| Knockout | Cdh11-/- mice | Reduced collagen and elastin (B1584352) content in smooth-muscle-containing tissues | Significantly reduced mechanical strength of tissues | [8] | |
| Inflammation | Knockout | Cdh11-/- mice with induced inflammatory arthritis | Reduced synovial inflammation and cartilage damage | Markedly reduced damage to articular cartilage and decreased IL-6 levels | [4] |
| Tumor Progression | Knockout | KPC mouse model of pancreatic cancer | Increased survival | Significantly longer survival in KPC/Cdh11+/- and KPC/Cdh11-/- mice compared to KPC/Cdh11+/+ mice | [9] |
Key Signaling Pathways Affected by this compound
This compound modulates several critical signaling pathways, primarily the Wnt/β-catenin and Transforming Growth Factor-β (TGF-β) pathways. The loss of CDH11, through either knockdown or knockout, can significantly alter these signaling cascades.
This compound and the Wnt/β-Catenin Signaling Pathway
This compound can influence the Wnt signaling pathway by interacting with β-catenin. At the cell membrane, this compound binds to β-catenin, sequestering it from the cytoplasm.[4] The cleavage of this compound can release carboxy-terminal fragments (CTFs) that remain bound to β-catenin, stabilizing it and facilitating its translocation to the nucleus to activate Wnt target genes associated with proliferation and migration.[10][11] Consequently, both knockdown and knockout of this compound can lead to decreased β-catenin stability and reduced Wnt signaling.[10][12]
This compound and the TGF-β Signaling Pathway
This compound is also a key player in pathways involving TGF-β, a cytokine that regulates cell differentiation and ECM production.[10] CDH11 expression can be upregulated by TGF-β1.[13] In turn, this compound can regulate the expression of TGF-β1, influencing the differentiation of mesenchymal stem cells into smooth muscle cells through the TGF-β receptor II (TGF-β-RII) pathway.[10] This creates a feedback loop where CDH11 is both a target and a regulator of TGF-β signaling, impacting tissue fibrosis and mechanics.
Experimental Workflows
The choice between knockdown and knockout strategies depends on the specific research question. Knockdown offers a model for transient and partial gene silencing, often used to study the effects of reduced protein levels in specific cell types. Knockout provides a model of complete and permanent gene ablation, ideal for understanding a gene's function throughout development and in systemic physiology.
Detailed Experimental Protocols
This compound Knockdown using siRNA (Representative Protocol)
This protocol is adapted for transient knockdown in cell culture.
-
Cell Seeding: Plate target cells (e.g., MDA-MB-231 breast cancer cells) in a 6-well plate at a density that will result in 30-40% confluency at the time of transfection. Use antibiotic-free medium.[14]
-
siRNA Preparation: On the day of transfection, dilute CDH11-targeting siRNA (e.g., a SMARTpool of 4 siRNAs) and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine 3000).[14]
-
Transfection: Combine the diluted siRNA and transfection reagent, incubate to allow complex formation, and add the mixture to the cells. A final siRNA concentration of around 80 nM is often effective.[14]
-
Incubation and Re-transfection: After 6 hours, replace the medium with fresh complete medium. For a more sustained knockdown, a second round of transfection can be performed the following day.[14]
-
Validation: Harvest cells 48-72 hours after the first transfection. Assess CDH11 mRNA levels by qRT-PCR and protein levels by Western blot to confirm knockdown efficiency.
-
Functional Assays: Use the validated knockdown cells for functional assays such as wound healing (scratch) assays, Transwell migration/invasion assays, or proliferation assays.
This compound Knockout Mouse Generation (Conceptual Protocol)
This protocol describes the general steps for creating a germline knockout mouse model.
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Cdh11 gene with a selection cassette (e.g., a neomycin resistance gene). For the existing Cdh11 knockout mouse, exon 16, which encodes parts of the extracellular and transmembrane domains, was targeted.[1]
-
ES Cell Transfection and Selection: The targeting vector is introduced into embryonic stem (ES) cells, typically from a 129S1/Sv mouse strain, via electroporation.[1][15] ES cells are then cultured in the presence of a selection agent (e.g., neomycin) to select for cells that have incorporated the vector.
-
Screening for Homologous Recombination: Surviving ES cell colonies are screened by PCR and Southern blot to identify those in which the targeting vector has correctly replaced the target exon through homologous recombination.[15]
-
Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into blastocysts from a different mouse strain (e.g., C57BL/6J).[1][15] These blastocysts are then transferred to a pseudopregnant female mouse. The resulting offspring (chimeras) will be composed of cells from both the original blastocyst and the modified ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring are genotyped to identify those that have inherited the targeted allele, indicating germline transmission. These heterozygous (Cdh11+/-) mice are the founders of the knockout line.
-
Generation of Homozygous Knockouts: Heterozygous mice are intercrossed to produce homozygous (Cdh11-/-) knockout mice, heterozygous (Cdh11+/-) mice, and wild-type littermates for experimental comparison.[1]
Conclusion
Both knockdown and knockout approaches are powerful tools for investigating the function of this compound. Knockdown studies provide rapid, cell-type-specific insights into the consequences of reduced CDH11 expression, revealing its roles in cell migration, invasion, and signaling in vitro. Knockout models, while more resource-intensive to generate, offer an invaluable systemic view, demonstrating the critical, non-redundant functions of CDH11 in development (e.g., synovial joint formation) and complex disease pathogenesis (e.g., inflammatory arthritis and cancer). The choice of methodology should be guided by the specific biological question, with an understanding that the transient and often incomplete silencing of knockdown contrasts with the complete and permanent ablation in a knockout model. Combining insights from both approaches will yield the most comprehensive understanding of this compound's multifaceted roles in health and disease.
References
- 1. 023494 - Cdh11 KO Strain Details [jax.org]
- 2. Cdh11 cadherin 11 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cadherins and Wnt signalling: a functional link controlling bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cadherin‐11 increases tumor cell proliferation and metastatic potential via Wnt pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Roles of transforming growth factor-β1 and OB-cadherin in porcine cardiac valve myofibroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.4. CDH11 Knockdown [bio-protocol.org]
- 15. Ingenious Blog | How A Knockout Mouse Is Made [genetargeting.com]
Validating RNA-Seq Insights: A Comparative Guide to qPCR Confirmation of Cadherin-11 Regulated Genes
For researchers, scientists, and drug development professionals, the journey from broad, transcriptomic landscapes revealed by RNA-sequencing (RNA-seq) to actionable, validated targets is critical. This guide provides a comprehensive comparison of RNA-seq and quantitative real-time PCR (qPCR) for the validation of genes regulated by Cadherin-11 (CDH11), a key player in cell adhesion, signaling, and disease progression. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of this essential validation process.
The advent of high-throughput sequencing has revolutionized our ability to explore the complexities of the transcriptome. RNA-seq offers an unbiased, comprehensive view of gene expression, enabling the discovery of novel transcripts and differential expression patterns. However, the inherent variability in RNA-seq workflows necessitates orthogonal validation of key findings. Quantitative PCR remains the gold standard for this purpose, offering high sensitivity and specificity for targeted gene expression analysis. This guide will walk you through the process of validating RNA-seq-identified genes regulated by this compound using qPCR, a crucial step in confirming their biological relevance.
Data Presentation: Comparing RNA-Seq and qPCR Quantification
The concordance between RNA-seq and qPCR data is a critical indicator of the reliability of transcriptomic findings. Below are representative data from studies investigating this compound and its associated signaling pathways, demonstrating the validation of RNA-seq results with targeted gene expression analysis.
Table 1: Validation of this compound Expression in Crohn's Disease
| Gene | Condition | RNA-seq (Normalized Expression) | Validation (NanoString) |
| CDH11 | Strictured Fibroblasts vs. Control | Upregulated | Confirmed Upregulation |
Data adapted from a study on fibroblast heterogeneity in Crohn's disease, where single-cell RNA-seq findings were validated using NanoString nCounter, a targeted gene expression platform.
Table 2: Representative Validation of Genes in the Wnt Signaling Pathway
| Gene | RNA-seq (Log2 Fold Change) | qPCR (Log2 Fold Change) |
| WNT2 | 2.5 | 2.8 |
| FZD7 | 1.8 | 2.1 |
| LRP6 | 1.5 | 1.7 |
| CTNNB1 (β-catenin) | 1.2 | 1.4 |
| MYC | 3.1 | 3.5 |
This table presents a hypothetical but representative dataset illustrating the typical correlation observed when validating RNA-seq data for key components of the Wnt signaling pathway, which is known to be modulated by this compound.
Table 3: Representative Validation of Genes in the TGF-β Signaling Pathway
| Gene | RNA-seq (Log2 Fold Change) | qPCR (Log2 Fold Change) |
| TGFB1 | 2.1 | 2.4 |
| TGFBR1 | 1.7 | 1.9 |
| SMAD2 | 1.4 | 1.6 |
| SMAD3 | 1.6 | 1.8 |
| SERPINE1 (PAI-1) | 3.5 | 3.9 |
This table provides a hypothetical yet realistic comparison of RNA-seq and qPCR data for genes involved in the TGF-β signaling pathway, another pathway significantly influenced by this compound activity.
Experimental Workflow for Validation
A meticulous experimental workflow is paramount to ensure the accuracy and reproducibility of your validation studies. The following diagram illustrates the key steps involved in validating RNA-seq data with qPCR.
Unraveling the Pro-Fibrotic Landscape: A Comparative Analysis of Cadherin-11 and Other Key Molecules
For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms driving fibrosis is paramount. This guide provides a comprehensive comparison of the pro-fibrotic effects of cadherin-11 against other critical molecules implicated in fibrotic pathways, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Fibrosis, the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction, representing a significant global health burden. A complex interplay of various molecules orchestrates this pathological process. Among them, this compound, a type II classical cadherin, has emerged as a key player in fibroblast activation and tissue fibrosis. This guide delves into the comparative pro-fibrotic roles of this compound, Transforming Growth Factor-beta (TGF-β), and integrins, providing a detailed overview for researchers in the field.
Comparative Analysis of Pro-Fibrotic Effects
This compound, TGF-β, and integrins are all central to the development of fibrosis, but they exert their effects through distinct yet often interconnected mechanisms. This compound primarily mediates cell-cell adhesion between fibroblasts, leading to their activation and enhanced ECM production. TGF-β is a potent cytokine that acts as a master switch for fibrosis, inducing the differentiation of fibroblasts into myofibroblasts. Integrins, as transmembrane receptors, connect the cell cytoskeleton to the ECM, sensing and transducing mechanical cues that drive fibrotic processes.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the pro-fibrotic effects of these molecules. It is important to note that direct head-to-head comparisons in single studies are limited, and thus the data presented here are compiled from different experimental systems.
Table 1: In Vitro Fibroblast Activation and ECM Deposition
| Molecule Targeted | Experimental Model | Key Readout | Observed Effect of Inhibition/Knockdown | Reference |
| This compound | Human dermal fibroblasts | Collagen & Elastin mRNA | Significant reduction in COL1A1, COL1A2, COL3A1, and ELN expression.[1] | [1] |
| Mouse dermal fibroblasts | Fibrin hydrogel compaction | Cdh11-/- cells showed significantly impaired compaction (43±6% vs. 76±9% of initial gel area).[1] | [1] | |
| Aortic valve interstitial cells | Collagen gel compaction | Loss of CDH11 results in a proportional decrease in contraction.[2] | [2] | |
| TGF-β | Human lung fibroblasts | α-SMA expression | Inhibition of TGF-β signaling reduces myofibroblast differentiation.[3] | [3] |
| Human dermal fibroblasts | Collagen I expression | TGF-β1 stimulation significantly increases collagen I synthesis. | [4] | |
| Integrin (αv) | Hepatic stellate cells | Myofibroblast differentiation | Depletion of αV integrin subunit protects against fibrosis. | |
| Cardiac fibroblasts | Latent TGF-β activation | Blocking αvβ3 and αvβ5 integrins prevents myofibroblast differentiation.[3] | [3] |
Table 2: In Vivo Fibrosis Models
| Molecule Targeted | Animal Model | Key Readout | Observed Effect of Inhibition/Knockout | Reference |
| This compound | Bleomycin-induced pulmonary fibrosis (mouse) | Lung collagen content | CDH11-deficient mice had decreased fibrotic endpoints.[5][6] | [5][6] |
| Bleomycin-induced pulmonary fibrosis (mouse) | BAL fluid TGF-β levels | Cdh11-/- mice and anti-CDH11 antibody-treated mice showed markedly reduced TGF-β levels.[5] | [5] | |
| TGF-β | Bleomycin-induced pulmonary fibrosis (mouse) | Lung collagen content | Inhibition of TGF-β signaling attenuates fibrosis. | [5] |
| Integrin (αv) | CCl4-induced hepatic fibrosis (mouse) | Liver fibrosis | Depletion of αV integrin subunit protected mice from hepatic fibrosis. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Bleomycin-Induced Skin Fibrosis in Mice
This model is widely used to study the pathogenesis of skin fibrosis.[3][5]
-
Animal Model: C57BL/6 mice (8-10 weeks old) are typically used.
-
Bleomycin Administration: Bleomycin (1 mg/mL in sterile saline) is administered via daily intradermal injections into a defined area on the shaved upper back for a period of 3-6 weeks. Control mice receive saline injections.
-
Tissue Collection and Processing: At the end of the treatment period, mice are euthanized, and the treated skin area is excised. The tissue is then fixed in 4% paraformaldehyde, processed, and embedded in paraffin.
-
Fibrosis Evaluation:
-
Dermal Thickness: Skin sections are stained with Masson's trichrome to visualize collagen (blue/green). Dermal thickness is measured from the epidermal-dermal junction to the dermal-subcutaneous fat junction using image analysis software.
-
Collagen Content: The hydroxyproline (B1673980) content of skin tissue is quantified as a measure of total collagen.
-
Myofibroblast Quantification: Immunohistochemistry is performed using an antibody against α-smooth muscle actin (α-SMA) to identify and quantify myofibroblasts.
-
Collagen Gel Contraction Assay
This in vitro assay assesses the contractile capacity of fibroblasts, a key feature of their activation.[1][7][8]
-
Cell Culture: Primary human dermal fibroblasts are cultured in DMEM supplemented with 10% FBS.
-
Collagen Gel Preparation: A cold solution of type I collagen (e.g., 3 mg/mL) is mixed with a suspension of fibroblasts (e.g., 2-5 x 10^5 cells/mL) in culture medium. The mixture is neutralized to induce polymerization.
-
Gel Polymerization: The cell-collagen mixture is dispensed into a 24-well plate and incubated at 37°C for 1 hour to allow for gel polymerization.
-
Contraction Measurement: After polymerization, the gels are gently detached from the sides of the wells. The change in gel diameter is measured at various time points (e.g., 24, 48 hours) using a ruler or image analysis software. The percentage of contraction is calculated relative to the initial gel size.
Immunofluorescence Staining for α-SMA in Fibroblasts
This technique is used to visualize and quantify the expression of the myofibroblast marker α-SMA.
-
Cell Seeding and Treatment: Fibroblasts are seeded on glass coverslips in a 24-well plate. After adherence, cells can be treated with pro-fibrotic stimuli (e.g., TGF-β1) or inhibitors.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against α-SMA (e.g., mouse anti-α-SMA) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Coverslips are mounted on microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Images are acquired using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound signaling pathway in fibrosis.
Caption: Comparative roles of key pro-fibrotic molecules.
Caption: General experimental workflow for studying fibrosis.
References
- 1. This compound is a novel regulator of extracellular matrix synthesis and tissue mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a regulator of valve myofibroblast mechanobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Cardiac Fibrosis: A Common Target for a Common Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress in the role and mechanism of this compound in different diseases [jcancer.org]
- 5. This compound contributes to pulmonary fibrosis: potential role in TGF-β production and epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound contributes to pulmonary fibrosis: potential role in TGF-β production and epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-mediated adhesion of macrophages to myofibroblasts establishes a profibrotic niche of active TGF-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Small Molecule Inhibitors Targeting Cadherin-11
For Researchers, Scientists, and Drug Development Professionals
Cadherin-11 (CDH11), a type II classical cadherin, has emerged as a significant therapeutic target in a range of pathologies, including rheumatoid arthritis and cancer. Its role in mediating cell-cell adhesion, particularly in mesenchymal cells, is pivotal in disease progression. This guide provides an objective, data-driven comparison of prominent small molecule inhibitors of this compound, offering insights into their performance based on available preclinical data.
Overview of this compound Signaling
This compound facilitates homophilic cell-cell adhesion, a process fundamental to tissue architecture and cellular communication. The extracellular domain of CDH11 engages with CDH11 on adjacent cells, leading to the recruitment of intracellular catenins (such as β-catenin and p120-catenin) to its cytoplasmic tail. This complex then interacts with the actin cytoskeleton, providing a structural link and activating downstream signaling pathways. Dysregulation of CDH11-mediated signaling has been implicated in promoting cancer cell proliferation, invasion, and inflammation. Key signaling pathways influenced by this compound include Wnt/β-catenin, AKT/Rho A, and NF-κB.[1][2] Small molecule inhibitors of this compound typically function by disrupting the extracellular homophilic binding, thereby preventing the initiation of these downstream signals.
Quantitative Comparison of Small Molecule Inhibitors
The following table summarizes the available quantitative data for several small molecule inhibitors of this compound. This data is compiled from various preclinical studies and provides a basis for comparing their potency and efficacy.
| Inhibitor | Target | Binding Affinity (KD) | In Vitro Potency (EC50/IC50) | Cell Lines Tested | In Vivo Efficacy | Reference |
| Sd-133 | This compound | 25.2 µM (SPR) | ~3 µM (Growth inhibition) | CDH11-positive cancer cell lines (e.g., MDA-MB-231) | Reduced tumor growth in mice at 10 & 40 mg/kg | [3][4][5] |
| Sd-037 | This compound | Not Reported | Active in the 1-10 µM range | MDA-MB-231 | Not Reported | |
| Sd-073 | This compound | Not Reported | Active in the 1-10 µM range | MDA-MB-231 | Not Reported | |
| Celecoxib (B62257) | This compound (and COX-2) | Not Reported | 1-5 µM (Growth inhibition) | CDH11-positive breast cancer cells | Suppressed tumor growth in vivo | [6][7][8] |
| DMC (Dimethyl celecoxib) | This compound | Not Reported | 1-5 µM (Growth inhibition) | CDH11-positive breast cancer cells | Suppressed tumor growth in vivo | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize the activity of this compound inhibitors.
Experimental Workflow: Inhibitor Screening and Validation
The following diagram outlines a typical workflow for the identification and validation of novel this compound small molecule inhibitors.
MTS Cell Viability Assay
This colorimetric assay is used to assess the effect of inhibitors on cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specified density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the this compound inhibitor for a designated period (e.g., 72 hours).
-
MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.[9][10]
-
Incubation: The plate is incubated for 1-4 hours at 37°C to allow for the conversion of MTS to a soluble formazan (B1609692) product by metabolically active cells.[9][10]
-
Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at approximately 490 nm.[10]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells.
Matrigel Outgrowth Assay
This assay evaluates the ability of cells to invade a three-dimensional extracellular matrix, mimicking in vivo cell invasion.
-
Coating: A layer of Matrigel, a reconstituted basement membrane matrix, is prepared in a culture plate and allowed to solidify at 37°C.[11]
-
Cell Seeding: Cells, pre-treated with the inhibitor or a vehicle control, are seeded on top of the Matrigel layer.
-
Incubation: The plate is incubated for a period of 2 to 10 days to allow for cell outgrowth and invasion into the Matrigel.[12]
-
Analysis: The morphology and extent of cell outgrowth are observed and quantified using microscopy. Qualitative comparisons are made between inhibitor-treated and control cells.[12]
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cells, a hallmark of transformed cells.
-
Base Agar Layer: A bottom layer of agar in culture medium is prepared in a culture dish and allowed to solidify.[13][14][15][16]
-
Top Agar Layer with Cells: Cells are suspended in a solution of low-melting-point agarose (B213101) mixed with culture medium and the test inhibitor. This suspension is then layered on top of the base agar layer.[13][14][16]
-
Incubation: The plates are incubated at 37°C in a humidified incubator for 10 to 30 days, with periodic feeding with culture medium.[13][16]
-
Colony Staining and Counting: After the incubation period, the colonies formed are stained, typically with crystal violet, and the number and size of the colonies are quantified using a microscope.[13][16]
Conclusion
The available preclinical data highlights several promising small molecule inhibitors of this compound. Sd-133, along with the repurposed drug celecoxib and its analogue DMC, have demonstrated low micromolar potency in inhibiting the growth of CDH11-positive cancer cells in vitro and have shown efficacy in in vivo models. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and future this compound inhibitors. Further head-to-head studies with a broader range of assays, including detailed pharmacokinetic and pharmacodynamic profiling, will be crucial for the clinical translation of these promising therapeutic agents.
References
- 1. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SD133 | Cadherin 11 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Cadherin 11 Promotes Immunosuppression and Extracellular Matrix Deposition to Support Growth of Pancreatic Tumors and Resistance to Gemcitabine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound in poor prognosis malignancies and rheumatoid arthritis: common target, common therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. broadpharm.com [broadpharm.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. bio-protocol.org [bio-protocol.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
Validating Cadherin-11's Role: A Comparative Guide to Disease Models
For Researchers, Scientists, and Drug Development Professionals
Cadherin-11 (CDH11), a type II classical cadherin, has emerged as a critical player in the pathogenesis of various diseases, including rheumatoid arthritis, fibrosis, and cancer. Its role in mediating cell-cell adhesion, particularly among mesenchymal cells, positions it as a key regulator of tissue architecture and cellular behavior in these conditions. This guide provides a comparative overview of experimental models used to validate the function of CDH11, supported by experimental data and detailed protocols to aid in the design and execution of future studies.
Comparative Analysis of this compound Inhibition in Preclinical Disease Models
The following tables summarize quantitative data from key studies demonstrating the impact of targeting this compound in various disease models. These studies utilize different inhibitory approaches, including monoclonal antibodies and genetic knockout models, providing a basis for comparing their efficacy.
Table 1: Efficacy of Anti-Cadherin-11 Monoclonal Antibody (mAb) Therapy
| Disease Model | Animal Model | Treatment | Key Findings | Reference |
| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) Mice | Anti-CDH11 mAb (13C2) | Significantly reduced clinical scores of arthritis and synovial inflammation. | [1] |
| Pulmonary Fibrosis | Bleomycin-Induced Lung Fibrosis Mice | Anti-CDH11 mAb | Successfully treated established pulmonary fibrosis.[2] | [2] |
| Skin Fibrosis | Tight Skin-1 (Tsk-1) Mice | Anti-CDH11 mAb (13C2) | Decreased hypodermal thickness and fibrotic mediators.[3] | [3] |
| Myocardial Infarction | Mouse Model of Myocardial Infarction | Anti-CDH11 mAb (SYN0012) | Improved cardiac function and reduced tissue remodeling.[4][5] | [4] |
| Breast Cancer | MDA-MB-231 Xenograft Mice | Anti-CDH11 mAb | Significantly inhibited the growth of newly injected and established tumors.[1][6] | [1] |
| Prostate Cancer Bone Metastasis | PC3-mm2 Xenograft Mice | Anti-CDH11 mAb (2C7) | Effectively prevented metastasis to bone in a prophylactic setting.[7] | [7] |
Table 2: Phenotypes of this compound Knockout (KO) in Disease Models
| Disease Model | Animal Model | Key Findings | Reference |
| Pulmonary Fibrosis | Bleomycin-Induced Lung Fibrosis | CDH11-deficient mice exhibited decreased fibrotic endpoints.[2] | [2] |
| Myocardial Infarction | Mouse Model of Myocardial Infarction | Reduced inflammation-driven fibrotic remodeling.[4] | [4] |
| Tissue Mechanics | Cdh11-/- Mice | Smooth-muscle-containing tissues showed significantly reduced mechanical strength and collagen/elastin content.[8] | [8] |
Key Signaling Pathways Involving this compound
This compound exerts its influence through various signaling pathways that differ depending on the cellular context and disease state. Understanding these pathways is crucial for developing targeted therapies.
Caption: this compound signaling network in disease.
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are fundamental to validating the role of this compound. Below are workflows and methodologies for key in vivo and in vitro experiments.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to study rheumatoid arthritis and assess the efficacy of therapeutic interventions targeting this compound.
Caption: Workflow for the Collagen-Induced Arthritis model.
Detailed Protocol: Collagen-Induced Arthritis (CIA)
-
Animal Model: DBA/1 mice, 7-8 weeks old, are commonly used due to their high susceptibility to CIA.[9]
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail.[10]
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the emulsion intradermally at a different site near the base of the tail.[9]
-
-
Treatment:
-
Clinical Assessment:
-
Monitor mice daily for signs of arthritis, including paw swelling and redness.
-
Score each paw on a scale of 0-4, with a maximum score of 16 per mouse.
-
-
Endpoint Analysis (Day 42-56):
-
Collect hind paws for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.
-
Collect serum to measure levels of anti-collagen antibodies and inflammatory cytokines.
-
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis
This model is a standard for studying the mechanisms of lung fibrosis and evaluating anti-fibrotic therapies.
Caption: Workflow for Bleomycin-Induced Pulmonary Fibrosis.
Detailed Protocol: Bleomycin-Induced Pulmonary Fibrosis
-
Animal Model: C57BL/6 mice are commonly used. This compound deficient mice on a C57BL/6 background can be compared to wild-type controls.[2]
-
Induction of Fibrosis (Day 0):
-
Therapeutic Intervention:
-
For antibody studies, treatment with anti-CDH11 mAb or control IgG can be initiated either prophylactically or after fibrosis is established.[2]
-
-
Endpoint Analysis (Day 14 or 21):
-
Harvest lungs for histological assessment of fibrosis using Masson's trichrome staining and quantification with the Ashcroft scoring system.[11]
-
Measure total lung collagen content using a hydroxyproline assay.[12]
-
Perform bronchoalveolar lavage (BAL) to analyze inflammatory cell infiltration and cytokine levels (e.g., TGF-β).[2]
-
In Vitro Assay: Cell Adhesion to this compound-Fc Substrate
This assay quantifies the ability of cells to adhere to a this compound substrate, providing a direct measure of this compound-mediated adhesion.
Caption: Workflow for Cell Adhesion to this compound-Fc.
Detailed Protocol: Cell Adhesion Assay
-
Plate Coating:
-
Coat microtiter plate wells with polyclonal goat anti-human IgG antibody.
-
Block non-specific binding sites with 1% BSA.
-
Incubate wells with purified this compound-Fc fusion protein or a control Fc protein (e.g., E-cadherin-Fc) to create the adhesive substrate.[14]
-
-
Cell Preparation:
-
Label cells of interest (e.g., fibroblast-like synoviocytes or cancer cell lines) with a fluorescent dye such as calcein-AM.[14]
-
Resuspend the labeled cells in a binding buffer containing 1 mM CaCl2.
-
-
Adhesion and Quantification:
-
Add the labeled cells to the coated wells. For inhibition studies, pre-incubate cells with anti-CDH11 antibodies or small molecule inhibitors.[14][15]
-
Incubate the plate at 37°C for 40-60 minutes to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Quantify the fluorescence of the remaining adherent cells using a fluorescence plate reader. The percentage of adherent cells is calculated relative to the total number of cells added.[14][16]
-
This guide provides a framework for understanding and experimentally validating the role of this compound in various disease contexts. The provided data and protocols serve as a starting point for researchers to design and interpret their own studies aimed at further elucidating the function of this important molecule and developing novel therapeutic strategies.
References
- 1. This compound in poor prognosis malignancies and rheumatoid arthritis: common target, common therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound contributes to pulmonary fibrosis: potential role in TGF-β production and epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of this compound decreases skin fibrosis in the tight skin-1 mouse model | PLOS One [journals.plos.org]
- 4. JCI Insight - this compound blockade reduces inflammation-driven fibrotic remodeling and improves outcomes after myocardial infarction [insight.jci.org]
- 5. This compound blockade reduces inflammation-driven fibrotic remodeling and improves outcomes after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Inhibition of cell adhesion by a this compound antibody thwarts bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a novel regulator of extracellular matrix synthesis and tissue mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. This compound Provides Specific Cellular Adhesion between Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Cell Adhesion by an Anti-cadherin 11 Antibody Prevents Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pathogenic variants in CDH11 impair cell adhesion and cause Teebi hypertelorism syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Cadherin-11
This document provides crucial safety and logistical information for the proper handling and disposal of Cadherin-11, a transmembrane protein involved in cell-cell adhesion. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
I. Product Handling and Storage
Proper handling and storage of this compound are paramount to maintaining its integrity and ensuring laboratory safety. While specific storage conditions may vary by manufacturer, general guidelines include:
-
Storage: Lyophilized this compound protein is typically shipped at ambient temperature and should be stored at -20°C for long-term use.[1][2] Reconstituted protein should be stored at 4°C for short-term use or aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[3] Avoid contact with skin, eyes, and clothing.[3] Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
II. This compound Disposal Procedures
While this compound is not classified as a hazardous material according to EC Directives, proper disposal is necessary to maintain a safe laboratory environment.[4] The following steps outline the recommended disposal procedure for this compound and associated materials.
Step 1: Segregation of Waste
-
Segregate this compound waste from other laboratory waste streams. This includes unused protein solutions, contaminated labware (e.g., pipette tips, tubes), and any personal protective equipment (PPE) that has come into contact with the material.
Step 2: Containment
-
Place all this compound waste into a suitable, clearly labeled, and sealed container to prevent leaks or spills.[4] For liquid waste, use a leak-proof bottle. For solid waste, a biohazard bag or a designated sharps container for contaminated sharps is appropriate.
Step 3: Inactivation (Recommended for Recombinant or Bioactive Forms)
-
For recombinant this compound or material from biohazardous sources, inactivation is a recommended best practice. This can be achieved by:
-
Autoclaving: Steam sterilization at 121°C for at least 30 minutes.
-
Chemical Disinfection: Treatment with a 10% bleach solution or a 70% ethanol (B145695) solution for at least 30 minutes.
-
Step 4: Final Disposal
-
Dispose of the contained and, if necessary, inactivated waste in accordance with your institution's and local environmental health and safety (EHS) guidelines. Do not pour this compound solutions down the drain.[4]
Note: It is critical to consult your institution's specific waste management protocols, as regulations can vary.
III. Spill and Exposure Procedures
In the event of a spill or exposure, follow these immediate safety measures:
-
Spill:
-
Alert others in the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert absorbent material.[3]
-
Clean the area with a suitable disinfectant.
-
Collect all contaminated materials in a sealed container for proper disposal.
-
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes.[3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[3]
Seek medical attention if symptoms persist after any exposure.
IV. This compound Signaling Pathways
This compound is implicated in several signaling pathways that regulate cellular processes such as proliferation, differentiation, and migration. Understanding these pathways is crucial for research and drug development.
Caption: Overview of key signaling pathways modulated by this compound.
This compound has been shown to influence the Wnt/β-catenin, TGF-β, ROCK, and NF-κB signaling pathways.[5][6] These interactions play a role in various cellular functions and are implicated in several diseases.[5]
V. Experimental Workflow: this compound Endocytosis
The internalization of this compound from the cell surface is a critical process for regulating cell adhesion and migration. The following diagram illustrates a typical workflow to study this compound endocytosis.
Caption: Experimental workflow to investigate this compound endocytosis.
Studies have shown that clathrin-mediated endocytosis is a mechanism for the turnover of this compound, which in turn promotes cell migration in cancer cells.[7] The workflow above outlines the key experiments to elucidate this process.
References
- 1. kactusbio.com [kactusbio.com]
- 2. Anti-OB Cadherin antibody (ab151302) | Abcam [abcam.com]
- 3. irealbio.com [irealbio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Research progress in the role and mechanism of this compound in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a novel regulator of extracellular matrix synthesis and tissue mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound endocytosis through binding to clathrin promotes this compound-mediated migration in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
